molecular formula C6H11ClN2 B1394873 Piperidine-3-carbonitrile hydrochloride CAS No. 828300-57-8

Piperidine-3-carbonitrile hydrochloride

Cat. No.: B1394873
CAS No.: 828300-57-8
M. Wt: 146.62 g/mol
InChI Key: UGNVDGLCOHDISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2 and its molecular weight is 146.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVDGLCOHDISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-75-5
Record name piperidine-3-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Piperidine-3-Carbonitrile Hydrochloride: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the landscape of medicinal chemistry, the piperidine scaffold stands as one of the most prolific and vital heterocyclic building blocks.[1][2] Found in the core structure of numerous blockbuster drugs, its unique conformational properties and synthetic versatility have made it a cornerstone of modern drug design.[1][2] This guide focuses on a specific, high-value derivative: piperidine-3-carbonitrile hydrochloride.

This compound is not merely a synthetic intermediate; it is a strategic chiral building block that offers a pre-defined stereocenter, a versatile chemical handle, and physicochemical properties optimized for laboratory use.[1] As a hydrochloride salt, its stability and solubility in polar solvents are significantly enhanced, facilitating its use in a wide range of reaction conditions.[3] This whitepaper provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, reactivity, and critical applications, particularly in the development of therapeutics for the central nervous system (CNS).

Chemical Structure and Physicochemical Properties

This compound is a six-membered saturated nitrogen-containing heterocycle, distinguished by a nitrile functional group (-C≡N) at the 3-position of the ring.[3] The hydrochloride salt form means the piperidine nitrogen is protonated, forming an ionic bond with a chloride anion.

Molecular Structure

The presence of the nitrile group at the C3 position creates a chiral center. Therefore, the compound can exist as a racemic mixture or as individual enantiomers, (S)-piperidine-3-carbonitrile hydrochloride and (R)-piperidine-3-carbonitrile hydrochloride. The specific stereochemistry is often critical for achieving desired biological activity and selectivity against specific protein targets.[1][4]

Caption: Structure of this compound.

Physicochemical Data

The properties of this compound make it a valuable reagent in both academic and industrial research settings. A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₁₁ClN₂[1][3][5]
Molecular Weight 146.62 g/mol [3][5][6]
Appearance White to off-white crystalline solid[3][7]
Solubility Soluble in polar solvents, especially water[3]
CAS Number 1199773-75-5 (Racemate)[3]
915226-72-1 ((S)-enantiomer)[1][7][8]
828300-57-8 (Unspecified)[6][9]

Spectroscopic Profile

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra are proprietary to suppliers, a senior scientist would anticipate the following characteristic features:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the non-equivalent methylene protons of the piperidine ring. The proton at the C3 position, adjacent to the nitrile group, would likely appear as a distinct multiplet. The protons on the nitrogen (N-H) would be broadened and may exchange with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six distinct signals. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles (~118-125 ppm). The five carbons of the piperidine ring would be found in the aliphatic region (~20-60 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration. A broad band in the 2500-3000 cm⁻¹ region would be indicative of the secondary amine salt (R₂N⁺H₂) stretching.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode would show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 111.1, representing the piperidine-3-carbonitrile molecule after losing the HCl.

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of this compound is strategically designed to control stereochemistry when required. Common approaches include:

  • Cyanation of Piperidine Precursors: A primary route involves the introduction of a nitrile group onto a pre-formed piperidine ring through nucleophilic substitution or transition metal-catalyzed reactions.[1]

  • Asymmetric Synthesis: To obtain an enantiomerically pure product, such as the (S)-isomer, the synthesis often employs chiral catalysts, chiral auxiliaries, or starts from a material already possessing the desired stereochemistry.[1]

  • Cyclization Reactions: The piperidine ring itself can be formed through the cyclization of an appropriate acyclic precursor that already contains the nitrile moiety.[1]

  • Reduction of Pyridine Derivatives: A common general method for creating the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative.

Caption: General synthetic workflows for piperidine-3-carbonitrile HCl.

Chemical Reactivity

The utility of this compound stems from its inherent reactivity, which allows for diverse downstream modifications:

  • Nitrile Group Transformations: The cyano group is a highly versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (aminomethyl group), or converted into various other functional groups, providing a gateway to a wide array of derivatives.[1]

  • N-Functionalization: The secondary amine of the piperidine ring can be readily functionalized via alkylation, acylation, or reductive amination to introduce different substituents, which is a common strategy for modulating a drug candidate's properties.

  • Salt Bridge Formation: In biological contexts, the protonated piperidine nitrogen is crucial for forming strong electrostatic interactions (salt bridges) with acidic amino acid residues, such as glutamate or aspartate, in protein binding pockets. This interaction is often a key determinant of high binding affinity and biological activity.[1]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of high-value, biologically active molecules. Its application is particularly prominent in the development of therapies for CNS disorders.

Central Nervous System (CNS) Ligands

Research has highlighted the importance of the piperidine-3-carbonitrile scaffold in designing ligands for CNS targets.[1] A significant area of application is in the development of dual-acting ligands that target both the histamine H3 receptor and the sigma-1 receptor.[1] Such dual-target agents represent a promising therapeutic strategy for complex neurological conditions like neuropathic pain.[1] The defined stereochemistry of the chiral center at the C3 position is critical for achieving the precise three-dimensional orientation required for potent and selective binding to these receptors.[1]

Role as a Chiral Building Block

The introduction of chiral piperidine scaffolds into small molecules has been shown to be a successful strategy for:

  • Enhancing Biological Activity and Selectivity: By providing a rigid, defined conformation, the chiral ring helps optimize the fit of a molecule into its biological target.[4]

  • Modulating Physicochemical Properties: The piperidine moiety can improve properties like solubility and membrane permeability.[4]

  • Improving Pharmacokinetic Profiles: The metabolic stability and absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate can be fine-tuned by modifications on the piperidine scaffold.[4]

G cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Therapeutic Candidates P3CH Piperidine-3-carbonitrile HCl Nitrile Nitrile Reduction/Hydrolysis P3CH->Nitrile Versatile Handle Nitrogen N-Alkylation/Acylation P3CH->Nitrogen Property Modulation CNS CNS Receptor Ligands Nitrile->CNS Enzyme Enzyme Inhibitors Nitrile->Enzyme Other Other APIs Nitrile->Other Nitrogen->CNS Nitrogen->Enzyme Nitrogen->Other

Caption: Role as a versatile building block in drug discovery workflows.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety. The following guidelines are based on safety data for this and structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or a face shield.[10][11]

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing.[10] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[10][12] Do not eat, drink, or smoke when using this product.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] It should be stored locked up, accessible only to authorized personnel.[13]

  • First Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[11][13]

    • If on Skin: Wash off with plenty of soap and water. Remove contaminated clothing.[10][11]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

  • Disposal: Dispose of the substance and its container to an approved waste disposal facility in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its value lies in the combination of the robust and conformationally defined piperidine scaffold, the presence of a crucial chiral center, and the synthetic versatility of the nitrile functional group. The hydrochloride salt form further enhances its utility by improving its handling and solubility characteristics. For researchers and scientists in drug development, this compound serves as a powerful and validated building block for constructing complex molecular architectures, particularly for targeting challenging diseases of the central nervous system. A thorough understanding of its properties, reactivity, and handling is paramount to leveraging its full potential in the discovery of next-generation therapeutics.

References

  • (S)-Piperidine-3-carbonitrile hydrochloride | CAS 915226-72-1 - Benchchem. (n.d.).
  • CAS 1199773-75-5: this compound - CymitQuimica. (n.d.).
  • Safety Data Sheet. (2024).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • This compound 1199773-75-5 - Guidechem. (n.d.).
  • 915226-72-1|(S)-Piperidine-3-carbonitrile hydrochloride|BLD Pharm. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023).
  • This compound | 828300-57-8 - ChemicalBook. (n.d.).
  • This compound - Biotuva Life Sciences. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • Piperidine hydrochloride - Safety Data Sheet - ChemicalBook. (2025).
  • Piperidine hydrochloride - NIST WebBook. (n.d.).
  • This compound | CymitQuimica. (n.d.).
  • (S)-Piperidine-3-carbonitrile hydrochloride | CymitQuimica. (n.d.).
  • Piperidine-Based Drug Discovery - ResearchGate. (n.d.).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Georg Thieme Verlag KG.
  • Piperidine Synthesis - DTIC. (2025).

Sources

A Technical Guide to Piperidine-3-Carbonitrile Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of piperidine-3-carbonitrile hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its core physicochemical properties, with a crucial emphasis on the stereochemical considerations that are paramount for its application. Furthermore, this document details generalized synthetic and analytical validation strategies, showcasing the compound's versatility as a chemical intermediate. The narrative culminates in a discussion of its significant role in the development of novel therapeutics, particularly for central nervous system (CNS) targets. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their research and development pipelines.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[1][2] Its prevalence is not coincidental; the piperidine scaffold offers a unique combination of properties that make it highly attractive for drug design. It provides a three-dimensional framework that can be functionalized to present pharmacophoric elements in precise spatial orientations. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, facilitating critical interactions with biological targets.[3] This versatility has led to the incorporation of the piperidine nucleus into a vast array of approved drugs, including analgesics, antipsychotics, antihistamines, and anti-cancer agents.[1][2][3] this compound represents a functionally advanced version of this core scaffold, offering a reactive nitrile handle for extensive chemical elaboration.

Core Physicochemical Properties

This compound is a stable, crystalline solid that serves as a key intermediate in organic synthesis.[4] Its hydrochloride salt form enhances its stability and increases its solubility in polar solvents, which is a significant advantage for reaction chemistry and handling.[4]

A critical point of clarification for researchers is the existence of multiple stereoisomers, each identified by a unique CAS number. The general, non-stereospecific name can be ambiguous, and understanding the specific enantiomer is crucial for targeted biological applications.

PropertyValueSource(s)
Molecular Formula C₆H₁₁ClN₂[4][5][6][7]
Molecular Weight 146.62 g/mol [5][7][8][9]
Common Synonyms 3-Piperidinecarbonitrile, hydrochloride (1:1)[4]
CAS Number (Racemic) 1199773-75-5[4][6][7]
CAS Number (S)-enantiomer 915226-72-1[8][9]
CAS Number (R)-enantiomer 1407991-27-8[5]

The Imperative of Chirality in Drug Design

In drug development, the three-dimensional structure of a molecule is inextricably linked to its biological function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), can exhibit vastly different pharmacological and toxicological profiles.[10] The introduction of a chiral piperidine scaffold can enhance biological activity, improve selectivity for a target, optimize pharmacokinetic properties, and reduce off-target toxicities.[10]

For piperidine-3-carbonitrile, the carbon at the 3-position is a stereocenter. Therefore, the compound exists as (R)-piperidine-3-carbonitrile and (S)-piperidine-3-carbonitrile. Using a specific, enantiomerically pure form is often essential to ensure selective interaction with chiral biological targets like enzymes and receptors.[8]

Caption: The (R) and (S) enantiomers of piperidine-3-carbonitrile.

Synthesis and Analytical Validation

The synthesis and validation of this compound require precise control over reactivity and stereochemistry. The protocols described herein represent a self-validating system, ensuring the final product meets the high-purity standards required for drug development.

Generalized Synthetic Workflow

The synthesis of a specific enantiomer, such as (S)-piperidine-3-carbonitrile hydrochloride, typically relies on either asymmetric catalysis or the use of a chiral starting material to ensure the desired stereochemical outcome.[8] A common conceptual pathway involves the cyanation of a protected piperidine precursor.

G start Protected Piperidine Precursor cyanation Cyanation Reaction (e.g., with NaCN or TMSCN) start->cyanation Step 1 deprotection Removal of Protecting Group (e.g., Acidic Hydrolysis) cyanation->deprotection Step 2 salt_formation Salt Formation (Treatment with HCl) deprotection->salt_formation Step 3 purification Purification (Recrystallization) salt_formation->purification Step 4 qc Quality Control Analysis purification->qc Step 5

Caption: High-level workflow for the synthesis and validation of piperidine-3-carbonitrile HCl.

Causality in Synthesis:

  • Protecting Group: A protecting group on the piperidine nitrogen is often essential to prevent side reactions and to direct the reactivity of other positions on the ring.

  • Cyanation: The introduction of the nitrile group is a key step, creating the carbonitrile functionality. The choice of cyanating agent depends on the substrate and reaction conditions.

  • Salt Formation: Conversion to the hydrochloride salt is performed not only to facilitate purification by crystallization but also to improve the compound's long-term stability and handling characteristics.[4]

Protocol: Analytical Quality Control

To ensure the identity, purity, and enantiomeric integrity of the final compound, a suite of analytical techniques is employed. This validation is a cornerstone of trustworthiness in experimental research.

Step-by-Step Methodology for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Columns based on cellulose or amylose derivatives are often effective for separating piperidine enantiomers.[8]

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Accurately weigh and dissolve a sample of the this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation Setup:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to an appropriate wavelength to detect the compound.

  • Analysis:

    • Inject a racemic standard (a 50:50 mixture of R and S enantiomers) to determine the retention times for each enantiomer.

    • Inject the synthesized sample.

  • Data Interpretation: Compare the chromatogram of the synthesized sample to the racemic standard. The desired product should show a single, sharp peak corresponding to the retention time of the target enantiomer. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. A purity of >99% ee is often required for pharmaceutical applications.

Applications in Modern Drug Discovery

A Versatile Chemical Handle

The true value of this compound in drug discovery lies in its versatility. The nitrile group is a highly useful functional group that can be converted into other key pharmacophoric elements, such as primary amines or carboxylic acids, through well-established chemical transformations.[8]

  • Reduction to Amine: The nitrile can be reduced (e.g., using H₂/catalyst or LiAlH₄) to form a 3-(aminomethyl)piperidine derivative. This introduces a basic primary amine, which is a common feature in many drugs for forming salt bridges or hydrogen bonds with targets.

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield piperidine-3-carboxylic acid. This introduces an acidic moiety, which is also critical for target interaction in many drug classes.

G start Piperidine-3-carbonitrile (C≡N group) amine 3-(Aminomethyl)piperidine (-CH₂-NH₂ group) start->amine Reduction acid Piperidine-3-carboxylic acid (-COOH group) start->acid Hydrolysis

Caption: Key chemical transformations of the nitrile group for drug discovery.

Case Study: CNS Receptor Ligands

Piperidine-3-carbonitrile and its enantiomers are actively investigated as building blocks for ligands targeting the central nervous system.[8] A notable application is in the development of dual-acting ligands for the histamine H₃ and sigma-1 (σ₁) receptors, which are promising targets for treating complex neurological disorders like neuropathic pain.[8]

In these advanced molecules, the protonated piperidine nitrogen plays an essential role. It forms a critical salt bridge interaction with specific acidic amino acid residues, such as glutamic acid (Glu172), within the sigma-1 receptor's binding pocket.[8] This high-affinity interaction is fundamental to the compound's biological activity. The defined stereochemistry at the 3-position, provided by the chiral carbonitrile building block, is crucial for correctly orienting the rest of the molecule within the binding site to achieve high potency and selectivity.[8]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated and highly valuable building block for the synthesis of complex, biologically active molecules. Its utility is defined by the privileged piperidine scaffold, the versatile nitrile handle, and most importantly, its chirality. A thorough understanding of its physicochemical properties, coupled with rigorous synthetic and analytical control, empowers researchers and drug development professionals to harness its full potential in creating the next generation of targeted therapeutics.

References

  • (S)-Piperidine-3-carbonitrile hydrochloride | CAS 915226-72-1. (n.d.). Benchchem.
  • CAS 1199773-75-5: this compound. (n.d.). CymitQuimica.
  • (3R)-piperidine-3-carbonitrile hydrochloride, min 97%, 500 mg. (n.d.). CP Lab Safety.
  • This compound-1199773-75-5. (n.d.). Thoreauchem.
  • This compound. (n.d.). Biotuva Life Sciences.
  • 915226-72-1|(S)-Piperidine-3-carbonitrile hydrochloride. (n.d.). BLD Pharm.
  • Piperidine-based drug discovery. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Retrieved January 6, 2026, from [Link]

  • Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Piperidine-3-carbonitrile Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an invaluable building block in drug design. Among its many derivatives, piperidine-3-carbonitrile hydrochloride stands out as a versatile intermediate. The nitrile group serves as a valuable synthetic handle, readily transformable into amines, carboxylic acids, and other functional groups, while the hydrochloride salt form enhances stability and improves handling characteristics. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering a critical analysis of each route to empower researchers in selecting the most appropriate method for their specific needs.

I. Strategic Approaches to the Piperidine Core: A Comparative Overview

The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the desired stereochemistry, scale of synthesis, availability of starting materials, and cost considerations.

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Catalytic Hydrogenation of 3-Cyanopyridine Direct saturation of the pyridine ring.Atom-economical, often high-yielding, suitable for large-scale production.Requires high-pressure hydrogenation equipment, potential for over-reduction or side reactions, catalyst selection is critical.
Ring-Closing Reactions (Dieckmann Condensation) Intramolecular cyclization of a linear precursor.Offers good control over substituent placement.Multi-step synthesis, can be sensitive to reaction conditions, may require specific precursors.
Chiral Pool Synthesis (from L-Glutamic Acid) Utilizes a readily available chiral starting material.Provides access to enantiomerically pure products.Lengthy synthetic sequence, may involve protection/deprotection steps, overall yield can be lower.

II. Pathway Analysis and Experimental Protocols

A. The Workhorse Route: Catalytic Hydrogenation of 3-Cyanopyridine

The catalytic hydrogenation of 3-cyanopyridine is arguably the most direct and industrially relevant method for the synthesis of piperidine-3-carbonitrile.[2] This approach involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring.

Mechanism and Rationale:

The hydrogenation of a pyridine ring is a challenging transformation due to its aromatic stability. The reaction requires a potent catalyst to facilitate the addition of hydrogen across the double bonds. The mechanism involves the adsorption of the pyridine molecule onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The choice of catalyst is paramount to achieving high yield and selectivity, minimizing the reduction of the nitrile group.

Visualization of the Hydrogenation Pathway:

hydrogenation Start 3-Cyanopyridine Intermediate Partially Hydrogenated Intermediates (Dihydropyridine, Tetrahydropyridine) Start->Intermediate H2, Catalyst (e.g., Raney Ni, Rh/C) Product Piperidine-3-carbonitrile Intermediate->Product Further Hydrogenation HCl_Salt Piperidine-3-carbonitrile Hydrochloride Product->HCl_Salt HCl

Caption: Catalytic hydrogenation of 3-cyanopyridine.

Experimental Protocol: Hydrogenation using Raney® Nickel

Raney® Nickel is a widely used catalyst for the hydrogenation of aromatic rings due to its high activity and cost-effectiveness.[3][4][5]

  • Materials:

    • 3-Cyanopyridine

    • Raney® Nickel (activated slurry)

    • Methanol (or other suitable solvent like aqueous acetic acid)[6]

    • Hydrogen gas

    • Hydrochloric acid (ethanolic solution or gaseous)

    • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Procedure:

    • Reactor Setup: In a high-pressure reactor, a solution of 3-cyanopyridine in methanol is prepared.

    • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), a slurry of activated Raney® Nickel is carefully added to the reactor. The amount of catalyst can vary, but typically ranges from 5-10% by weight relative to the substrate.

    • Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any air. The reactor is then pressurized with hydrogen to the desired pressure (typically 50-100 atm) and heated to the appropriate temperature (e.g., 80-120 °C). The reaction mixture is stirred vigorously.

    • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.

    • Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel catalyst can be pyrophoric and should be handled with care, preferably kept wet with solvent during filtration.

    • Salt Formation: The filtrate containing piperidine-3-carbonitrile is then treated with a solution of hydrochloric acid (e.g., ethanolic HCl) to precipitate the hydrochloride salt.

    • Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum. Further purification can be achieved by recrystallization.[7]

Causality in Experimental Choices:

  • Solvent: Methanol is a common solvent for hydrogenation as it readily dissolves the starting material and the product. Aqueous acetic acid can also be used and may enhance the rate of reaction by protonating the pyridine nitrogen, making it more susceptible to reduction.[6]

  • Catalyst: Raney® Nickel is chosen for its high activity and lower cost compared to precious metal catalysts like rhodium or platinum. However, for substrates with other reducible functional groups, more selective catalysts like Rhodium on carbon (Rh/C) might be preferred to avoid reduction of the nitrile.

  • Pressure and Temperature: Higher pressures and temperatures are generally required to overcome the aromaticity of the pyridine ring. The optimal conditions need to be determined empirically for each specific setup.

  • Safety: The use of hydrogen gas under high pressure requires specialized equipment and adherence to strict safety protocols. The pyrophoric nature of Raney® Nickel necessitates careful handling under an inert atmosphere.

B. Constructing the Ring: Dieckmann Condensation

The Dieckmann condensation is a classic organic reaction that involves the intramolecular cyclization of a diester to form a β-keto ester.[8][9][10][11] This method can be adapted to synthesize the piperidine ring, which can then be further functionalized to yield piperidine-3-carbonitrile.

Mechanism and Rationale:

The Dieckmann condensation is an intramolecular Claisen condensation. In the context of piperidine synthesis, a δ-amino diester is treated with a strong base to effect cyclization. The resulting β-keto ester can then be decarboxylated and the ketone group transformed into a nitrile.

Visualization of the Dieckmann Condensation Pathway:

dieckmann Start δ-Amino Diester Intermediate1 β-Keto Ester Start->Intermediate1 Base (e.g., NaOEt) Intermediate2 Piperidinone Intermediate1->Intermediate2 Hydrolysis & Decarboxylation Product Piperidine-3-carbonitrile Intermediate2->Product Conversion of Ketone to Nitrile HCl_Salt Piperidine-3-carbonitrile Hydrochloride Product->HCl_Salt HCl

Caption: Dieckmann condensation route to piperidine-3-carbonitrile.

Experimental Protocol (Illustrative):

  • Synthesis of the δ-Amino Diester Precursor: This would involve a multi-step synthesis, for example, via a Michael addition of an amine to an appropriate α,β-unsaturated ester followed by chain extension.

  • Dieckmann Cyclization: The δ-amino diester is treated with a strong base, such as sodium ethoxide in ethanol, to induce intramolecular cyclization to the corresponding β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated to yield a piperidin-3-one derivative.

  • Conversion to Nitrile: The ketone functionality can be converted to a nitrile via a multi-step sequence, for example, by formation of an oxime followed by dehydration.

  • Salt Formation: The final product is then converted to the hydrochloride salt.

Causality in Experimental Choices:

  • Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester without causing saponification. Sodium ethoxide is a common choice when using ethanol as a solvent.

  • Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent side reactions.

C. The Chiral Approach: Synthesis from L-Glutamic Acid

For applications where enantiomeric purity is critical, a chiral pool synthesis starting from a readily available chiral molecule like L-glutamic acid is an attractive option.[1][13] This route allows for the synthesis of optically active piperidine derivatives.

Mechanism and Rationale:

This multi-step synthesis involves the transformation of the two carboxylic acid groups and the amino group of L-glutamic acid to form the piperidine ring with the desired stereochemistry.

Visualization of the Synthesis from L-Glutamic Acid:

glutamic_acid Start L-Glutamic Acid Intermediate1 Diester Start->Intermediate1 Esterification Intermediate2 Diol Intermediate1->Intermediate2 Reduction (e.g., NaBH4) Intermediate3 Ditosylate Intermediate2->Intermediate3 Tosylation Intermediate4 N-Protected 3-Aminopiperidine Intermediate3->Intermediate4 Cyclization with a primary amine Product (S)-Piperidine-3-carbonitrile Intermediate4->Product Conversion of Amino to Nitrile (e.g., Sandmeyer) HCl_Salt (S)-Piperidine-3-carbonitrile Hydrochloride Product->HCl_Salt HCl

Caption: Enantioselective synthesis from L-glutamic acid.

Experimental Protocol (Conceptual Outline):

A detailed protocol for the conversion of the 3-amino group to a nitrile is a key step that requires further investigation. However, the initial steps for the formation of the 3-aminopiperidine precursor are well-documented.

  • Esterification and Protection: Both carboxylic acid groups of L-glutamic acid are esterified, and the amino group is protected (e.g., with a Boc group).[13]

  • Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride.

  • Activation of Hydroxyl Groups: The primary hydroxyl groups are converted to a better leaving group, for example, by tosylation.

  • Cyclization: The ditosylate is then reacted with a primary amine to form the N-substituted 3-aminopiperidine ring.

  • Deprotection and Nitrile Formation: The protecting group on the piperidine nitrogen is removed, and the 3-amino group is converted to a nitrile. This could potentially be achieved via a Sandmeyer-type reaction, which involves diazotization of the primary amine followed by reaction with a cyanide salt.

  • Salt Formation: The final product is converted to the hydrochloride salt.

Causality in Experimental Choices:

  • Chiral Starting Material: L-glutamic acid provides a readily available and inexpensive source of chirality.

  • Protecting Groups: The use of protecting groups for the amino and piperidine nitrogen is crucial to prevent unwanted side reactions during the multi-step synthesis.

  • Sandmeyer Reaction: This is a well-established method for converting primary aromatic amines to nitriles and could potentially be adapted for this aliphatic system, although reaction conditions would need to be carefully optimized.

III. Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity and purity confirmed.

A. Purification
  • Recrystallization: This is the most common method for purifying solid this compound.[7] A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents for piperidine salts include ethanol, methanol, or mixtures of these with ethers.[14] The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.[5]

  • Column Chromatography: For smaller scale purifications or to remove impurities with similar solubility, column chromatography on silica gel can be employed. A suitable eluent system would typically consist of a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate).

B. Characterization

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperidine ring. The chemical shifts and coupling patterns will be consistent with the 3-substituted piperidine structure.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the six carbon atoms in the molecule, including the characteristic signal for the nitrile carbon.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2210-2260 cm⁻¹.

    • The spectrum will also show N-H stretching bands for the secondary amine hydrochloride.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

IV. Safety Considerations

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all synthetic procedures.

  • Handling of Reagents:

    • 3-Cyanopyridine: This compound is harmful if swallowed, and causes skin and eye irritation.[15][16][17][18][19] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Hydrogen Gas: Hydrogen is a highly flammable gas and forms explosive mixtures with air. All hydrogenation reactions must be carried out in a properly functioning high-pressure reactor by trained personnel.

    • Raney® Nickel: Activated Raney® Nickel is pyrophoric and can ignite spontaneously in air. It should always be handled as a slurry under a solvent or water and never allowed to dry.

    • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with care, using appropriate PPE.

  • Handling of Piperidine Derivatives:

    • Piperidine and its derivatives are generally basic and can be corrosive. Piperidine hydrochloride is toxic if swallowed.[12] Appropriate PPE should be worn when handling the product.

  • General Laboratory Practices:

    • All reactions should be performed in a well-ventilated fume hood.

    • Safety glasses, lab coats, and gloves are mandatory.

    • Always have appropriate fire extinguishing equipment readily available.

    • Consult the Safety Data Sheet (SDS) for all chemicals before use.

V. Conclusion and Future Outlook

The synthesis of this compound is a well-established field with several viable synthetic routes. The choice of the optimal pathway depends on a careful consideration of factors such as scale, cost, and the need for stereochemical control. The catalytic hydrogenation of 3-cyanopyridine remains a dominant method for large-scale production due to its efficiency and atom economy. For the synthesis of enantiomerically pure compounds, chiral pool approaches starting from materials like L-glutamic acid offer a powerful strategy. As the demand for complex and diverse piperidine-based drug candidates continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active area of research.

VI. References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (URL not available)

  • CN1051304C - Method for preparing nicotine aldehyde aqueous solution - Google Patents. ()

  • Structure of few bio-active compounds having 3-amino piperidine ring system. (URL not available)

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. ([Link])

  • Piperidine-4-carbonitrile hydrochloride|CAS 240401-22-3 - Benchchem. (URL not available)

  • Recent progress in the chemistry of β-aminoketones - PMC - NIH. ([Link])

  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem. (URL not available)

  • Raney® Nickel: A Life-Changing Catalyst - American Chemical Society. ([Link])

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. ([Link])

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. ([Link])

  • Piperidine - the NIST WebBook - National Institute of Standards and Technology. ([Link])

  • The Dieckmann Condensation - Organic Reactions. ([Link])

  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. (URL not available)

  • Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScpr. ([Link])

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (URL not available)

  • Material Safety Data Sheet - 3-Cyanopyridine, 98% - Cole-Parmer. ([Link])

  • US2813100A - Hydrogenation process - Google Patents. ()

  • US3644380A - Preparation of 3-cyanopyridine - Google Patents. ()

  • Recrystallization. ([Link])

  • Piperidine hydrochloride - the NIST WebBook. ([Link])

  • US5646288A - Process for the preparation of aqueous nicotinaldehyde - Google Patents. ()

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. ([Link])

  • CN108017572A - (S)The preparation method of -3- hydroxy piperidines - Google Patents. ()

  • Piperidinocarbonitrile | C6H10N2 | CID 73736 - PubChem. ([Link])

  • Dieckmann Condensation - Organic Chemistry Portal. ([Link])

  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents. ()

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Human Metabolome Database. ([Link])

  • Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols - Benchchem. (URL not available)

  • Raney nickel alloy expanded mesh hydrogenation catalysts (Patent) | OSTI.GOV. ([Link])

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest - CDC Stacks. ([Link])

  • Dieckmann Condensation - ResearchGate. ([Link])

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. ([Link])

  • (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - ResearchGate. ([Link])

  • Piperidine - the NIST WebBook - National Institute of Standards and Technology. ([Link])

  • Mass spectrum of Piperidine , 2,3-dimethylwith Retention Time (RT)= 4.546. - ResearchGate. ([Link])

  • Showing metabocard for Piperidine (HMDB0034301) - Human Metabolome Database. ([Link])

  • CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents. ()

  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. ([Link])

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Mechanisms of Action of Piperidine-3-Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved pharmaceuticals.[1][2] Its inherent structural and physicochemical properties make it an ideal starting point for the design of novel therapeutics.[1][3] This guide delves into the nuanced world of piperidine-3-carbonitrile compounds, a subclass of piperidine derivatives demonstrating significant therapeutic promise across a range of biological targets. We will explore the potential mechanisms of action of these compounds, moving beyond a superficial overview to provide in-depth, field-proven insights into their molecular interactions. This document is designed to be a practical resource, offering not only a comprehensive understanding of the "why" behind the activity of these compounds but also the "how" of their investigation through detailed experimental protocols.

The Piperidine-3-Carbonitrile Scaffold: A Versatile Tool in Drug Discovery

The piperidine-3-carbonitrile scaffold is a chiral building block that offers a unique combination of a basic nitrogen atom within the piperidine ring and an electrophilic carbon atom in the nitrile group.[4] This duality allows for a rich variety of interactions with biological targets, from the formation of crucial salt bridges to the potential for covalent bond formation. The stereochemistry at the 3-position is also critical, allowing for the development of highly selective ligands where the three-dimensional orientation of functional groups dictates biological activity.[4]

The versatility of this scaffold is evident in the diverse range of therapeutic areas where its derivatives have shown promise, including neuropathic pain, Alzheimer's disease, osteoporosis, and as potent analgesics.[4][5][6][7] This guide will focus on four key mechanisms of action that exemplify the therapeutic potential of piperidine-3-carbonitrile compounds.

Non-Covalent Interactions: The Foundation of Specificity

Many piperidine-3-carbonitrile derivatives exert their effects through highly specific non-covalent interactions with their target proteins. These interactions, while weaker than covalent bonds, are the basis of reversible inhibition and receptor modulation, offering a fine-tuned approach to therapeutic intervention.

Sigma-1 Receptor Modulation: A Key to CNS Disorders

The sigma-1 receptor, a unique ligand-operated chaperone protein, has emerged as a promising target for a variety of central nervous system (CNS) disorders.[8][9] Piperidine-containing compounds have been identified as potent and selective ligands for this receptor.

Mechanism of Action: The protonated nitrogen of the piperidine ring is a key pharmacophoric feature for high-affinity binding to the sigma-1 receptor.[4] This positively charged nitrogen forms a crucial salt bridge with the glutamate residue at position 172 (Glu172) within the receptor's binding pocket.[4][8] The substituents on the piperidine ring, particularly at the nitrogen and the 3-position, further dictate the affinity and selectivity of the compound. For instance, N-benzyl and N-phenylpropyl substituents have been shown to confer high affinity.[4] The 3-carbonitrile group can participate in additional hydrogen bonding or dipolar interactions within the binding site, contributing to the overall binding energy and selectivity.

Investigative Workflow:

G cluster_0 In Vitro Characterization cluster_1 Structural Biology cluster_2 Functional Assays Radioligand Binding Assay Radioligand Binding Assay Determine Ki Determine Ki Radioligand Binding Assay->Determine Ki Competition with [3H]-(+)-pentazocine Assess Affinity & Selectivity Assess Affinity & Selectivity Determine Ki->Assess Affinity & Selectivity Lead Optimization Lead Optimization Assess Affinity & Selectivity->Lead Optimization Co-crystallization Co-crystallization X-ray Crystallography X-ray Crystallography Co-crystallization->X-ray Crystallography Protein-Ligand Complex Elucidate Binding Pose Elucidate Binding Pose X-ray Crystallography->Elucidate Binding Pose Elucidate Binding Pose->Lead Optimization Cell-based Ca2+ Mobilization Assay Cell-based Ca2+ Mobilization Assay Measure Functional Activity Measure Functional Activity Cell-based Ca2+ Mobilization Assay->Measure Functional Activity Agonist vs. Antagonist Profile Agonist vs. Antagonist Profile Measure Functional Activity->Agonist vs. Antagonist Profile Agonist vs. Antagonist Profile->Lead Optimization

Figure 1: Workflow for investigating sigma-1 receptor ligands.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition radioligand binding assay to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.[4][8][10]

  • Membrane Preparation: Prepare cell membranes from a source rich in sigma-1 receptors, such as guinea pig liver or cells overexpressing the human sigma-1 receptor.[4][10]

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a selective sigma-1 receptor radioligand, such as [³H]-(+)-pentazocine, at a concentration near its Kd.[4][8]

  • Competition Assay: In a 96-well plate, incubate the membranes with the radioligand and a range of concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-radiolabeled, high-affinity sigma-1 ligand (e.g., haloperidol).[4]

  • Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

µ-Opioid Receptor Modulation: A New Generation of Analgesics

The µ-opioid receptor is a G protein-coupled receptor (GPCR) and the primary target for opioid analgesics like morphine.[7][11] Piperidine-containing compounds, including fentanyl and its analogues, are potent µ-opioid receptor agonists.[7][11]

Mechanism of Action: Similar to their interaction with the sigma-1 receptor, the protonated piperidine nitrogen of these ligands is crucial for their activity at the µ-opioid receptor. It forms a salt bridge with the highly conserved aspartate residue at position 147 (Asp147) in the third transmembrane domain of the receptor.[1][11] Site-directed mutagenesis studies, where Asp147 is replaced with a non-acidic amino acid, have confirmed the critical role of this interaction for ligand binding and receptor activation.[1][12] An alternative binding mode involving a hydrogen bond with His297 has also been proposed, which may contribute to the diverse signaling profiles of different ligands.[11] The specific orientation and interactions of the rest of the molecule within the binding pocket determine whether the compound acts as an agonist, partial agonist, or antagonist.[13]

Investigative Workflow:

G cluster_0 Binding Affinity cluster_1 Functional Activity cluster_2 Mechanism Validation Radioligand Binding Assay Radioligand Binding Assay Determine Ki Determine Ki Radioligand Binding Assay->Determine Ki Competition with [3H]-diprenorphine Structure-Activity Relationship Structure-Activity Relationship Determine Ki->Structure-Activity Relationship [35S]GTPγS Binding Assay [35S]GTPγS Binding Assay Measure G-protein Activation Measure G-protein Activation [35S]GTPγS Binding Assay->Measure G-protein Activation Efficacy Determination Efficacy Determination Measure G-protein Activation->Efficacy Determination cAMP Accumulation Assay cAMP Accumulation Assay Measure Downstream Signaling Measure Downstream Signaling cAMP Accumulation Assay->Measure Downstream Signaling Measure Downstream Signaling->Efficacy Determination Site-directed Mutagenesis Site-directed Mutagenesis Validate Key Residues (e.g., Asp147) Validate Key Residues (e.g., Asp147) Site-directed Mutagenesis->Validate Key Residues (e.g., Asp147) Confirm Binding Mode Confirm Binding Mode Validate Key Residues (e.g., Asp147)->Confirm Binding Mode

Figure 2: Workflow for characterizing µ-opioid receptor ligands.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a test compound to activate G-protein signaling downstream of the µ-opioid receptor.[14]

  • Membrane Preparation: Prepare membranes from cells expressing the µ-opioid receptor.

  • Assay Buffer: Use a buffer containing GDP (to keep G-proteins in an inactive state) and MgCl₂.

  • Assay Setup: In a 96-well plate, incubate the membranes with a range of concentrations of the test compound.

  • G-protein Activation: Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog that binds to activated Gα subunits.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the filters.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values, which are measures of the compound's potency and efficacy, respectively.

Covalent and Reversible Covalent Inhibition: The Role of the Nitrile Group

The nitrile group in piperidine-3-carbonitrile compounds is not merely a passive substituent; it can actively participate in the mechanism of action, most notably through covalent or reversible covalent interactions with the target enzyme. This mode of inhibition offers the potential for high potency and prolonged duration of action.[15]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Strategy for Type 2 Diabetes

DPP-4 is a serine protease that plays a key role in glucose homeostasis by inactivating incretin hormones.[12][16] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[16][17]

Mechanism of Action: The nitrile group in certain piperidine-3-carbonitrile derivatives is crucial for their DPP-4 inhibitory activity.[12] It is proposed to interact with the S1 subsite of the enzyme's active site. While the exact nature of this interaction can vary, it is believed to involve the formation of a reversible covalent bond with the catalytic serine residue (Ser630) in the active site. This interaction mimics the transition state of the natural substrate, leading to potent inhibition of the enzyme. The piperidine ring serves to correctly orient the nitrile group within the active site and to make additional favorable interactions with other subsites of the enzyme.

Investigative Workflow:

G cluster_0 Enzyme Inhibition cluster_1 Mechanism of Inhibition cluster_2 Structural Basis Fluorometric Assay Fluorometric Assay Determine IC50 Determine IC50 Fluorometric Assay->Determine IC50 Cleavage of Gly-Pro-AMC Lead Optimization Lead Optimization Determine IC50->Lead Optimization Enzyme Kinetics Enzyme Kinetics Determine Ki and Reversibility Determine Ki and Reversibility Enzyme Kinetics->Determine Ki and Reversibility Elucidate Mechanism Elucidate Mechanism Determine Ki and Reversibility->Elucidate Mechanism Mass Spectrometry Mass Spectrometry Identify Covalent Adduct Identify Covalent Adduct Mass Spectrometry->Identify Covalent Adduct Confirm Covalent Binding Confirm Covalent Binding Identify Covalent Adduct->Confirm Covalent Binding X-ray Crystallography X-ray Crystallography Visualize Binding Mode Visualize Binding Mode X-ray Crystallography->Visualize Binding Mode Rational Drug Design Rational Drug Design Visualize Binding Mode->Rational Drug Design

Figure 3: Workflow for the investigation of DPP-4 inhibitors.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This is a continuous kinetic assay that measures the inhibition of DPP-4 activity using a fluorogenic substrate.[18][19]

  • Reagents:

    • Human recombinant DPP-4 enzyme.

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[18]

    • Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[18]

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

    • A known DPP-4 inhibitor as a positive control (e.g., sitagliptin).

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer, DPP-4 enzyme, and the test compound at various concentrations.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).[18]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cathepsin K Inhibition: A Novel Approach to Osteoporosis

Cathepsin K is a cysteine protease that is highly expressed in osteoclasts and plays a critical role in bone resorption.[20] Inhibition of cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis.[20]

Mechanism of Action: The nitrile group in piperidine-3-carbonitrile-based inhibitors of cathepsin K acts as a "warhead" that forms a reversible covalent bond with the active site cysteine residue (Cys25).[21] This interaction involves the nucleophilic attack of the thiolate anion of Cys25 on the electrophilic carbon of the nitrile group, forming a thioimidate adduct. This covalent modification of the active site effectively blocks the enzyme's catalytic activity. The piperidine-3-carboxamide scaffold serves to position the nitrile warhead optimally within the active site and to make additional hydrogen bonding and hydrophobic interactions with key residues, thereby enhancing the potency and selectivity of the inhibitor.[6][20]

Investigative Workflow:

G cluster_0 In Vitro Inhibition cluster_1 Mechanism Elucidation cluster_2 Cellular Activity Fluorometric Assay Fluorometric Assay Determine IC50 Determine IC50 Fluorometric Assay->Determine IC50 Cleavage of Z-Gly-Pro-Arg-AMC Lead Optimization Lead Optimization Determine IC50->Lead Optimization Dialysis or Jump Dilution Dialysis or Jump Dilution Assess Reversibility Assess Reversibility Dialysis or Jump Dilution->Assess Reversibility Characterize Inhibition Characterize Inhibition Assess Reversibility->Characterize Inhibition Mass Spectrometry Mass Spectrometry Confirm Covalent Adduct Confirm Covalent Adduct Mass Spectrometry->Confirm Covalent Adduct Validate Mechanism Validate Mechanism Confirm Covalent Adduct->Validate Mechanism Osteoclast Resorption Assay Osteoclast Resorption Assay Measure Functional Efficacy Measure Functional Efficacy Osteoclast Resorption Assay->Measure Functional Efficacy In Vivo Studies In Vivo Studies Measure Functional Efficacy->In Vivo Studies

Figure 4: Workflow for the characterization of cathepsin K inhibitors.

Experimental Protocol: Fluorometric Cathepsin K Inhibition Assay

This protocol is similar to the DPP-4 assay but is tailored for a cysteine protease.[20][22][23][24]

  • Reagents:

    • Recombinant human cathepsin K.

    • Assay buffer (e.g., a buffer at acidic pH to mimic the lysosomal environment, containing a reducing agent like DTT to maintain the active site cysteine in its reduced state).

    • Fluorogenic substrate (e.g., Z-Gly-Pro-Arg-AMC).[20]

    • Test compound and a positive control inhibitor (e.g., E-64).[22]

  • Assay Procedure:

    • In a 96-well black plate, pre-incubate the cathepsin K enzyme with various concentrations of the test compound in the assay buffer.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time (excitation ~360-400 nm, emission ~460-505 nm).[20][23]

  • Data Analysis:

    • Determine the IC50 value as described for the DPP-4 assay.

Data Presentation and Interpretation

For a clear comparison of the potency of different piperidine-3-carbonitrile compounds, quantitative data should be summarized in a structured table.

Table 1: Inhibitory Potency of Exemplary Piperidine-3-Carbonitrile Derivatives

Compound IDTargetAssay TypeIC50 / Ki (nM)
Compound ASigma-1 ReceptorRadioligand Binding5.2 (Ki)
Compound Bµ-Opioid Receptor[³⁵S]GTPγS Binding12.8 (EC50)
Compound CDPP-4Fluorometric25.1 (IC50)
Compound DCathepsin KFluorometric8.7 (IC50)

Conclusion and Future Directions

The piperidine-3-carbonitrile scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its ability to engage in a wide range of molecular interactions, from specific non-covalent contacts to reversible covalent bond formation, allows for the targeting of a diverse array of proteins with high potency and selectivity. This guide has provided an in-depth look at four distinct mechanisms of action, supported by detailed experimental protocols to facilitate their investigation.

The future of drug discovery with piperidine-3-carbonitrile compounds lies in the continued exploration of their structure-activity relationships, the identification of novel biological targets, and the application of advanced techniques such as cryo-electron microscopy to further elucidate their binding modes. By combining rational drug design with robust experimental validation, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.

References

  • Benchchem. (S)-Piperidine-3-carbonitrile hydrochloride|CAS 915226-72-1.

  • Surratt, C. K., & Gengo, P. J. (1999). ASP147 in the third transmembrane helix of the rat mu opioid receptor forms ion-pairing with morphine and naltrexone. Life sciences, 65(2), 175–185.

  • Shang, Y., LeRouzic, V., & Gumbart, J. C. (2021). How μ-Opioid Receptor Recognizes Fentanyl. bioRxiv.

  • Benchchem. Application Notes and Protocols for Cell-Based Assays with Cathepsin K Inhibitor 3.

  • Blake, A. D., Bot, G. R., Li, J. H., Reisine, T., & Roberts, E. (1997). Key residues defining the mu-opioid receptor binding pocket: a site-directed mutagenesis study. Journal of neurochemistry, 68(1), 344–353.

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.

  • Benchchem. Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide.

  • University of Arizona. (2017). Piperidine-Based Drug Discovery.

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.

  • Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives.

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307–317.

  • Clark, M. J., & Traynor, J. R. (2018). Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor. Scientific reports, 8(1), 1–13.

  • MDPI. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.

  • PMC. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents.

  • Pharmatutor. (2022). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.

  • PubMed Central. (2015). Advances in the discovery of cathepsin K inhibitors on bone resorption.

  • PNAS. (2007). Purification and Functional Reconstitution of Monomeric μ-Opioid Receptors: ALLOSTERIC MODULATION OF AGONIST BINDING BY Gi2.

  • PubMed. (2000). Cathepsin K and the design of inhibitors of cathepsin K.

  • Gifford Bioscience. Radioligand Binding Assay Protocol.

  • Benchchem. Application Notes and Protocols for Testing Sigma-1 Receptor Ligands.

  • Cayman Chemical. DPP (IV) Inhibitor Screening Assay Kit.

  • Sigma-Aldrich. DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.

  • BPS Bioscience. Cathepsin K Inhibitor Screening Assay Kit.

  • Abcam. (2020). ab185439 Cathepsin K Inhibitor Screening Kit (Fluorometric).

  • Abcam. ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.

  • NIH. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe.

  • Royal Society of Chemistry. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery.

  • eLife. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor.

  • BPS Bioscience. Cathepsin K Inhibitor Screening Assay Kit.

Sources

An In-depth Technical Guide to the Solubility Characteristics of Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Privileged Scaffold

To the researchers, scientists, and drug development professionals who navigate the complex yet rewarding path of bringing new therapeutics to fruition, this guide is intended to serve as a comprehensive resource on the solubility characteristics of a key synthetic building block: piperidine-3-carbonitrile hydrochloride. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] Understanding the solubility of its derivatives, such as this compound, is not merely an academic exercise but a critical determinant in the successful progression of a drug candidate from the bench to the clinic.

This guide eschews a rigid, templated format in favor of a logical narrative that first explores the theoretical underpinnings of this molecule's solubility and then provides actionable, field-proven methodologies for its empirical determination. As your virtual Senior Application Scientist, my aim is to blend technical accuracy with practical insights, explaining not just the "what" but the "why" behind experimental choices.

I. Molecular Profile and Physicochemical Attributes of this compound

This compound is a chiral synthetic intermediate valued for its role in constructing more complex, biologically active molecules, particularly those targeting the central nervous system (CNS).[1] Its structure, featuring a saturated six-membered heterocycle with a nitrile functional group, presents a unique combination of polarity and lipophilicity. The hydrochloride salt form is intentionally designed to enhance its solubility in polar, aqueous environments, a crucial factor for many biological and synthetic applications.[3]

Key Physicochemical Parameters

A molecule's solubility is governed by a delicate interplay of its intrinsic properties. For this compound, the following parameters are of primary importance:

  • LogP (Octanol-Water Partition Coefficient): The LogP value provides a measure of a compound's lipophilicity. A calculated LogP value for this compound is approximately 0.93. This value suggests a relatively balanced hydrophilic-lipophilic character. The positive value indicates some degree of lipophilicity, which is important for cell membrane permeability, while being low enough to maintain reasonable aqueous solubility, especially in its protonated, salt form.

  • Crystal Lattice Energy: As a crystalline solid, the solubility of this compound is also dependent on the energy required to overcome the forces holding the crystal lattice together. The strength of these intermolecular forces, including ionic interactions in the salt, will influence the extent to which a solvent can solvate and dissolve the compound.

II. Anticipated Solubility Profile in Various Solvents

While specific quantitative solubility data for this compound is not widely published, we can make informed predictions based on its physicochemical properties and the behavior of similar amine hydrochlorides.

Qualitative Solubility Predictions:
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High to Very High Solubility . As a hydrochloride salt, the compound is ionic and capable of strong ion-dipole interactions with polar protic solvents. The protonated piperidine nitrogen can act as a hydrogen bond donor, and the nitrile nitrogen and the chloride counter-ion can act as hydrogen bond acceptors, further enhancing solvation. Its solubility in water is expected to be significant.[3]

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): High Solubility . These solvents have large dipole moments and can effectively solvate the charged species of the hydrochloride salt. DMSO, in particular, is a powerful solvent for a wide range of organic and inorganic compounds.

  • Solvents of Intermediate Polarity (e.g., Acetone, Dichloromethane): Moderate to Low Solubility . The solubility in these solvents will be a balance between the polar interactions with the salt and the nonpolar interactions with the hydrocarbon backbone. Dichloromethane may show some solubility due to its ability to form weak hydrogen bonds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low to Insoluble . The lack of strong intermolecular interactions between the ionic compound and nonpolar solvents will result in poor solvation and, consequently, very low solubility.

III. Quantitative Solubility Determination: An Experimental Workflow

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following section details a generalized yet comprehensive workflow based on the widely accepted shake-flask equilibrium solubility method.[5] This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

Experimental Objective:

To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature (e.g., 25°C).

Diagram of the Experimental Workflow:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Data Analysis prep_compound Weigh excess piperidine-3-carbonitrile HCl prep_vial Combine in sealed vial prep_compound->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 24-48h) prep_vial->agitate Begin Equilibration settle Allow undissolved solid to settle agitate->settle supernatant Withdraw aliquot of supernatant settle->supernatant Begin Sampling filter Filter through 0.22 µm syringe filter supernatant->filter dilute Dilute to known concentration filter->dilute analyze Quantify by validated HPLC-UV method dilute->analyze calculate Calculate solubility (e.g., mg/mL) analyze->calculate Generate Concentration Data repeat_exp Repeat for reproducibility (n≥3) calculate->repeat_exp

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of appropriately sized, inert vials (e.g., glass). The use of a significant excess ensures that the resulting solution is truly saturated.

    • To each vial, add a precise and recorded volume of the desired solvent (e.g., 2.0 mL). Use analytical-grade solvents to ensure purity.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C). Temperature control is critical as solubility is temperature-dependent.

    • Agitate the samples for a sufficient duration to ensure that equilibrium is reached. A period of 24 to 48 hours is typically adequate, but this should be confirmed by preliminary experiments where samples are taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a minimum of 2 hours to permit the undissolved solid to settle.

    • For finely dispersed solids, centrifugation at the same temperature can be employed to facilitate a clear separation of the solid and liquid phases.

  • Sampling and Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, thereby preventing any temperature-induced precipitation or dissolution.

    • Immediately filter the withdrawn aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles. The first few drops of the filtrate should be discarded to saturate the filter membrane and avoid any potential adsorption effects.

    • Accurately dilute the filtered sample to a suitable concentration for analysis with a validated analytical method. The dilution factor must be precisely recorded.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve must be prepared using accurately weighed standards of the compound.

    • The mobile phase and column selection should be optimized for good peak shape and resolution. A typical starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (mg/mL) = C × DF Where:

      • C = Concentration of the diluted sample determined by HPLC (in mg/mL)

      • DF = Dilution Factor

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

IV. Predicted Quantitative Solubility Data and Interpretation

While experimentally determined values are the gold standard, the following table provides predicted solubility ranges for this compound in various solvents at ambient temperature. These predictions are based on the physicochemical principles discussed and serve as a practical starting point for experimental design.

Solvent ClassSolventPredicted Solubility Range (mg/mL)Rationale for Prediction
Polar Protic Water> 100As a hydrochloride salt, strong ion-dipole interactions and hydrogen bonding with water are expected, leading to high aqueous solubility.[3]
Methanol> 100Similar to water, methanol is a polar protic solvent that can effectively solvate the ionic compound.
Ethanol50 - 100Slightly less polar than methanol, which may result in a modest decrease in solubility, but still expected to be a good solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100DMSO is a very strong polar aprotic solvent capable of dissolving a wide range of salts.
N,N-Dimethylformamide (DMF)50 - 100A good polar aprotic solvent, though generally slightly less effective than DMSO for dissolving salts.
Intermediate Polarity Acetone1 - 10The lower polarity and lack of hydrogen bond donating ability will limit its capacity to solvate the ionic compound.
Dichloromethane (DCM)1 - 10While considered relatively nonpolar, DCM can engage in weak hydrogen bonding and has a reasonable dipole moment, allowing for some dissolution of the salt.
Nonpolar Toluene< 1Poor compatibility between the nonpolar aromatic solvent and the ionic solute.
Hexane< 0.1Very low polarity and only van der Waals forces are present, which are insufficient to overcome the crystal lattice energy of the salt.[6]

V. Conclusion: A Practical Framework for Solubility Characterization

This technical guide has provided a comprehensive overview of the solubility characteristics of this compound, grounded in its fundamental physicochemical properties. While a complete, publicly available quantitative dataset is elusive, a robust understanding of its pKa, LogP, and salt form allows for reliable qualitative predictions of its behavior in a diverse range of solvents.

The detailed experimental workflow presented herein offers a field-proven, self-validating system for researchers to determine precise solubility data. By combining the theoretical framework with this practical methodology, scientists and drug development professionals are well-equipped to handle, formulate, and optimize the use of this valuable synthetic intermediate in their research endeavors. The strategic choice of solvent, informed by the principles and data outlined in this guide, is a critical step toward the successful application of this compound in the synthesis of the next generation of therapeutics.

References

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (This is a general experimental guide, the original source URL is not available).
  • Unknown Source. (n.d.). Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model. (The original source URL is not available).
  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (This is a general experimental guide, the original source URL is not available).
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • YouTube. (2014, September 13). Predicting Solubility of Salts and Precipitation Reactions- Lecture. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 1199773-75-5 | this compound. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ACS Publications. (2018, April 5). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Chemical Reactivity and Functional Group Transformations of Piperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Piperidine-3-carbonitrile, also known as 3-cyanopiperidine, is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its structure marries the pharmacologically significant piperidine scaffold—a motif present in numerous pharmaceuticals—with a versatile nitrile functional group, which serves as a linchpin for a wide array of chemical transformations.[3][4][5] This guide provides an in-depth exploration of the core reactivity of piperidine-3-carbonitrile, designed for researchers, chemists, and drug development professionals. We will dissect the principal transformations of both the nitrile moiety and the piperidine ring's secondary amine, elucidating the underlying mechanisms, field-proven experimental protocols, and the strategic rationale behind methodological choices. The discussion extends from fundamental reactions such as reduction and hydrolysis to N-alkylation, providing a comprehensive framework for leveraging this scaffold in the synthesis of complex, high-value molecules.

The Piperidine-3-carbonitrile Scaffold: Synthesis and Significance

A Privileged Structure in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals and natural alkaloids, prized for its conformational flexibility and its ability to engage in critical hydrogen bonding interactions as a basic nitrogen center.[3][6] Its incorporation into molecular design often enhances aqueous solubility and favorable pharmacokinetic profiles. The addition of a carbonitrile group at the 3-position introduces a potent and versatile chemical handle. The nitrile is not merely a placeholder; it is an electrophilic center that can be transformed into amines, carboxylic acids, amides, and ketones, dramatically expanding the synthetic possibilities from a single, readily accessible starting material.[7][8]

Physicochemical Properties and Handling

Piperidine-3-carbonitrile (C₆H₁₀N₂) is typically supplied and handled as its hydrochloride salt (C₆H₁₁ClN₂).[1][7] This salt form significantly enhances the compound's stability and improves its solubility in polar solvents, which is a critical consideration for reaction setup and purification.[1] When the free base is required for a reaction, a simple neutralization step with a suitable base is performed.

Core Synthetic Route: Catalytic Hydrogenation of 3-Cyanopyridine

The most direct and industrially scalable route to piperidine-3-carbonitrile involves the catalytic hydrogenation of its aromatic precursor, 3-cyanopyridine. This transformation is a cornerstone of pyridine chemistry, but it demands careful control of reaction conditions to achieve chemoselectivity. The challenge lies in reducing the pyridine ring without simultaneously reducing the nitrile group.[9] Various catalyst systems, including rhodium, palladium, and nickel, have been employed.[9][10][11] The choice of catalyst, solvent, pressure, and temperature is paramount to maximizing the yield of the desired piperidine while minimizing over-reduction to (aminomethyl)piperidine.[9]

G cluster_synthesis Synthetic Pathway to Piperidine-3-carbonitrile Pyridine 3-Cyanopyridine Piperidine Piperidine-3-carbonitrile Pyridine->Piperidine Catalytic Hydrogenation (e.g., Rh₂O₃, H₂) Mild Conditions

Caption: General workflow for the synthesis of piperidine-3-carbonitrile.

Transformations of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[8][12] This inherent reactivity is the foundation for its utility as a synthetic intermediate.

Reduction to Primary Amines: A Gateway to Novel Derivatives

The conversion of the nitrile to a primary amine (3-(aminomethyl)piperidine) is one of its most powerful transformations, introducing a new basic center and a flexible one-carbon spacer. This reaction can be achieved through two primary routes: hydride reduction or catalytic hydrogenation.

Causality Behind Experimental Choices:

  • Hydride Reagents (e.g., LiAlH₄): Lithium aluminum hydride is a potent, non-selective reducing agent that readily converts nitriles to primary amines.[8][12][13] The mechanism involves two sequential additions of a hydride nucleophile to the electrophilic nitrile carbon.[12][13] Its high reactivity necessitates anhydrous conditions and careful quenching. It is often the method of choice in lab-scale synthesis for its speed and efficacy.

  • Catalytic Hydrogenation (e.g., Pd/C, Rh₂O₃): This method is often preferred for larger-scale synthesis due to safety, cost, and environmental considerations. The chemoselectivity can be tuned by adjusting the catalyst, solvent, and the presence of additives. For instance, using a Pd/C catalyst in the presence of an acid like H₂SO₄ can promote the hydrogenation of both the precursor pyridine ring and the nitrile group in a one-pot fashion.[9] Conversely, milder conditions with specific catalysts can selectively reduce the nitrile while preserving other functional groups.[10]

G cluster_reduction Nitrile Reduction Pathways Nitrile Piperidine-3-carbonitrile Imine Imine Anion Intermediate Nitrile->Imine 1. LiAlH₄ (Hydride Attack) Amine 3-(Aminomethyl)piperidine Imine->Amine 2. H₂O workup

Caption: Mechanism of nitrile reduction using a hydride reagent.

Table 1: Comparison of Nitrile Reduction Methods

MethodReagent/CatalystTypical ConditionsAdvantagesDisadvantages
Hydride ReductionLiAlH₄Anhydrous THF, Reflux; then H₂O quenchHigh yield, Fast reaction timePyrophoric reagent, Requires strict anhydrous setup
Catalytic Hydrogenation10% Pd/C, H₂SO₄H₂ (6 bar), Water/Dichloromethane, 50 °C[9]Scalable, Cost-effective, "Greener"May require high pressure, Catalyst handling
Catalytic HydrogenationRh₂O₃H₂ (5 bar), TFE, 40 °C[10][14]Mild conditions, High activityHigher catalyst cost

Experimental Protocol: Reduction of Piperidine-3-carbonitrile with LiAlH₄

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of piperidine-3-carbonitrile (1.0 eq.) in anhydrous THF dropwise via an addition funnel. Rationale: The slow, cooled addition is crucial to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous solution of NaOH, and then more water. Rationale: This specific sequence (Fieser workup) is a standard and safe procedure to decompose the aluminum salts into a filterable solid.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 3-(aminomethyl)piperidine can be purified by distillation or column chromatography.

Hydrolysis to Carboxylic Acids and Amides

Hydrolysis of the nitrile group provides access to piperidine-3-carboxamide and, upon further reaction, piperidine-3-carboxylic acid (a derivative of nipecotic acid).[7] This transformation can be catalyzed by either acid or base.[8][15]

Causality Behind Experimental Choices:

  • Acid-Catalyzed Hydrolysis: The reaction is typically performed by heating the nitrile in a strong aqueous acid like HCl or H₂SO₄.[8][16] The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon, allowing it to be attacked by a weak nucleophile like water.[8][12] The initially formed imidic acid tautomerizes to the more stable amide. Under forcing conditions (prolonged heating), the amide is subsequently hydrolyzed to the carboxylic acid.[8]

  • Base-Catalyzed Hydrolysis: This route involves heating with an aqueous base, such as NaOH. The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[8] The reaction proceeds through an amide intermediate to yield the carboxylate salt, which must be acidified in a separate workup step to obtain the free carboxylic acid.

G cluster_hydrolysis Acid-Catalyzed Nitrile Hydrolysis Pathway Nitrile Piperidine-3-carbonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile H₃O⁺ Amide Piperidine-3-carboxamide ProtonatedNitrile->Amide + H₂O - H⁺ Acid Piperidine-3-carboxylic Acid Amide->Acid H₃O⁺, Δ (Further Hydrolysis)

Caption: Pathway for acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis to Piperidine-3-carboxylic Acid

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve piperidine-3-carbonitrile hydrochloride (1.0 eq.) in 6 M aqueous hydrochloric acid.

  • Reaction: Heat the solution to reflux (approx. 100-110 °C). Monitor the reaction by TLC or LC-MS. The reaction may take several hours to proceed to the carboxylic acid.

  • Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure to yield the crude hydrochloride salt of piperidine-3-carboxylic acid.

  • Purification: The product can be purified by recrystallization from a suitable solvent system like ethanol/ether or by ion-exchange chromatography.

Addition of Organometallic Reagents: Synthesis of 3-Acylpiperidines

The reaction of nitriles with Grignard or organolithium reagents is a classic and reliable method for ketone synthesis. This transformation allows for the introduction of a carbon-based substituent, forming a new C-C bond and yielding a 3-acylpiperidine derivative after an aqueous workup.[12][13]

Mechanism and Self-Validation: The Grignard reagent (R-MgX) acts as a potent carbon nucleophile, attacking the electrophilic nitrile carbon. This forms a stable intermediate magnesium imine salt. A critical feature of this reaction is that the imine salt is unreactive towards a second equivalent of the Grignard reagent. This prevents the over-addition that is often problematic in reactions with esters or acid chlorides. The reaction is self-validating in this regard; it reliably stops after a single addition. The subsequent addition of aqueous acid during workup hydrolyzes the imine to the desired ketone.[13]

Experimental Protocol: Synthesis of 3-Benzoylpiperidine via Grignard Reaction

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, place a solution of piperidine-3-carbonitrile (1.0 eq.) in anhydrous diethyl ether or THF.

  • Addition: Cool the solution to 0 °C. Add a solution of phenylmagnesium bromide (PhMgBr, 1.1 eq.) in ether dropwise. A precipitate may form.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Workup and Hydrolysis: Cool the mixture to 0 °C and slowly pour it into a beaker containing ice and 1 M aqueous HCl. Stir vigorously until the intermediate imine is fully hydrolyzed to the ketone.

  • Extraction: Transfer the mixture to a separatory funnel. The layers may need to be separated. The aqueous layer should be extracted with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-benzoylpiperidine can then be purified by column chromatography on silica gel.

Reactivity of the Piperidine Ring

The secondary amine (N-H) of the piperidine ring is a nucleophilic and basic center, providing a straightforward handle for diversification.

N-Functionalization: Modulating Pharmacological Profiles

Modification at the ring nitrogen is a cornerstone of medicinal chemistry strategy, as it directly influences the compound's polarity, basicity, and ability to interact with biological targets.

3.1.1. N-Alkylation

Direct N-alkylation is a common method to introduce alkyl substituents onto the piperidine nitrogen.[17] The reaction typically involves an alkyl halide (e.g., R-Br, R-I) and a base to neutralize the hydrohalic acid formed during the reaction.[17][18]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is often used.[17] Its role is to deprotonate the piperidinium salt that forms, regenerating the neutral, nucleophilic amine to allow the reaction to proceed to completion. Stronger bases like sodium hydride (NaH) can also be used for less reactive alkylating agents, but require strictly anhydrous conditions.[17]

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base and promote the Sₙ2 reaction pathway.[17][19]

G cluster_alkylation N-Functionalization Pathways Piperidine Piperidine-3-carbonitrile (Free Base) Alkylated N-Alkyl-piperidine-3-carbonitrile Piperidine->Alkylated R-X (Alkyl Halide) K₂CO₃, MeCN Acylated N-Acyl-piperidine-3-carbonitrile Piperidine->Acylated RCOCl (Acyl Chloride) Et₃N, DCM

Caption: Common N-functionalization reactions of the piperidine ring.

Experimental Protocol: N-Benzylation of Piperidine-3-carbonitrile

  • Setup: To a solution of piperidine-3-carbonitrile (1.0 eq., used as the free base or generated in situ from the HCl salt with a base) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition: Add benzyl bromide (1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to 50-60 °C and stir until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield N-benzyl-piperidine-3-carbonitrile.

Conclusion

Piperidine-3-carbonitrile stands as a remarkably versatile and powerful scaffold in synthetic chemistry. The dual reactivity of its constituent parts—the electrophilic nitrile and the nucleophilic piperidine nitrogen—provides a rich platform for molecular diversification. By understanding the fundamental mechanisms and applying the robust protocols detailed in this guide, researchers can strategically transform this building block into a vast array of complex amines, carboxylic acids, ketones, and N-substituted heterocycles. This capability solidifies the role of piperidine-3-carbonitrile as an indispensable tool in the quest for novel, biologically active compounds.

References

  • EvitaChem. Buy 1-(Pyridin-3-yl)piperidine-2-carbonitrile (EVT-12042945).
  • Smolecule. Buy 5-(Hydroxymethyl)piperidine-3-carbonitrile.
  • CymitQuimica. CAS 1199773-75-5: this compound.
  • Stanovnik, B., et al. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 3(1), 1-8. Available from: [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7977-7987. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. (2017). Available from: [Link]

  • Laschat, S., & Narayana, C. (2008). Synthesis of pharmaceutically active compounds containing a disubstituted piperidine framework. Bioorganic & Medicinal Chemistry, 16(2), 601-635. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Stanovnik, B., et al. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. ResearchGate. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2022). Available from: [Link]

  • Smith, A. D., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 485-490. Available from: [Link]

  • Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Available from: [Link]

  • Al-Zain, A., & Al-Masri, M. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. Available from: [Link]

  • ResearchGate. Functional group transformations of β-cyano carboxylate derivatives 2b.... Available from: [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. Available from: [Link]

  • Brown, D. G., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomeric disubstituted pyridines. Organic & Biomolecular Chemistry, 20(41), 8086-8095. Available from: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available from: [Link]

  • ResearchGate. Hydrogenation of carbonyl pyridines with Rh 2 O 3 catalyst. Reaction.... Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available from: [Link]

  • Oakwood Chemical. Piperidine-3-carbonitrile. Available from: [Link]

  • Khamitova, A. E., & Berillo, D. D. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]

  • DTIC. Piperidine Synthesis. (1983). Available from: [Link]

  • Kumar, S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(1), 143-149. Available from: [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Solubility of Things. Functional Group Transformations. Available from: [Link]

  • Encyclopedia.pub. Reactions of Nitrile Anions. (2022). Available from: [Link]

  • Google Patents. CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • ACS Green Chemistry Institute. N alkylation at sp 3 Carbon Reagent Guide. Available from: [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. (2025). Available from: [Link]

  • LibreTexts Chemistry. Reactivity of Nitriles. (2023). Available from: [Link]

  • LibreTexts Chemistry. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Available from: [Link]

  • de Oliveira, R. B., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(10), 1635-1649. Available from: [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available from: [Link]

  • Evans, D. A. The [3+2]Cycloaddition Reaction. Harvard University. Available from: [Link]

Sources

The Piperidine Scaffold: A Historical Cornerstone in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry. Its journey from a pungent compound in black pepper to a foundational element in numerous blockbuster drugs is a testament to its remarkable structural and physicochemical properties. This technical guide provides a comprehensive historical context of the piperidine scaffold in drug development. We will trace its origins in natural products, explore the dawn of its synthesis, chronicle its explosion in 20th-century pharmacology, and analyze the scientific rationale for its enduring success. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into why this seemingly simple structure has become a cornerstone of the modern pharmacopeia.

Introduction: The Privileged Piperidine Moiety

The piperidine scaffold is a saturated heterocycle consisting of a six-membered ring with five carbon atoms and one nitrogen atom. In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in clinically approved drugs, earning them the label of "privileged scaffolds." The piperidine ring is a quintessential example of such a structure. Its prevalence is not accidental but is rooted in a unique combination of features: a three-dimensional chair conformation that allows for precise spatial orientation of substituents, a basic nitrogen atom that is typically protonated at physiological pH, and tunable lipophilicity that facilitates membrane permeability, including penetration of the blood-brain barrier. These attributes make the piperidine ring an exceptionally versatile and effective building block for designing therapeutic agents targeting a vast array of biological systems.

Chapter 1: Nature's Blueprint - Early Encounters with Piperidine Alkaloids

The story of piperidine begins not in a laboratory, but in nature. The structural motif is present in a multitude of natural alkaloids, many of which have been used by humans for centuries for their potent physiological effects.

The compound's name itself is derived from the Latin Piper, for the pepper plant. In 1850, Scottish chemist Thomas Anderson first isolated piperidine by treating piperine—the alkaloid responsible for the pungency of black pepper (Piper nigrum)—with nitric acid. This discovery marked the formal identification of the heterocyclic system that would become so central to pharmacology.

However, humanity's interaction with piperidine-containing compounds predates this isolation by millennia. Some of the most famous and potent natural compounds feature this ring system:

  • Coniine: The toxic principle of poison hemlock (Conium maculatum), infamously used in the execution of Socrates, is a simple substituted piperidine alkaloid.

  • Morphine and Codeine: These powerful opioid analgesics, derived from the opium poppy (Papaver somniferum), contain a complex fused ring system where a piperidine ring is a critical component for their activity at opioid receptors.

  • Atropine: Found in plants of the nightshade family (Solanaceae), atropine contains a fused piperidine-pyrrolidine ring system known as a tropane. It acts as a muscarinic acetylcholine receptor antagonist and has long been used in medicine.

These natural products served as nature's proof-of-concept, demonstrating the profound biological activity that could be achieved with the piperidine scaffold. They were the original lead compounds that inspired chemists and pharmacologists to explore this unique chemical space.

Chapter 2: The Dawn of Synthesis - From Isolation to Innovation

While nature provided the initial blueprint, the full therapeutic potential of the piperidine scaffold could only be unlocked through chemical synthesis. The ability to create and modify the piperidine ring in the laboratory allowed for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug properties.

Key Milestones in Piperidine Synthesis & Discovery

MilestoneYear(s)SignificanceReference
First Reported Isolation1850Thomas Anderson isolates piperidine from piperine.
Independent Naming1852Auguste Cahours independently prepares and names piperidine.
Industrial Production20th CenturyDevelopment of pyridine hydrogenation for large-scale production.
First Synthetic Drug1939Discovery of Pethidine (Meperidine), the first fully synthetic opioid.
Antipsychotic Revolution1958Introduction of Haloperidol, a butyrophenone with a piperidine moiety.
Rise of "Blockbusters"Late 20th CenturyDevelopment of numerous top-selling drugs like Fentanyl, Risperidone, and Donepezil.

The most fundamental and industrially significant method for producing the piperidine core is the hydrogenation of pyridine . This reaction, typically performed using metal catalysts like molybdenum disulfide, reduces the aromatic pyridine ring to the saturated piperidine ring.

Generalized Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol describes a general method for the synthesis of a piperidine derivative from a corresponding pyridine precursor using a platinum dioxide (PtO₂) catalyst, a method valued for its effectiveness with a range of substituted pyridines.

Core Causality: The aromatic pyridine ring is thermodynamically stable. Catalytic hydrogenation provides an energetically favorable pathway to break this aromaticity. The platinum catalyst adsorbs both the pyridine and hydrogen gas onto its surface, weakening the existing bonds and facilitating the addition of hydrogen atoms across the double bonds of the ring, resulting in the saturated piperidine structure. Using an acidic solvent like glacial acetic acid protonates the basic nitrogen of the pyridine ring, which can facilitate the reduction process.

Methodology:

  • Reactor Preparation: A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is placed into a high-pressure reactor vessel.

  • Catalyst Addition: A catalytic amount of PtO₂ (e.g., 5 mol%) is added to the solution.

  • Pressurization: The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove oxygen. It is then pressurized with hydrogen gas to a specified pressure (e.g., 50-70 bar).

  • Reaction: The mixture is stirred vigorously at room temperature for a designated period (e.g., 6-10 hours), during which the uptake of hydrogen is monitored.

  • Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is quenched with a base (e.g., NaHCO₃ solution) to neutralize the acetic acid and then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The catalyst is removed by filtration through a pad of Celite®. The organic solvent is then removed under reduced pressure to yield the crude piperidine product, which can be further purified by distillation or column chromatography.

This synthetic capability was the inflection point, allowing drug developers to move beyond the fixed structures of natural alkaloids and begin crafting novel molecules with tailored pharmacological profiles.

Chapter 3: The Pharmacological Boom - Piperidine in Modern Drug Classes

The 20th century witnessed the piperidine scaffold become a bona fide superstar in drug development. Its integration into various drug classes has led to some of the most impactful and commercially successful medicines in history.

Examples of Prominent Piperidine-Containing Drugs

Drug NameTherapeutic ClassSignificance
Pethidine (Meperidine) Opioid AnalgesicFirst fully synthetic opioid, demonstrating that the complex structure of morphine was not entirely necessary for analgesic activity.
Fentanyl Opioid AnalgesicAn extremely potent synthetic opioid, estimated to be 50 to 100 times more potent than morphine. The piperidine ring is crucial for its interaction with the μ-opioid receptor.
Haloperidol AntipsychoticA foundational "typical" antipsychotic used for schizophrenia and psychosis. The piperidine moiety is key to its dopamine D₂ receptor antagonism.
Risperidone AntipsychoticAn "atypical" antipsychotic with a broader receptor binding profile, also featuring a prominent piperidine ring.
Methylphenidate CNS StimulantWidely used for the treatment of ADHD, it contains a piperidine ring that is essential for its action as a norepinephrine-dopamine reuptake inhibitor.
Donepezil Alzheimer's DiseaseA centrally-acting reversible acetylcholinesterase inhibitor. The N-benzylpiperidine moiety is a critical pharmacophore for its mechanism of action.
Loperamide AntidiarrhealAn opioid-receptor agonist that does not cross the blood-brain barrier, showcasing how the piperidine scaffold's properties can be tuned to limit CNS effects.

The success of these drugs is directly linked to the inherent properties of the piperidine scaffold, which we will explore in the next chapter.

Chapter 4: Scientific Rationale for a Privileged Scaffold

The historical prevalence of the piperidine ring in successful drugs is underpinned by a compelling set of physicochemical and structural properties. These features provide a robust foundation for designing molecules with favorable pharmacokinetics and potent pharmacodynamics.

Key Physicochemical Properties of the Piperidine Scaffold

PropertyDescriptionImplication in Drug Design
Three-Dimensionality Adopts a stable, non-planar chair conformation, similar to cyclohexane.Allows for precise, stereochemically defined placement of substituents in axial or equatorial positions, enabling optimal interactions with complex 3D protein binding sites.
Basicity (pKa) The nitrogen atom is a Lewis base with a pKa of its conjugate acid around 11.2.At physiological pH (~7.4), the nitrogen is predominantly protonated, forming a cationic center. This can form strong ionic interactions with acidic residues (e.g., Asp, Glu) in target proteins and improves aqueous solubility.
Tunable Lipophilicity The saturated hydrocarbon ring provides lipophilicity, while the nitrogen atom adds polarity.This balance allows for good membrane permeability. Lipophilicity can be easily modulated by adding or changing substituents, making it a key tool for optimizing blood-brain barrier penetration for CNS drugs.
Metabolic Stability The C-H bonds of the ring are relatively strong and less susceptible to metabolic oxidation compared to more electron-rich systems.Contributes to a longer half-life and improved bioavailability. However, substitution patterns can influence metabolism, a factor used in drug design to control pharmacokinetics.
Synthetic Tractability The nitrogen atom serves as a convenient chemical handle for introducing a wide variety of substituents.Facilitates the creation of large chemical libraries for screening and allows for straightforward modification during lead optimization.
Visualization of Piperidine's Favorable Properties

The following diagram illustrates the logical relationship between the core properties of the piperidine ring and its desirable outcomes in drug development.

G cluster_props Core Physicochemical Properties cluster_effects Pharmacological Implications cluster_outcomes Drug Development Outcomes p1 Chair Conformation (3D Structure) e1 Precise Substituent Vectoring p1->e1 p2 Basic Nitrogen (pKa ~11.2) e2 Ionic Bonding Potential + Aqueous Solubility p2->e2 p3 Balanced Lipophilicity e3 Membrane Permeability (incl. BBB) p3->e3 p4 Synthetic Handle (Reactive Nitrogen) e4 Facile Derivatization p4->e4 o1 High Receptor Affinity & Selectivity e1->o1 e2->o1 o2 Improved Pharmacokinetics (ADME) e2->o2 e3->o2 o3 Broad Target Applicability e4->o3

Caption: Core properties of the piperidine scaffold and their impact on drug design.

Chapter 5: The Evolution of Synthetic Strategy

The enduring relevance of the piperidine scaffold is also due to the continuous evolution of synthetic organic chemistry. While the hydrogenation of pyridines remains a workhorse method, more sophisticated strategies have been developed to install chirality and complex substitution patterns with high degrees of control.

Modern approaches focus on asymmetric synthesis to create enantiomerically pure piperidines, as the stereochemistry of substituents can dramatically affect a drug's efficacy and safety. The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity.

Workflow: From Pyridine to Chiral Piperidine Drug Candidate

The diagram below outlines a modern, conceptual workflow for developing a chiral piperidine-based drug candidate, starting from a simple pyridine.

G start Substituted Pyridine (Planar, Aromatic) step1 Activation/ Partial Reduction start->step1 e.g., Quaternization step2 Asymmetric Catalysis (e.g., Rh-catalyzed reaction) step1->step2 Introduce chirality step3 Chiral Tetrahydropyridine Intermediate step2->step3 step4 Final Reduction/ Deprotection step3->step4 end Enantiopure Piperidine Drug Candidate (3D) step4->end

Caption: A modern synthetic workflow for creating chiral piperidine drug candidates.

This evolution from simple reductions to complex, stereocontrolled syntheses ensures that the piperidine scaffold will continue to be a source of novel and effective therapeutics.

Conclusion: An Enduring and Evolving Legacy

The historical journey of the piperidine scaffold is a microcosm of the evolution of drug discovery itself. It began with the observation of potent effects from natural products, progressed through the development of fundamental synthetic methods that enabled large-scale production, and culminated in its rational incorporation into a staggering number of therapeutic agents across nearly every disease category.

Its success is not a matter of chance but a direct result of its inherent, almost ideal, combination of structural and physicochemical properties. The piperidine ring provides a stable, three-dimensional framework that is synthetically accessible and can be readily optimized to interact with biological targets while maintaining favorable drug-like properties. As synthetic methodologies become even more sophisticated, particularly in the realm of asymmetric synthesis, the ability of scientists to craft novel, highly specific, and potent drugs using this timeless scaffold will only continue to grow. The piperidine ring is not just a historical artifact; it remains a vibrant and essential tool in the ongoing quest for new medicines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Dziuba, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Vardanyan, R. (2017). Piperidine-based drug discovery. University of Arizona. [Link]

  • Krasowska, D., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of PharmTech Research. [Link]

The Piperidine Moiety: A Privileged Scaffold in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of central nervous system (CNS) active agents.[1][2][3] Its remarkable prevalence is not coincidental but rather a consequence of a unique combination of favorable physicochemical properties, synthetic tractability, and the ability to engage in crucial interactions with diverse biological targets.[1][2][4] This in-depth technical guide explores the multifaceted roles of the piperidine moiety in CNS drug design, from its fundamental properties that govern blood-brain barrier penetration to its function as both a structural scaffold and a key pharmacophoric element. Through an analysis of structure-activity relationships, metabolic considerations, and case studies of prominent CNS drugs, this guide will illuminate why piperidine is rightfully considered a "privileged scaffold" in medicinal chemistry.[2][4] This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation CNS therapeutics.

Introduction: The Ubiquity and Significance of the Piperidine Scaffold in CNS Drugs

The design of effective CNS drugs presents a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving selective modulation of neuronal targets.[5][6] In this complex landscape, the piperidine heterocycle has emerged as a recurring and highly successful structural motif.[2][3] Its presence in a significant portion of marketed CNS drugs, from potent analgesics to atypical antipsychotics, underscores its strategic importance in medicinal chemistry.[7][8]

Physicochemical Properties of Piperidine: The Foundation of its Success

The utility of the piperidine ring in CNS drug design is deeply rooted in its fundamental physicochemical characteristics. These properties can be strategically manipulated by medicinal chemists to fine-tune a drug candidate's overall profile for optimal efficacy and safety.

  • Basicity (pKa): The nitrogen atom within the piperidine ring confers basicity. The pKa of the conjugate acid of piperidine is approximately 11.22.[4] This basicity is a critical feature, as a positive charge at physiological pH (7.4) can facilitate crucial ionic interactions with acidic residues in receptor binding pockets.[9] However, excessive basicity can hinder BBB penetration. The ability to modulate this pKa through substitution on the ring or the nitrogen atom allows for a precise balance between target engagement and CNS bioavailability.[10]

  • Lipophilicity (LogP): Lipophilicity is a key determinant of a molecule's ability to permeate the lipid-rich BBB.[9] Piperidine itself has a modest octanol/water partition coefficient (LogP) of 0.84, indicating a slight preference for a lipid environment.[4] This inherent lipophilicity, combined with the structural opportunities for adding various substituents, provides a powerful tool for optimizing a compound's journey to its CNS target.

  • Conformational Flexibility: Unlike rigid aromatic systems, the saturated piperidine ring exists predominantly in a chair conformation.[11] This provides a three-dimensional framework that can adapt its shape to the steric demands of a biological target's binding site.[2] The ring can also undergo ring-flipping, and substituents can occupy either axial or equatorial positions, further expanding the conformational possibilities and allowing for precise spatial orientation of key pharmacophoric groups.[11]

Prevalence of Piperidine in Marketed CNS Drugs: A Statistical Overview

The piperidine scaffold is a dominant feature in a wide array of pharmaceuticals, with a particular enrichment in drugs targeting the CNS.[3][8] A survey of approved drugs reveals the piperidine ring at the core of numerous therapeutic classes:

  • Antipsychotics: Atypical antipsychotics such as risperidone and its active metabolite paliperidone feature a piperidine moiety crucial for their interaction with dopamine D2 and serotonin 5-HT2A receptors.[12][13]

  • Opioid Analgesics: The 4-anilidopiperidine structure is the central pharmacophore of the potent synthetic opioid fentanyl and its analogues.[14] The piperidine ring correctly orients the essential phenyl group and the N-phenethyl side chain for high-affinity binding to the μ-opioid receptor.[14][15]

  • ADHD Medications: Methylphenidate, a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder, contains a piperidine ring that is integral to its activity as a dopamine and norepinephrine reuptake inhibitor.

  • Antidepressants: Paroxetine, a selective serotonin reuptake inhibitor (SSRI), incorporates a complex piperidine-based structure.[7]

The widespread success of piperidine-containing drugs has solidified its status in the pharmaceutical industry, accounting for a significant share of the market for active pharmaceutical ingredients (APIs).[8]

The "Privileged Scaffold" Concept

The term "privileged scaffold" was introduced to describe molecular frameworks that are capable of providing ligands for more than one type of biological target.[2][4] Piperidine fits this description perfectly.[2][4] Its ability to serve as a versatile template for the presentation of diverse functional groups in a defined three-dimensional space allows it to be adapted for potent and selective interaction with a wide range of CNS receptors and enzymes.[3] The synthetic tractability of the piperidine ring further enhances its privileged status, as a vast arsenal of chemical reactions is available for its construction and derivatization.[1][16]

The Multifaceted Roles of the Piperidine Moiety in CNS-Active Agents

The piperidine ring is not merely a passive component of a drug molecule. It actively contributes to the pharmacological profile in several distinct ways, often simultaneously. It can serve as a rigid and dependable scaffold, a direct pharmacophoric element, and a critical modulator of physicochemical properties essential for CNS penetration.

As a Versatile Scaffold and Linker

In many CNS drugs, the primary role of the piperidine ring is to act as a central organizing unit or scaffold. It provides a stable, three-dimensional framework upon which other essential pharmacophoric groups are strategically positioned. This ensures the correct spatial orientation of these groups for optimal interaction with the target receptor or enzyme.

  • Case Study: Phenylpiperidines in Opioid Analgesics

The fentanyl family of potent opioid analgesics provides a classic example of the piperidine ring as a scaffold.[14] The core structure consists of a 4-anilinopiperidine.

Fentanyl_Scaffold

In this structure, the piperidine ring (Region A) acts as the central scaffold.[14] It rigidly holds the N-phenyl group (Region C) and the N-phenethyl group (Region B) in a specific spatial arrangement that is critical for binding to the μ-opioid receptor.[14][15] Structure-activity relationship (SAR) studies have shown that the piperidine ring itself is essential for maintaining the correct geometry for high-affinity binding.[15]

As a Pharmacophore Itself

In addition to its role as a scaffold, the basic nitrogen of the piperidine ring can act as a key pharmacophoric element. When protonated at physiological pH, it forms a cationic center that can engage in a strong ionic bond or hydrogen bond with an anionic amino acid residue (e.g., aspartate) in the binding site of a receptor. This interaction often serves as a primary anchor point for the drug molecule.

  • Case Study: Atypical Antipsychotics

In atypical antipsychotics like risperidone and its metabolite paliperidone, the piperidine moiety is integral to their binding to both dopamine D2 and serotonin 5-HT2A receptors.[12][13] The basic nitrogen of the piperidine is believed to form a crucial salt bridge with a conserved aspartate residue in the third transmembrane domain of these G-protein coupled receptors (GPCRs).

Receptor_Binding

While the rest of the molecule contributes to selectivity and additional binding interactions, this primary anchoring interaction provided by the piperidine nitrogen is a cornerstone of the drug's mechanism of action.[17]

Modulator of Physicochemical Properties for Optimal CNS Penetration

Perhaps one of the most critical roles of the piperidine moiety is its ability to modulate the overall physicochemical profile of a drug to favor penetration of the BBB. Successful CNS drugs must exist in a delicate balance between water solubility for formulation and administration, and lipid solubility for membrane traversal.[2]

  • Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the brain.[18] For a drug to cross it via passive diffusion, it must generally be of low molecular weight (< 500 Da), have a limited number of hydrogen bond donors and acceptors, and possess sufficient lipophilicity (LogP typically between 1 and 5).[9][18][19] The piperidine ring, with its basic nitrogen, contributes to this balance. The neutral, uncharged form of the amine is more lipophilic and can partition into the lipid membranes of the BBB endothelial cells.[9] Once in the CNS, the equilibrium can shift back, allowing the protonated form to interact with its target. The ability to fine-tune the pKa and lipophilicity through substitution on the piperidine ring is a key strategy in CNS drug design.[2]

  • Solubility and Metabolic Stability: The basic nitrogen of the piperidine ring can be used to form salts (e.g., hydrochlorides), which often have improved aqueous solubility and stability, facilitating drug formulation and administration.[20] Furthermore, the saturated nature of the piperidine ring generally confers greater metabolic stability compared to more labile structures, although it is still susceptible to metabolism (see Section 5).[2][4]

Structure-Activity Relationship (SAR) Studies of Piperidine-Containing CNS Drugs

The versatility of the piperidine ring allows for extensive exploration of structure-activity relationships (SAR). By systematically modifying the substitution patterns and conformational properties of the piperidine moiety, medicinal chemists can optimize a drug's potency, selectivity, and pharmacokinetic profile.

Impact of Substitution Patterns on the Piperidine Ring

The position, nature, and stereochemistry of substituents on the piperidine ring have a profound impact on biological activity.

  • Axial vs. Equatorial Substitutions: Due to the chair conformation of the piperidine ring, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The relative stability of these conformers and the orientation of the substituent can dramatically affect how the molecule fits into a receptor binding pocket. In many cases, one orientation is strongly preferred for optimal activity.

  • 4-Substituted Piperidines: A Common Motif: The 4-position of the piperidine ring is a particularly common point of substitution in CNS drugs.[17] This position allows for the attachment of large, often aromatic, groups that can engage in key binding interactions, while the piperidine ring itself acts as a linker and positions these groups away from the core of the molecule. The phenylpiperidine core of opioids is a prime example.[15] The 4-benzoylpiperidine fragment is also considered a privileged structure in the design of atypical antipsychotics.[17]

Conformational Restriction and Receptor Selectivity

While the flexibility of the piperidine ring is often an advantage, in some cases, restricting its conformation can lead to increased potency and selectivity. By locking the piperidine into a specific conformation, it is possible to favor binding to one receptor subtype over another. This can be achieved by incorporating the piperidine ring into a more rigid bicyclic or polycyclic system. This strategy reduces the entropic penalty of binding and can lead to a more precise fit with the target. Introducing chiral centers into the piperidine ring is another effective strategy to increase selectivity for a specific target.[21]

Bioisosteric Replacements for the Piperidine Ring

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. In CNS drug design, replacing a piperidine ring with a bioisostere can be a useful strategy to overcome issues with metabolism, toxicity, or physicochemical properties. Common bioisosteres for the piperidine ring include:

BioisostereKey Feature(s)Impact on Properties
Pyrrolidine Five-membered ringSlightly less lipophilic, different bond angles and conformational profile.[4]
Piperazine Second nitrogen atomIncreased hydrophilicity, additional point for substitution, lower pKa.[5]
Morpholine Oxygen atom in the ringMore polar, acts as a hydrogen bond acceptor, can reduce basicity.[10]
Thiomorpholine Sulfur atom in the ringLess polar than morpholine, can be oxidized metabolically.

The choice of a bioisosteric replacement is a strategic decision aimed at fine-tuning the drug's properties to achieve the desired therapeutic profile.[17]

Synthetic Strategies for Piperidine-Containing CNS Drug Candidates

The widespread use of the piperidine scaffold is supported by a rich and well-established body of synthetic organic chemistry.[1][16] Numerous methods exist for the efficient construction of the piperidine ring and its subsequent functionalization, allowing for the creation of large and diverse libraries of compounds for screening.

Key Synthetic Routes to Substituted Piperidines
  • Catalytic Hydrogenation of Pyridine Derivatives: One of the most common and direct methods for synthesizing piperidines is the reduction of corresponding pyridine precursors. This is typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium. This method is robust and often high-yielding.

  • Reductive Amination: Reductive amination of 1,5-dicarbonyl compounds (e.g., glutaraldehyde derivatives) with a primary amine is another powerful strategy for constructing the piperidine ring.

  • Intramolecular Cyclization Reactions: A variety of intramolecular cyclization reactions, such as aza-Michael additions and ring-closing metathesis, can be employed to form the piperidine ring from acyclic precursors.[16]

  • Modern Synthetic Methodologies: More recent advances in synthetic chemistry, including gold-catalyzed cyclizations and multicomponent reactions, have further expanded the toolbox for accessing complex and highly substituted piperidine derivatives.[16][22]

Experimental Protocol: A Representative Synthesis of a 4-Arylpiperidine Derivative

This protocol outlines a general procedure for the synthesis of a 4-aryl-N-substituted piperidine, a common core in many CNS agents.

Objective: To synthesize 1-benzyl-4-phenylpiperidin-4-ol.

Reaction Scheme: N-benzyl-4-piperidone + Phenylmagnesium bromide -> 1-benzyl-4-phenylpiperidin-4-ol

Materials:

  • N-benzyl-4-piperidone

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-benzyl-4-piperidone (1.0 eq) and dissolve in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add phenylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-benzyl-4-phenylpiperidin-4-ol.

Synthesis_Workflow

Pharmacokinetics, Metabolism, and Toxicology of Piperidine-Containing Agents

While the piperidine ring offers many advantages, it is also a site for metabolic modification, and its presence can sometimes be associated with off-target effects. Understanding these aspects is crucial for the development of safe and effective drugs.

Common Metabolic Pathways involving the Piperidine Ring

The piperidine ring can be metabolized by cytochrome P450 (CYP) enzymes in the liver through several pathways:

  • N-dealkylation: If the piperidine nitrogen is substituted (a common feature in drugs), the alkyl group can be removed.

  • Ring Oxidation: Oxidation can occur at the carbon atoms of the ring, often adjacent to the nitrogen, to form hydroxylated metabolites or piperidones.

  • Ring Contraction: In some cases, metabolism can lead to a ring contraction of the piperidine to a pyrrolidine derivative.[23]

The specific metabolic fate of a piperidine-containing drug depends heavily on the substitution pattern and the overall molecular context.[2] Introducing substituents near the nitrogen can sometimes sterically hinder metabolism and improve the drug's half-life.[24]

Potential for hERG Channel Inhibition and Cardiotoxicity

A significant safety concern in drug development is the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can lead to a prolongation of the QT interval in the electrocardiogram, which can increase the risk of life-threatening cardiac arrhythmias.[10]

Many hERG inhibitors are lipophilic basic amines, a description that fits many piperidine-containing CNS drugs.[10][25] The basic nitrogen of the piperidine ring is often implicated in hERG binding.[25] Therefore, screening for hERG activity is a critical step in the safety assessment of new piperidine-based drug candidates. Medicinal chemistry strategies to mitigate hERG risk include reducing lipophilicity, modulating the pKa of the basic nitrogen, or introducing structural features that sterically prevent binding to the hERG channel.[10][26]

Future Directions and Emerging Trends

The piperidine scaffold continues to be a fertile ground for innovation in CNS drug discovery. Several exciting trends are shaping the future of this privileged structure.

  • Novel Piperidine Scaffolds: Chemists are exploring more complex and rigid piperidine-based scaffolds, such as spirocyclic and bridged systems, to achieve higher selectivity and improved pharmacokinetic properties.[2]

  • Targeting Novel CNS Receptors: As our understanding of the neurobiology of CNS disorders grows, new targets are being identified. The versatility of the piperidine scaffold makes it an ideal starting point for designing ligands for these novel receptors and transporters.[27][28]

  • Computational Approaches: The use of computational chemistry and molecular modeling is becoming increasingly important in the design of piperidine-based CNS drugs. In silico methods can be used to predict BBB permeability, receptor binding affinity, and potential off-target effects, helping to guide synthetic efforts and accelerate the drug discovery process.

Conclusion

The piperidine moiety has unequivocally earned its status as a privileged scaffold in the realm of CNS drug discovery. Its success is built on a solid foundation of favorable physicochemical properties—basicity, lipophilicity, and conformational flexibility—that make it uniquely suited for navigating the challenges of CNS drug delivery and target engagement. From its role as a structurally rigid scaffold in opioids to its function as a key pharmacophoric element in antipsychotics, the piperidine ring has demonstrated remarkable versatility. While challenges related to metabolism and potential hERG toxicity must be carefully managed, the extensive body of knowledge in synthetic and medicinal chemistry provides a robust framework for overcoming these hurdles. As new neurological targets emerge and computational design tools become more sophisticated, the piperidine ring is poised to remain a central and indispensable building block in the development of the next generation of therapies for debilitating CNS disorders.

References

  • The Role of Piperidine Derivatives in Medicinal Chemistry. Available from: [Link]

  • Vitaku E, et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • Gong J, et al. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available from: [Link]

  • Casy AF, et al. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. PubMed Central. Available from: [Link]

  • Berlin M, et al. Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. PubMed. Available from: [Link]

  • Krasavin M, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]

  • ResearchGate. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. Available from: [Link]

  • Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available from: [Link]

  • ResearchGate. The influence introducing chiral center on piperidine ring on hERG... Available from: [Link]

  • Eigenmann DE, et al. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. PubMed. Available from: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • ResearchGate. Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Available from: [Link]

  • Mokhtary M, Mahooti K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. 2024. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • ResearchGate. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available from: [Link]

  • Pasternak GW, et al. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. PubMed Central. Available from: [Link]

  • ResearchGate. Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • JournalAgent. DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Available from: [Link]

  • OUCI. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… Available from: [Link]

  • Precedence Research. Piperidine Market Size, Share & Industry Growth 2032. Available from: [Link]

  • Wikipedia. Paliperidone. Available from: [Link]

  • MDPI. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Available from: [Link]

  • The Significance of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

  • Leuner K, et al. Comparative Pharmacology of Risperidone and Paliperidone. PubMed Central. Available from: [Link]

  • NIH. Piperidine | C5H11N | CID 8082. PubChem. Available from: [Link]

  • RSC Publishing. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available from: [Link]

  • Kozikowski AP, et al. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed. Available from: [Link]

  • J&J Medical Connect. Differences from Oral Risperidone SUMMARY • Paliperidone is the major active metabolite of. Available from: [Link]

  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug... Available from: [Link]

  • Lindsley CW, et al. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PubMed Central. Available from: [Link]

  • Kim E, et al. Signalling profile differences: paliperidone versus risperidone. PubMed. Available from: [Link]

  • Miyata T, et al. Effects of anesthetics on piperidine levels in mouse brain. PubMed. Available from: [Link]

  • Ghose AK, et al. Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central. Available from: [Link]

  • Li H, et al. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available from: [Link]

  • ResearchGate. Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Available from: [Link]

  • ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • Szałaj N, et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available from: [Link]

  • J&J Medical Connect. Concomitant Use of INVEGA SUSTENNA with Antipsychotics. Available from: [Link]

  • blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists. Available from: [Link]

Sources

Methodological & Application

detailed synthesis protocol for (S)-piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Asymmetric Synthesis of (S)-Piperidine-3-carbonitrile Hydrochloride

Abstract

(S)-piperidine-3-carbonitrile hydrochloride is a valuable chiral building block in medicinal chemistry, crucial for the development of novel therapeutics.[1] The piperidine scaffold is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, making stereochemically defined derivatives highly sought after.[2][3][4] This guide provides a detailed protocol for the enantioselective synthesis of (S)-piperidine-3-carbonitrile, structured for researchers in organic synthesis and drug development. We will focus on a modern, catalytic approach that leverages the strategic interception of a radical relay mechanism for precise stereocontrol. This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines safety considerations, and presents expected outcomes, grounded in authoritative scientific literature.

Introduction: The Challenge and Importance of Chiral Piperidines

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous classes of pharmaceuticals, from antipsychotics to anticancer agents.[5][6] The specific three-dimensional arrangement of substituents on the ring is often critical for biological activity and selectivity.[2] Consequently, developing robust and efficient methods for the asymmetric synthesis of chiral piperidines is a significant goal in modern organic chemistry.[6]

(S)-piperidine-3-carbonitrile, in particular, serves as a versatile intermediate. The nitrile group can be readily transformed into other functional groups like amines or carboxylic acids, while the chiral center provides a key stereochemical anchor for building more complex molecules.[1] Traditional synthetic routes to such compounds often rely on lengthy multi-step sequences, the use of stoichiometric chiral auxiliaries, or classical resolution of racemic mixtures, which are inherently inefficient.[6] To overcome these limitations, researchers have developed innovative catalytic asymmetric methodologies.

Overview of Modern Synthetic Strategies

Recent years have seen a surge in powerful strategies for constructing chiral piperidines, reflecting a move towards greater efficiency and elegance. Key approaches include:

  • Asymmetric Dearomatization of Pyridines: This strategy involves the partial reduction of the stable pyridine ring, followed by an enantioselective functionalization, such as a rhodium-catalyzed carbometalation or a copper-catalyzed borylation, to install a stereocenter.[5][6][7]

  • Intramolecular Asymmetric Aza-Michael Cyclizations: Acyclic precursors containing an amine and a Michael acceptor can be cyclized with high enantioselectivity using chiral catalysts, such as phosphoric acids, to form the piperidine ring.[3][8]

  • Biocatalytic Approaches: Enzymes, particularly ω-transaminases, can be used to perform asymmetric amination on prochiral piperidone ketones, offering a green and highly selective route to chiral aminopiperidines.[9][10]

  • Enantioselective C-H Functionalization: This cutting-edge approach involves the direct and selective conversion of a C-H bond into a C-C or C-X bond. For piperidine synthesis, this can be achieved via a radical-mediated relay mechanism where a catalyst controls the stereochemical outcome of a remote C-H functionalization.[2][11]

This guide will detail a protocol based on the latter strategy—an enantioselective, radical-mediated δ C-H cyanation of an acyclic amine—due to its novelty, high degree of stereocontrol, and direct installation of the desired carbonitrile functionality.[11]

Featured Protocol: Enantioselective δ C-H Cyanation

This protocol is adapted from the innovative work of Zhang and colleagues, who developed a method to intercept a Hofmann-Löffler-Freytag (HLF) reaction pathway with a chiral copper catalyst to achieve a highly regio- and enantioselective C-H cyanation.[11]

Principle and Mechanism

The core of this method is the generation of an N-centered radical from an acyclic N-fluoroamine precursor. This radical undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical at the δ-position. The key innovation is the use of a chiral copper(II) cyanide complex, which serves to both initiate the radical formation and intercept the resulting δ-radical in an enantioselective C-C bond-forming event. This catalytic cycle allows for the creation of a δ-aminonitrile with high stereopurity, which can then be cyclized to the target piperidine.[11]

Catalytic Cycle cluster_main Enantioselective C-H Cyanation Cycle Cu_I [L*Cu(I)]+ Cu_II_CN [L*Cu(II)CN]+ Cu_I->Cu_II_CN + "CN-" Cu_II_CN->Cu_I Initiation group_node Precursor Acyclic N-F Amine Radical_N N-centered Radical Precursor->Radical_N SET - F- Radical_C δ C-centered Radical Radical_N->Radical_C 1,5-HAT Product δ-Aminonitrile (Enantioenriched) group_node->Cu_I Reductive Elimination group_node->Product Enantioselective C-C Formation caption Catalytic cycle for Cu-catalyzed C-H cyanation.

Caption: Catalytic cycle for Cu-catalyzed C-H cyanation.

Materials and Equipment

Reagents:

  • Acyclic amine precursor (e.g., N-Boc-pent-4-en-1-amine)

  • Selectfluor® (for N-fluorination)

  • Copper(I) trifluoromethanesulfonate toluene complex (Cu(OTf)·0.5C₇H₈)

  • Chiral Ligand (e.g., a chiral bisoxazoline ligand)

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (DCM, anhydrous)

  • Acetonitrile (ACN, anhydrous)

  • Hydrochloric acid (HCl, in diethyl ether or dioxane)

  • Standard reagents for workup (sodium bicarbonate, brine, magnesium sulfate)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Analytical instruments: NMR spectrometer, HPLC with a chiral column, Mass Spectrometer

Step-by-Step Synthesis Protocol

Step 1: Synthesis of the N-Fluoro Amine Precursor

  • Dissolve the starting acyclic amine (e.g., N-Boc-pent-4-en-1-amine, 1.0 equiv) in anhydrous acetonitrile in a flask protected from light.

  • Add Selectfluor® (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/LCMS analysis shows complete consumption of the starting material.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-fluoro precursor is often used directly in the next step without further purification.

Step 2: Catalytic Enantioselective δ C-H Cyanation

  • In a glovebox or under a strict argon atmosphere, add the chiral ligand (0.12 equiv) and Cu(OTf)·0.5C₇H₈ (0.10 equiv) to an oven-dried Schlenk flask.

  • Add anhydrous dichloromethane and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Add TMSCN (1.5 equiv) to the catalyst solution and stir for another 10 minutes.

  • Add a solution of the crude N-fluoro amine precursor (1.0 equiv) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC or LCMS.

  • Upon completion, quench the reaction by exposing it to air and adding saturated aqueous NaHCO₃ solution.

  • Extract with dichloromethane (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the resulting crude δ-aminonitrile by silica gel column chromatography.

Step 3: Deprotection and Cyclization to (S)-3-Cyanopiperidine

  • Dissolve the purified δ-aminonitrile (1.0 equiv) in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid such as trifluoroacetic acid (TFA, 5-10 equiv) at 0 °C to remove the Boc protecting group.

  • Stir at room temperature for 1-2 hours. The deprotection often triggers spontaneous cyclization to the piperidine ring.

  • Carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ or by adding it to a cooled solution of aqueous NaOH).

  • Extract the (S)-3-cyanopiperidine free base into an organic solvent like ethyl acetate or dichloromethane.

  • Dry the organic phase and concentrate under reduced pressure.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude (S)-3-cyanopiperidine free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add a solution of HCl (1.1 equiv, e.g., 2 M in diethyl ether) dropwise with stirring.

  • A precipitate of (S)-piperidine-3-carbonitrile hydrochloride should form.

  • Stir the resulting slurry at 0 °C for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the final product.

Data Summary and Expected Results

The following table summarizes the expected quantitative outcomes for the key C-H cyanation step, based on literature precedents.[11] Actual results may vary depending on the specific substrate and reaction scale.

Reagent/ParameterMolar EquivalentTypical Yield (%)Typical Enantiomeric Excess (% ee)
N-Fluoro Amine Precursor1.0--
Cu(OTf)·0.5C₇H₈0.1070-9090-98
Chiral Ligand0.12
TMSCN1.5

Safety Precautions

This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood.

Hazard Identification
ChemicalKey Hazards
Selectfluor® Strong oxidizing agent. Irritant.
Trimethylsilyl cyanide (TMSCN) Highly Toxic! Readily hydrolyzes to release hydrogen cyanide (HCN) gas, which is fatal if inhaled.[12]
Copper Salts Irritant, harmful if swallowed.
Dichloromethane (DCM) Volatile, suspected carcinogen.
Trifluoroacetic Acid (TFA) Highly corrosive, causes severe skin and eye burns.
Piperidine Derivatives Can be toxic and irritant. Handle with care.[13][14][15]
Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: A flame-resistant lab coat must be worn.

  • Respiratory Protection: All operations, especially those involving TMSCN, must be conducted in a certified chemical fume hood.

Waste Disposal
  • Cyanide Waste: All waste containing cyanide must be quenched with a solution of bleach (sodium hypochlorite) and a base (like NaOH) before being collected in a designated hazardous waste container.

  • Organic Solvents: Halogenated and non-halogenated waste should be collected in separate, properly labeled containers.

  • Acid/Base Waste: Neutralize before disposal.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Cyanation Inactive catalyst (air/moisture exposure); Impure starting materials.Ensure all reagents and solvents are anhydrous and that the reaction is run under a strict inert atmosphere. Purify the amine precursor if necessary.
Low Enantioselectivity Racemic background reaction; Impure chiral ligand; Incorrect temperature.Ensure strict inert conditions. Use a freshly opened or purified ligand. Verify reaction temperature.
Incomplete Reaction Insufficient reaction time; Deactivated catalyst.Allow the reaction to run longer, monitoring by TLC/LCMS. If stalled, consider adding a fresh portion of the catalyst.
Difficulty in Salt Formation Product is too soluble in the chosen solvent; Presence of impurities.Try a different solvent system (e.g., isopropanol, methanol/ether). Ensure the free base is sufficiently pure before attempting salt formation.

Conclusion

The catalytic enantioselective C-H cyanation strategy offers a powerful and modern solution for the synthesis of (S)-piperidine-3-carbonitrile hydrochloride. By leveraging a sophisticated radical relay mechanism controlled by a chiral copper catalyst, this method provides direct access to a valuable chiral building block with high stereopurity and good yields. This protocol serves as a robust starting point for researchers aiming to incorporate this important scaffold into their drug discovery and development programs.

References

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science, 368(6494), 1013-1019. (Note: A direct URL to the full text may require a subscription. A link to the abstract on the publisher's site or PMC is appropriate). [Link]

  • Muthuramalingam, S., et al. (2022). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Kubota, K., et al. (2019). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society, 141(42), 16597–16602. [Link]

  • Alichem. (2024). Safety Data Sheet. Retrieved from [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145(26), 14221–14226. [Link]

  • An, D. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of Glasgow Theses. [Link]

  • CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. (2015).
  • Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 250–256. [Link]

  • SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Retrieved from [Link]

  • Ivanova, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6632. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Piperidine-3-carbonitrile Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Specifically, the N-alkylated piperidine-3-carbonitrile scaffold serves as a crucial building block in medicinal chemistry and drug development.[3] The strategic introduction of various alkyl groups onto the piperidine nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This, in turn, can profoundly influence its pharmacological profile, including receptor binding affinity, selectivity, and in vivo efficacy. This guide provides detailed experimental protocols for the successful N-alkylation of piperidine-3-carbonitrile hydrochloride, a common and versatile starting material.

Scientific Rationale and Mechanistic Overview

The N-alkylation of a secondary amine, such as piperidine-3-carbonitrile, with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

A critical consideration when starting with this compound is that the amine is protonated as a salt.[3] Therefore, the addition of a base is essential to neutralize the hydrochloride, liberating the free amine and enabling it to act as a nucleophile.[6] The choice of base is crucial; it must be strong enough to deprotonate the ammonium salt but should not induce significant side reactions. Inorganic bases like potassium carbonate or sodium bicarbonate are often preferred for their ease of removal during workup.[7][8]

A potential side reaction in N-alkylation is over-alkylation, leading to the formation of a quaternary ammonium salt.[5][9] This can be mitigated by carefully controlling the stoichiometry of the reactants, such as using a slight excess of the amine or by the slow, controlled addition of the alkylating agent.[8]

An alternative and often milder approach to N-alkylation is reductive amination. This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[10][11][12] This method is particularly advantageous as it avoids the formation of quaternary ammonium byproducts.[10]

Experimental Workflows

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol outlines the direct N-alkylation of this compound using an alkyl halide in the presence of a suitable base.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Piperidine-3-carbonitrile HCl B Anhydrous Solvent (e.g., DMF, Acetonitrile) C Inert Atmosphere (Nitrogen or Argon) D Base (e.g., K2CO3, NaHCO3) E Stir at Room Temperature (to neutralize HCl salt) D->E F Slowly add Alkyl Halide E->F G Heat to 50-80 °C F->G H Monitor by TLC/LC-MS G->H I Cool to RT H->I J Dilute with Water I->J K Extract with Organic Solvent J->K L Dry & Concentrate K->L M Purify by Chromatography or Distillation L->M

Caption: General workflow for direct N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate or dichloromethane (for extraction)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add anhydrous DMF or acetonitrile (approximately 10 mL per gram of starting material).

  • Add anhydrous potassium carbonate (2.5 eq.) or sodium bicarbonate (3.0 eq.). The use of a base is critical to neutralize the hydrochloride salt.[6]

  • Stir the suspension vigorously at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Slowly add the alkyl halide (1.05 eq.) dropwise to the reaction mixture. To minimize the formation of quaternary ammonium salts, a slow addition rate is recommended.[8]

  • Heat the reaction mixture to 50-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to afford the desired N-alkylated piperidine-3-carbonitrile.

Method 2: N-Alkylation via Reductive Amination

This protocol provides a milder alternative for N-alkylation, particularly useful for preventing over-alkylation.[10]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Piperidine-3-carbonitrile HCl B Anhydrous Solvent (e.g., Dichloromethane, THF) C Base (e.g., Triethylamine) D Aldehyde or Ketone E Stir at Room Temperature (Iminium Ion Formation) D->E F Add Reducing Agent (e.g., NaBH(OAc)3) E->F G Stir until Completion (Monitor by TLC/LC-MS) F->G H Quench with Saturated Aqueous NaHCO3 G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purify by Chromatography J->K

Caption: General workflow for reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCM or THF (approximately 15 mL per gram of starting material).

  • Add triethylamine (2.2 eq.) to neutralize the hydrochloride salt.

  • Add the corresponding aldehyde or ketone (1.1 eq.) and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-alkylated piperidine-3-carbonitrile.

Summary of Key Reaction Parameters

ParameterDirect N-AlkylationReductive AminationRationale
Starting Material Piperidine-3-carbonitrile HClPiperidine-3-carbonitrile HClCommercially available as the hydrochloride salt.[3]
Alkylating Agent Alkyl Halide (R-X)Aldehyde (RCHO) or Ketone (RCOR')Reactivity order for halides: I > Br > Cl.[13] Aldehydes are generally more reactive than ketones.
Base K₂CO₃, NaHCO₃, Et₃N, DIPEAEt₃N, DIPEAAn inorganic base is sufficient for direct alkylation.[7] An organic base is typically used in reductive amination.
Solvent DMF, Acetonitrile, AcetoneDichloromethane (DCM), THF, 1,2-Dichloroethane (DCE)Polar aprotic solvents are generally preferred for SN2 reactions.[13]
Reducing Agent Not ApplicableNaBH(OAc)₃, NaBH₃CN, H₂/Pd-CNaBH(OAc)₃ is a mild and selective reducing agent for iminium ions.[10]
Temperature 50-80 °CRoom TemperatureDirect alkylation often requires heating to proceed at a reasonable rate.[13] Reductive amination is typically performed at room temperature.
Key Advantage Simple, direct methodHigh selectivity, avoids over-alkylationThe choice of method depends on the substrate and desired outcome.[10]

Safety and Handling

This compound is a toxic compound if swallowed and requires careful handling in a well-ventilated fume hood.[14][15] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for comprehensive safety information before commencing any experimental work.

References

  • Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022-03-03). Retrieved from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. Retrieved from [Link]

  • CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents.
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025-08-07). Retrieved from [Link]

  • Ch22: Alkylation of Amines. Retrieved from [Link]

  • the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids … - ResearchGate. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Retrieved from [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. (2015-03-17). Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Retrieved from [Link]

  • Aqueous-Mediated N-Alkylation of Amines - ResearchGate. (2007-01-17). Retrieved from [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Retrieved from [Link]

  • Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives 1a - ACS Publications. Retrieved from [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - Consensus. Retrieved from [Link]

  • Amine alkylation - Wikipedia. Retrieved from [Link]

  • structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Retrieved from [Link]

  • US2363158A - Process for the purification of piperidine - Google Patents.
  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • US2363157A - Process for purifying piperidine - Google Patents.
  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates - ResearchGate. (2025-10-18). Retrieved from [Link]

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analysis of Piperidine-3-carbonitrile Hydrochloride by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Piperidine-3-carbonitrile Hydrochloride

This compound is a key building block in modern medicinal chemistry, serving as a precursor for a variety of pharmacologically active agents.[1] Its structural integrity and purity are paramount to ensure the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification and impurity profiling are critical throughout the drug development lifecycle. This document provides detailed application notes and protocols for the analysis of this compound using two orthogonal techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods have been designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.

The analytical strategy for this compound must address its key chemical features: a saturated heterocyclic piperidine ring and a nitrile functional group. The hydrochloride salt form enhances its solubility in aqueous media, a favorable characteristic for reversed-phase HPLC.[1] However, the piperidine moiety itself lacks a significant ultraviolet (UV) chromophore, presenting a challenge for sensitive detection by UV spectrophotometry.[2] Consequently, a pre-column derivatization strategy is often employed for HPLC analysis to attach a UV-active functional group. For GC analysis, the hydrochloride salt is non-volatile and requires conversion to its free base form prior to injection.

These application notes are intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the methodological choices, in accordance with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3]

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis with UV Detection

Principle of the HPLC Method

Given the absence of a strong native chromophore in piperidine-3-carbonitrile, a pre-column derivatization step is employed to render the analyte detectable by UV spectrophotometry with high sensitivity.[4][5] This method utilizes 4-toluenesulfonyl chloride (tosyl chloride) as the derivatizing agent, which reacts with the secondary amine of the piperidine ring to form a highly UV-active tosylamide derivative.[4] The separation is achieved on a reversed-phase C18 column, which separates compounds based on their hydrophobicity.

The derivatization reaction is as follows:

This resulting derivative is then quantified using an external standard calibration curve. The method is designed to be stability-indicating by ensuring that potential degradation products do not co-elute with the main analyte peak.

HPLC Method Parameters
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent separation for a wide range of hydrophobic compounds, including the tosyl derivative.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution is used to ensure separation of the derivatized analyte from the excess derivatizing reagent and other potential impurities. Phosphoric acid helps to maintain a consistent pH and improve peak shape.
Gradient 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-25 min: 30% BThe gradient allows for the elution of both polar and non-polar compounds within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 230 nmThe tosyl group provides strong absorbance at this wavelength, ensuring high sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Derivatizing Agent 4-Toluenesulfonyl Chloride (Tosyl Chloride)Reacts specifically with the secondary amine to form a stable, UV-active derivative.[5]
Base Catalyst Triethylamine (TEA)Facilitates the derivatization reaction by neutralizing the HCl byproduct.[5]
HPLC Protocol: Step-by-Step

1. Reagent and Standard Preparation:

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Derivatizing Reagent (10 mg/mL Tosyl Chloride in Acetonitrile): Accurately weigh 100 mg of 4-toluenesulfonyl chloride and dissolve in 10 mL of acetonitrile. Prepare this solution fresh daily.

  • Base Catalyst (5% TEA in Methanol): Add 5 mL of triethylamine to 95 mL of methanol.

  • Standard Stock Solution (1 mg/mL this compound): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Derivatization Procedure:

  • To 1.0 mL of each working standard solution and sample solution in a clean, dry vial, add 0.5 mL of the base catalyst solution and vortex briefly.

  • Add 0.5 mL of the derivatizing reagent solution, vortex, and allow the reaction to proceed at room temperature for 30 minutes.[5]

  • After 30 minutes, add 0.2 mL of 5% formic acid to quench the reaction and neutralize the excess base.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes.

  • Inject 10 µL of the derivatized standard and sample solutions.

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing reagents Prepare Mobile Phases, Derivatizing Reagent, and Standards mix Mix Sample/Standard with Base and Derivatizing Reagent reagents->mix samples Prepare Sample Solutions samples->mix react React for 30 minutes at Room Temperature mix->react quench Quench Reaction with Formic Acid react->quench filter Filter through 0.45 µm Syringe Filter quench->filter inject Inject 10 µL into HPLC System filter->inject separate Separation on C18 Column with Gradient Elution inject->separate detect UV Detection at 230 nm separate->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Part 2: Gas Chromatography (GC) Analysis with Flame Ionization Detection (FID)

Principle of the GC Method

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is a salt and therefore not directly amenable to GC analysis due to its low volatility. The method described herein involves the conversion of the hydrochloride salt to its more volatile free base form by a simple liquid-liquid extraction under basic conditions. The free base is then analyzed by GC with Flame Ionization Detection (FID), a universal detector for organic compounds.

This method is particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis process.

GC Method Parameters
ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides good separation for a wide range of compounds based on their boiling points.
Carrier Gas HeliumAn inert carrier gas that is compatible with FID.
Flow Rate 1.0 mL/min (constant flow)A standard flow rate for a 0.25 mm ID column.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample.
Injection Mode Split (10:1)A split injection is used to prevent column overloading with the solvent.
Injection Volume 1 µLA standard injection volume for GC.
Oven Temperature Program Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 250 °CHold: 5 minThe temperature program allows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID)A robust and sensitive universal detector for organic compounds.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.
Makeup Gas NitrogenUsed to optimize the detector response.
GC Protocol: Step-by-Step

1. Reagent and Standard Preparation:

  • Extraction Solvent: Dichloromethane (DCM), HPLC grade.

  • Basifying Agent: 1 M Sodium Hydroxide (NaOH) solution.

  • Standard Stock Solution (1 mg/mL Piperidine-3-carbonitrile free base equivalent): Accurately weigh approximately 13.2 mg of this compound reference standard (equivalent to 10 mg of the free base) into a 10 mL volumetric flask and dissolve in deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 1.0 mL of each working standard and sample solution into separate 15 mL centrifuge tubes.

  • Add 1.0 mL of 1 M NaOH solution to each tube and vortex for 30 seconds to convert the hydrochloride salt to the free base.

  • Add 2.0 mL of dichloromethane to each tube, cap tightly, and vortex for 1 minute to extract the free base into the organic layer.

  • Centrifuge the tubes at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean GC vial using a Pasteur pipette.

  • Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

3. GC Analysis:

  • Equilibrate the GC system with the specified conditions.

  • Inject 1 µL of the prepared standard and sample solutions.

  • Construct a calibration curve by plotting the peak area of piperidine-3-carbonitrile against the concentration of the standard solutions.

  • Determine the concentration of piperidine-3-carbonitrile in the samples from the calibration curve.

GC Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis cluster_data Data Processing standards Prepare Aqueous Standard Solutions basify Add 1 M NaOH to Convert to Free Base standards->basify samples Prepare Aqueous Sample Solutions samples->basify extract Extract with Dichloromethane basify->extract separate Centrifuge to Separate Layers extract->separate collect Collect Organic Layer and Dry separate->collect inject Inject 1 µL into GC System collect->inject separate_gc Separation on DB-5ms Column with Temperature Program inject->separate_gc detect_gc FID Detection separate_gc->detect_gc calibrate_gc Construct Calibration Curve detect_gc->calibrate_gc quantify_gc Quantify Analyte Concentration calibrate_gc->quantify_gc

Caption: Workflow for GC analysis of this compound.

Part 3: Method Validation and Stability-Indicating Aspects

Both the HPLC and GC methods described should be validated in accordance with ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Forced Degradation Studies

To establish the stability-indicating nature of the proposed methods, forced degradation studies should be performed on this compound.[6][7] The API should be subjected to stress conditions such as:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The stressed samples should be analyzed by the developed HPLC and GC methods. The methods are considered stability-indicating if the degradation products are well-resolved from the parent peak, and the peak purity of the parent peak is maintained.

Conclusion

The HPLC and GC methods detailed in these application notes provide robust and reliable approaches for the analysis of this compound. The HPLC method, with its pre-column derivatization step, offers high sensitivity for quantification and purity assessment. The GC method provides an excellent orthogonal technique, particularly for the analysis of volatile impurities. By following the outlined protocols and performing a thorough method validation, researchers and drug development professionals can ensure the quality and consistency of this compound, a critical component in the synthesis of numerous pharmaceutical agents.

References

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(10), 934–940. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Taramasso, M., & Guerra, A. (1965). Gas Chromatography Analysis of Aliphatic Nitriles. Journal of Chromatographic Science, 3(4), 138–138. [Link]

  • Singh, S., & Kumar, V. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • ICH. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Strategic Derivatization of Piperidine-3-Carbonitrile Hydrochloride: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

Piperidine-3-carbonitrile hydrochloride is a pivotal chiral building block in modern drug discovery, offering multiple reaction sites for chemical elaboration. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its conformational properties and ability to engage in critical binding interactions with biological targets.[1][2] This guide provides a comprehensive overview of key chemical derivatization techniques for piperidine-3-carbonitrile, focusing on transformations at the piperidine nitrogen and the cyano group. We present detailed, field-tested protocols for N-alkylation, N-arylation, nitrile reduction, and nitrile hydrolysis, explaining the rationale behind experimental choices to empower researchers in synthesizing novel and diverse compound libraries.

Introduction: The Strategic Value of Piperidine-3-Carbonitrile

The piperidine moiety is one of the most important heterocyclic systems in pharmaceutical science, present in numerous approved drugs targeting a wide range of diseases.[3][4] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile scaffold for presenting functional groups in a defined three-dimensional space.[5] Piperidine-3-carbonitrile, particularly in its enantiomerically pure forms, serves as a high-value starting material.[1] It possesses two primary points for diversification:

  • The Secondary Amine (N1): A nucleophilic center ideal for introducing a vast array of substituents via alkylation, arylation, acylation, and other C-N bond-forming reactions. The protonated nitrogen in its hydrochloride salt form is crucial for interactions in biological systems, such as forming salt bridges with amino acid residues in receptor binding pockets.[1]

  • The Cyano Group (C3): A versatile functional handle that can be transformed into other key functionalities, most notably a primary amine (via reduction) or a carboxylic acid (via hydrolysis).[6] These transformations unlock access to new classes of derivatives with distinct chemical and biological properties.

This document outlines robust and reproducible methods for exploiting these reactive sites, enabling the strategic development of new chemical entities for drug discovery programs.

Core Derivatization Pathways

The derivatization strategy for this compound can be visualized as a series of branching pathways from a central starting material. Each pathway yields a new class of compounds with unique functional groups, ready for further elaboration or biological screening.

G start Piperidine-3-carbonitrile Hydrochloride n_alkylation N-Alkyl Piperidine Derivatives start->n_alkylation N-Alkylation (R-X, Base) n_arylation N-Aryl Piperidine Derivatives start->n_arylation N-Arylation (Ar-X, Pd-cat) amine 3-(Aminomethyl)piperidine Derivatives start->amine Nitrile Reduction (e.g., LiAlH4, H2/cat.) acid Piperidine-3-carboxylic Acid Derivatives start->acid Nitrile Hydrolysis (H+ or OH-)

Figure 1: Key derivatization pathways for piperidine-3-carbonitrile.

Derivatization at the Piperidine Nitrogen (N1)

The secondary amine of piperidine is its most readily functionalized position. As the starting material is a hydrochloride salt, a base is required to liberate the free amine for reaction.

N-Alkylation via Nucleophilic Substitution

N-alkylation is a fundamental C-N bond-forming reaction used to introduce alkyl substituents.[7] The choice of base and solvent is critical for achieving high yields and avoiding side reactions.

Scientific Rationale: The reaction proceeds via an SN2 mechanism, where the nucleophilic piperidine nitrogen attacks an electrophilic alkyl halide or sulfonate.[7] An inorganic base like potassium carbonate (K₂CO₃) is often preferred as it is mild, inexpensive, and easily removed during workup. Solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are used for their ability to dissolve the reactants and facilitate the substitution reaction. Anhydrous conditions are crucial to prevent unwanted side reactions of the alkylating agent with water.[8]

Protocol 1: General N-Alkylation

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous DMF (0.1 M), add potassium carbonate (K₂CO₃, 2.5 equiv.). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the free base.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature (or heat to 50-70 °C if the alkyl halide is less reactive) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperidine.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C(aryl)-N bonds, providing access to N-aryl piperidines which are prevalent scaffolds in pharmaceuticals.[9][10]

Scientific Rationale: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are necessary to promote the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the aryl halide, coordination of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.[9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOᵗBu) is used to deprotonate the amine. The reaction must be performed under strictly inert (nitrogen or argon) conditions, as the Pd(0) catalyst is sensitive to oxygen.

G setup Assemble Reactants (Piperidine, Ar-X, Pd₂(dba)₃, Ligand, NaOᵗBu) in Schlenk Flask inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Anhydrous Solvent (e.g., Toluene) inert->solvent react Heat Reaction (80-110 °C) solvent->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product N-Aryl Product purify->product

Figure 2: Experimental workflow for Buchwald-Hartwig N-arylation.

Protocol 2: Buchwald-Hartwig N-Arylation

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOᵗBu, 1.5 equiv.) to an oven-dried Schlenk flask.[9]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of limiting reagent) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for N-Arylation

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)Temp (°C)Typical Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOᵗBu (1.5)11085-95
2-ChloropyridinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)10070-85
4-IodoanisolePd₂(dba)₃ (2)XPhos (4)NaOᵗBu (1.5)11088-98

Yields are representative and can vary based on substrate and precise conditions.

Transformations of the Cyano Group (C3)

The nitrile functionality is a linchpin for synthetic diversification, offering entry into primary amines and carboxylic acids—two of the most important functional groups in medicinal chemistry.

Reduction to a Primary Amine

The reduction of the nitrile to a primary amine yields a 3-(aminomethyl)piperidine scaffold, a valuable building block for introducing further diversity and a common feature in bioactive molecules.

Scientific Rationale: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The reaction involves the nucleophilic addition of two hydride ions to the electrophilic nitrile carbon, followed by an aqueous workup to protonate the resulting nitrogen species.[11] Alternatively, catalytic hydrogenation using catalysts like Raney Nickel can be employed. This method often requires the addition of ammonia to the reaction mixture to suppress the formation of secondary and tertiary amine by-products, which can arise from the reaction of the intermediate imine with the primary amine product.[12]

Protocol 3: Nitrile Reduction with LiAlH₄

  • Reaction Setup: To a stirred suspension of LiAlH₄ (2.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of N-protected piperidine-3-carbonitrile (1.0 equiv.) in anhydrous THF dropwise. Note: The piperidine nitrogen should be protected (e.g., with a Boc group) to prevent reaction with LiAlH₄.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Work-up: Stir the resulting granular precipitate vigorously for 30 minutes, then filter the mixture through Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude amine can often be used without further purification or can be purified via chromatography or conversion to a hydrochloride salt.

Hydrolysis to a Carboxylic Acid

Hydrolysis of the nitrile group provides access to piperidine-3-carboxylic acid derivatives, which are important chiral amino acid analogues and synthetic intermediates.[2]

Scientific Rationale: Nitrile hydrolysis can be performed under either acidic or basic conditions and proceeds through an amide intermediate.[13][14]

  • Acidic Hydrolysis: Protonation of the nitrile nitrogen activates it toward nucleophilic attack by water. The reaction is typically performed by heating in a strong aqueous acid like HCl or H₂SO₄.[15] The final product is the carboxylic acid.

  • Basic Hydrolysis: The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. High temperatures are required to drive the hydrolysis of the intermediate amide. The initial product is the carboxylate salt, which must be neutralized with acid in a separate step to yield the final carboxylic acid.[16]

Protocol 4: Acid-Catalyzed Nitrile Hydrolysis

  • Reaction Setup: To a round-bottom flask, add the piperidine-3-carbonitrile derivative (1.0 equiv.) and 6 M aqueous hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the intermediate amide.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purification: The crude carboxylic acid hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Conclusion

This compound is a versatile and economically important building block for the synthesis of complex molecules in drug discovery. The protocols detailed in this guide for N-alkylation, N-arylation, nitrile reduction, and nitrile hydrolysis provide researchers with a robust toolkit for creating diverse libraries of piperidine derivatives. By understanding the chemical principles behind these transformations, scientists can rationally design and execute synthetic strategies to access novel chemical matter with high potential for biological activity.

References

Application Notes and Protocols: Utilizing Piperidine-3-carbonitrile Hydrochloride in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold in Kinase Inhibitor Design

Protein kinases, as crucial regulators of cellular signaling pathways, have emerged as prominent targets for therapeutic intervention in a multitude of diseases, most notably cancer. The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its advantageous physicochemical properties.[1] This saturated heterocycle can adopt various conformations, allowing for precise spatial orientation of pendant functional groups to optimize interactions within the ATP-binding pocket of kinases. The introduction of a chiral center, as is the case with (S)-piperidine-3-carbonitrile hydrochloride, provides an opportunity for enhanced selectivity and potency.[2]

Piperidine-3-carbonitrile hydrochloride, in particular, serves as a versatile and valuable building block for the construction of complex kinase inhibitors. The nitrile group is a key functional handle, amenable to a variety of chemical transformations, including hydrolysis to a carboxamide or reduction to a primary amine. These transformations allow for the introduction of diverse pharmacophoric elements that can engage in critical hydrogen bonding and other non-covalent interactions with the target kinase. Furthermore, the secondary amine of the piperidine ring provides a convenient point for substitution, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

This technical guide will provide a detailed exploration of the application of this compound in the synthesis of novel kinase inhibitors, with a focus on the Janus kinase (JAK) inhibitor, Tofacitinib, as a case study. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind key experimental choices.

Chemical Principles and Mechanistic Insights

The synthetic utility of this compound in kinase inhibitor synthesis is primarily centered around two key reactive sites: the secondary amine and the nitrile group.

N-Acylation and N-Alkylation of the Piperidine Ring

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes acylation and alkylation reactions. These reactions are fundamental for introducing the core heterocyclic systems that are often responsible for binding to the hinge region of the kinase ATP-binding site.

  • N-Acylation: This is typically achieved by reacting the piperidine with an acyl chloride or a carboxylic acid activated with a coupling agent. The reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of base is critical to neutralize the generated HCl and to deprotonate the piperidine hydrochloride salt, thereby liberating the free amine for reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.[3][4][5][6]

  • N-Alkylation: This involves the reaction of the piperidine with an alkyl halide or sulfonate. The reaction follows an SN2 pathway. Similar to N-acylation, a base is required to deprotonate the piperidine hydrochloride and the resulting ammonium salt formed during the reaction.[3]

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into other key functionalities, most notably amides and amines.

  • Hydrolysis to Carboxamide: The conversion of the nitrile to a primary amide is a crucial step in the synthesis of many kinase inhibitors, as the amide group can act as both a hydrogen bond donor and acceptor. This transformation is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the nitrile carbon.

  • Reduction to Amine: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This transformation provides an additional point of diversity for further functionalization.

Synthetic Workflow: A Representative Kinase Inhibitor

The following diagram illustrates a generalized synthetic workflow for constructing a kinase inhibitor using this compound as a starting material.

G start Piperidine-3-carbonitrile Hydrochloride n_protection N-Protection (e.g., Boc) start->n_protection Step 1 hydrolysis Nitrile Hydrolysis (e.g., H2SO4) n_protection->hydrolysis Step 2 coupling Amide Coupling (e.g., HATU, DIPEA) hydrolysis->coupling Step 3 deprotection N-Deprotection (e.g., TFA) coupling->deprotection Step 4 n_alkylation N-Alkylation / Acylation (e.g., Heteroaryl Halide) deprotection->n_alkylation Step 5 final_product Final Kinase Inhibitor n_alkylation->final_product caption Generalized Synthetic Workflow G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Piperidine-Based Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue piperidine Piperidine Scaffold piperidine->gatekeeper van der Waals heterocycle Hinge-Binding Heterocycle heterocycle->hinge H-Bonds pendant_group Pendant Group pendant_group->hydrophobic_pocket Hydrophobic Interactions caption Inhibitor-Kinase Interaction

Sources

Application Notes and Protocols for the Reduction of Nitriles to Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transformation of a nitrile group into a primary amine is a cornerstone of synthetic organic chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comprehensive overview of the most reliable and widely employed laboratory procedures for this reduction. We will delve into the mechanistic underpinnings of each method, offering a comparative analysis to aid in reagent and condition selection. Detailed, field-tested protocols for catalytic hydrogenation and metal hydride reductions are provided, with a strong emphasis on procedural safety and reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this fundamental transformation.

Introduction: The Strategic Importance of Nitrile Reduction

The conversion of nitriles (R-C≡N) to primary amines (R-CH₂NH₂) represents a powerful tool for introducing a basic nitrogenous functional group into a molecule. This two-carbon homologation with the incorporation of a nitrogen atom is a frequent strategy in multi-step syntheses. The choice of the reduction method is critical and depends on several factors, including the substrate's functional group tolerance, the desired chemoselectivity, scalability, and safety considerations.[1][2] This document will explore the most prevalent methodologies, providing the necessary details for their successful implementation in a laboratory setting.

Comparative Analysis of Reduction Methodologies

A variety of reagents and catalytic systems can effect the reduction of nitriles to primary amines. The selection of an appropriate method is a critical decision in the experimental design. Below is a comparative summary of the most common approaches.

Method Reducing Agent/Catalyst Advantages Disadvantages Typical Conditions
Catalytic Hydrogenation H₂ gas with Raney® Nickel, Palladium on Carbon (Pd/C), Platinum Dioxide (PtO₂)Economical for large scale, high yielding, environmentally friendly ("green")Requires specialized high-pressure equipment, potential for over-reduction to secondary and tertiary amines, catalyst can be pyrophoric.[1][3]High pressure H₂ (50-1000 psi), elevated temperatures (50-170 °C), alcoholic or ethereal solvents.[4]
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄ or LAH)Powerful and effective for a wide range of nitriles, rapid reactions.[3][5]Highly reactive and pyrophoric, reacts violently with water and protic solvents, poor chemoselectivity, difficult work-up.[6][7][8][9]Anhydrous ethereal solvents (e.g., THF, diethyl ether), 0 °C to reflux.[5][7]
Borane Reduction Borane-Tetrahydrofuran Complex (BH₃·THF) or Borane-Dimethyl Sulfide Complex (BH₃·SMe₂)Good chemoselectivity (does not reduce esters, carboxylic acids), milder than LAH.Unpleasant odor (BH₃·SMe₂), BH₃·THF can be unstable.[3]THF, typically with heating.[3]
Sodium Borohydride with Catalyst Sodium Borohydride (NaBH₄) with CoCl₂ or other transition metal saltsMilder and safer than LAH, can be used in protic solvents.NaBH₄ alone is generally not effective for nitrile reduction; requires a catalyst.[1][2][10]Alcoholic solvents, room temperature.[10]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the most frequently employed methods for nitrile reduction.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is often the method of choice for large-scale syntheses due to its cost-effectiveness and atomic economy.[1] Raney® Nickel is a widely used catalyst for this transformation.[11] The addition of ammonia or a base can help to suppress the formation of secondary and tertiary amine byproducts.[3]

Workflow for Catalytic Hydrogenation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_vessel Charge pressure vessel with nitrile and solvent (e.g., ethanol) add_catalyst Add Raney® Nickel catalyst under inert atmosphere prep_vessel->add_catalyst Handle pyrophoric catalyst with care seal_vessel Seal the reaction vessel add_catalyst->seal_vessel purge_vessel Purge with Nitrogen, then with Hydrogen seal_vessel->purge_vessel pressurize Pressurize with Hydrogen (e.g., 500 psi) purge_vessel->pressurize heat_stir Heat and stir at desired temperature (e.g., 80°C) pressurize->heat_stir monitor Monitor reaction by TLC or GC heat_stir->monitor cool_depressurize Cool to room temperature and carefully vent Hydrogen monitor->cool_depressurize Upon completion filter_catalyst Filter the catalyst through Celite® cool_depressurize->filter_catalyst concentrate Concentrate the filtrate under reduced pressure filter_catalyst->concentrate purify Purify the crude amine (e.g., distillation or chromatography) concentrate->purify

Caption: Experimental workflow for the catalytic hydrogenation of a nitrile.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: In a suitable high-pressure autoclave, dissolve the nitrile substrate (1.0 eq.) in an appropriate solvent such as ethanol.

  • Catalyst Addition: Under a stream of inert gas (e.g., nitrogen or argon), carefully add Raney® Nickel (typically 5-10 wt% of the nitrile). Caution: Raney® Nickel is pyrophoric and must be handled with care, usually as a slurry in water or ethanol.

  • Reaction Setup: Seal the autoclave and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 500 psi) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 80°C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots (after cooling and depressurizing) and analyzing them by TLC or GC.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude primary amine. The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LAH) is a potent reducing agent capable of converting a wide array of nitriles to their corresponding primary amines.[3][5] However, its high reactivity necessitates strict adherence to safety protocols.[6][8] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.[7]

Mechanism of LAH Reduction of Nitriles:

The reduction proceeds through a two-step nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.[12][13] The resulting intermediate is then hydrolyzed during the work-up to yield the primary amine.

cluster_reaction Reaction cluster_workup Work-up (Fieser Method) lah_suspension Prepare a suspension of LAH in anhydrous THF at 0°C add_nitrile Add a solution of the nitrile in THF dropwise lah_suspension->add_nitrile Maintain inert atmosphere warm_stir Allow to warm to room temperature and stir add_nitrile->warm_stir monitor Monitor reaction by TLC warm_stir->monitor cool_reaction Cool the reaction mixture to 0°C monitor->cool_reaction Upon completion quench_water Slowly add water (x mL per x g of LAH) cool_reaction->quench_water Exothermic! Add dropwise! add_naoh Add 15% aq. NaOH (x mL per x g of LAH) quench_water->add_naoh add_more_water Add more water (3x mL per x g of LAH) add_naoh->add_more_water stir_filter Warm to RT, stir, and filter the granular precipitate add_more_water->stir_filter extract_purify Extract the filtrate and purify the amine stir_filter->extract_purify

Caption: Reaction and work-up workflow for the LAH reduction of a nitrile.

Detailed Step-by-Step Protocol:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • LAH Suspension: In the flask, prepare a suspension of LAH (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Nitrile Addition: Dissolve the nitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or until the reaction is complete as indicated by TLC. Gentle heating (reflux) may be required for less reactive nitriles.[14]

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C.[6] Cautiously and slowly add the following reagents sequentially, allowing the vigorous gas evolution to subside between each addition:

    • For every 'x' grams of LAH used, add 'x' mL of water.[15][16]

    • Then, add 'x' mL of 15% aqueous sodium hydroxide solution.[15][16]

    • Finally, add '3x' mL of water.[15][16]

  • Isolation: Allow the mixture to warm to room temperature and stir for 15-30 minutes. A granular white precipitate of aluminum salts should form.[17]

  • Filtration and Extraction: Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The crude product can be purified by distillation or column chromatography. An acid-base extraction can also be employed to purify the amine.[5]

Safety Considerations for Lithium Aluminum Hydride:

  • Extreme Reactivity: LAH reacts violently with water, producing flammable hydrogen gas.[7][9] All reactions must be conducted in anhydrous solvents and under an inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a fire-retardant lab coat, and appropriate gloves.[18]

  • Quenching: The quenching process is highly exothermic and must be performed with extreme caution, especially on a large scale.[6]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[8] Do not use water or carbon dioxide fire extinguishers. [8][9]

Chemoselectivity in Nitrile Reductions

In complex molecules with multiple functional groups, achieving chemoselective reduction of the nitrile is crucial. The choice of reducing agent plays a pivotal role. For instance, catalytic hydrogenation can sometimes reduce other functional groups like alkenes or nitro groups.[11] LAH is a very strong reducing agent and will reduce esters, amides, and carboxylic acids.[5] Milder reagents like borane complexes or catalyzed sodium borohydride can offer improved chemoselectivity.[2][3] Recent research has also focused on developing highly chemoselective catalytic systems for nitrile reduction.[2][19][20][21][22]

Conclusion

The reduction of nitriles to primary amines is a versatile and indispensable transformation in organic synthesis. This guide has provided a detailed overview of the primary methods employed for this conversion, with a focus on practical laboratory execution. A thorough understanding of the advantages, limitations, and safety considerations associated with each method is paramount for successful and safe experimentation. The provided protocols, when followed diligently, should serve as a reliable foundation for researchers in their synthetic endeavors.

References

Application Note: Strategic Utilization of Piperidine-3-carbonitrile Hydrochloride in the Generation of 3D-Rich Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in over twenty classes of pharmaceuticals and recognized for its favorable physicochemical properties and ability to form key interactions with biological targets.[1][2][3] This application note provides a detailed guide for leveraging piperidine-3-carbonitrile hydrochloride as a versatile and strategic building block in combinatorial chemistry for drug discovery. We will explore its dual points of reactivity—the secondary amine and the nitrile group—to enable the rapid synthesis of diverse, three-dimensional chemical libraries. This guide offers field-proven insights, detailed experimental protocols, and the causal logic behind methodological choices, designed to empower researchers in the efficient construction of novel molecular entities.

Introduction: The Strategic Value of the Piperidine-3-carbonitrile Scaffold

Fragment-based drug discovery (FBDD) and high-throughput screening (HTS) have accelerated the pace of lead generation, yet there is a persistent need for screening collections enriched with three-dimensional (3D) molecular shapes to explore complex biological targets effectively.[4][5] Flat, aromatic-rich libraries often fail to capture the intricate topology of protein binding pockets. The saturated, non-planar piperidine ring provides an ideal 3D framework to address this challenge.[3][6]

This compound (CAS: 1199773-75-5) is an exceptionally valuable starting material for combinatorial library synthesis for several key reasons:[7]

  • Dual Functional Handles: It possesses two distinct and orthogonally reactive sites: the secondary amine at the 1-position and the cyano group at the 3-position. This allows for a stepwise, controlled diversification strategy.

  • 3D Structural Core: The piperidine ring's chair conformation introduces a defined three-dimensional geometry into the library members, increasing the likelihood of specific, high-affinity interactions with protein targets.

  • Versatile Nitrile Group: The cyano group is a versatile chemical handle that can be transformed into other critical functionalities, such as primary amines or carboxylic acids, further expanding the accessible chemical space.[1]

  • Enhanced Stability and Solubility: The hydrochloride salt form improves the compound's stability, shelf-life, and solubility in polar solvents commonly used in synthetic reactions.[7]

This guide will detail the primary synthetic routes for derivatizing this scaffold, providing robust protocols for library generation.

Core Strategy for Library Diversification

The fundamental principle behind using piperidine-3-carbonitrile in combinatorial chemistry is the systematic functionalization at its two key reactive positions.[8][9] This creates a matrix of novel compounds from a single, common core, a process that is highly amenable to parallel synthesis techniques.

The two primary vectors for diversification are:

  • Vector 1 (R¹): Substitution on the piperidine nitrogen (N1).

  • Vector 2 (R²): Transformation of the nitrile group at C3 and subsequent derivatization.

G start Piperidine-3-carbonitrile HCl N1_Diversification Vector 1: N-Substitution (Alkylation, Acylation, Reductive Amination) start->N1_Diversification R¹-X Library_A Library A (N1-Substituted Piperidines) N1_Diversification->Library_A C3_Diversification Vector 2: C3-Nitrile Transformation (Reduction, Hydrolysis) Library_B Library B (C3-Transformed Piperidines) C3_Diversification->Library_B Library_A->C3_Diversification [Transformation] Final_Library Final Diverse Library (N1, C3-Disubstituted) Library_B->Final_Library R²-Y (Further Derivatization)

Caption: Core diversification strategy for piperidine-3-carbonitrile.

Key Synthetic Transformations and Protocols

As a Senior Application Scientist, it is crucial to not only provide steps but to explain the reasoning behind them. The following protocols are designed to be robust and self-validating.

N-Substitution Reactions (Vector 1 Diversification)

The secondary amine of the piperidine ring is a potent nucleophile, making it an ideal site for initial library diversification. Before reaction, the free base must be generated from the hydrochloride salt, which is typically accomplished in situ with the addition of a suitable base.

This is a foundational method for introducing a wide variety of alkyl groups.

  • Causality & Experimental Choices: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.[10] A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is chosen to solubilize the salt and promote the Sₙ2 pathway. A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃), is critical. It serves two purposes: first, to neutralize the hydrochloride salt, liberating the free amine, and second, to scavenge the acid (HBr, HI) byproduct generated during the alkylation, driving the reaction to completion.[11] Using at least two equivalents of base is standard practice.

Protocol 1: Parallel N-Alkylation

  • Preparation: In an array of reaction vials, add this compound (1.0 eq., e.g., 50 mg).

  • Base and Solvent: To each vial, add anhydrous potassium carbonate (K₂CO₃, 2.2 eq.) and anhydrous DMF (0.2 M).

  • Electrophile Addition: Add a unique alkyl halide (R¹-Br or R¹-I, 1.2 eq.) to each respective vial.

  • Reaction: Seal the vials and stir the mixtures at 60 °C for 12-18 hours. The elevated temperature is often necessary to drive the reaction with less reactive alkyl halides.[12]

  • Work-up & Purification: After cooling to room temperature, dilute the reaction mixtures with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude products are typically purified by flash chromatography or preparative HPLC/MS.

Reagent (R¹-Br)BaseSolventTemperature (°C)Typical Outcome
Benzyl bromideK₂CO₃DMF60High conversion
Ethyl bromoacetateK₂CO₃ACN50High conversion
1-BromobutaneK₂CO₃DMF70Moderate to high conversion
2-BromopropaneDIPEAACN80Lower conversion (steric hindrance)

Table 1: Representative conditions for N-alkylation.

Formation of amides and sulfonamides introduces hydrogen bond acceptors and donors, significantly altering the compound's properties.

  • Causality & Experimental Choices: This reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl (or sulfonyl) carbon. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to neutralize the HCl byproduct without competing with the piperidine as a nucleophile. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed.

Protocol 2: N-Acylation with Acid Chlorides

  • Preparation: To a reaction vial, add this compound (1.0 eq.) dissolved in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA (2.5 eq.) and stir for 10 minutes at room temperature.

  • Acylating Agent: Slowly add the acid chloride (R¹-COCl, 1.1 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates completion.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product for purification.

Reductive amination is a powerful and versatile C-N bond-forming reaction, ideal for combinatorial synthesis due to its broad substrate scope and mild conditions.

  • Causality & Experimental Choices: The reaction proceeds via the initial formation of an iminium ion between the piperidine and a carbonyl compound (aldehyde or ketone), which is then selectively reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is a mild and selective reducing agent, potent enough to reduce the iminium ion but generally not the starting aldehyde or ketone.[13] This selectivity prevents side reactions and simplifies purification.

Protocol 3: Reductive Amination with Aldehydes

  • Preparation: In a reaction vial, combine this compound (1.0 eq.) and the desired aldehyde (R¹CHO, 1.1 eq.) in dichloroethane (DCE) or THF (0.2 M).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq.) to facilitate iminium ion formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture for 6-24 hours. Monitor progress by LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry, and concentrate for purification.

G cluster_0 N-Substitution Workflow Start Piperidine-3-carbonitrile HCl Add_Base Add Base (K₂CO₃ or DIPEA) Start->Add_Base Free_Amine Free Amine Intermediate Add_Base->Free_Amine Parallel_Addition Parallel Addition of Electrophiles (R¹-X, R¹COCl, R¹CHO) Free_Amine->Parallel_Addition Reaction Reaction (Alkylation, Acylation, or Reductive Amination) Parallel_Addition->Reaction Library_A N-Substituted Library A Reaction->Library_A

Caption: General workflow for Vector 1 diversification.

Nitrile Group Transformations (Vector 2 Diversification)

Once the N1 position is diversified (creating Library A), the nitrile group at C3 provides a second handle for orthogonal chemical modification.

This transformation converts the electrophilic nitrile into a nucleophilic primary amine, opening up a new avenue for derivatization (e.g., further acylation, sulfonylation, or alkylation).

  • Causality & Experimental Choices: Strong hydride reagents like Lithium aluminum hydride (LiAlH₄) are effective but can be difficult to handle in a parallel format and may reduce other functional groups. A more library-friendly approach is catalytic hydrogenation (e.g., H₂, Raney Nickel) or reduction with borane complexes (e.g., BH₃·THF). Borane is often preferred for its chemoselectivity and milder conditions.

Protocol 4: Nitrile Reduction with Borane

  • Preparation: To a dried reaction vial under an inert atmosphere (N₂ or Ar), add the N1-substituted piperidine-3-carbonitrile (1.0 eq.) from Library A.

  • Solvent: Add anhydrous THF (0.1 M).

  • Reducing Agent: Slowly add Borane-THF complex solution (BH₃·THF, 1 M in THF, 3.0-4.0 eq.) at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours.

  • Work-up: Cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of 6M HCl. Stir for 1 hour. Basify the mixture with aqueous NaOH solution to pH > 12. Extract with ethyl acetate or DCM (3x). Dry the combined organic layers and concentrate to yield the crude aminomethyl product. This product can then be used in a subsequent diversification step (e.g., acylation as per Protocol 2).

Integrated Two-Vector Library Synthesis Workflow

By combining the diversification strategies, a large and structurally rich library can be rapidly assembled.

G cluster_1 Vector 1: Parallel N-Alkylation (10x) cluster_2 Vector 2: Parallel Nitrile Reduction (10x) cluster_3 Vector 3: Parallel N-Acylation (10x10) start Piperidine-3-carbonitrile HCl N_Alkylation Protocol 1: + 10 different R¹-Br start->N_Alkylation Library_A Library A (10 compounds) N¹-(R¹)-piperidine-3-carbonitriles N_Alkylation->Library_A Nitrile_Reduction Protocol 4: + BH₃·THF Library_A->Nitrile_Reduction Library_B Library B (10 compounds) N¹-(R¹)-3-(aminomethyl)piperidines Nitrile_Reduction->Library_B N_Acylation Protocol 2: + 10 different R²-COCl Library_B->N_Acylation Final_Library Final Library (100 compounds) 10 x 10 Matrix N_Acylation->Final_Library

Caption: Integrated workflow for a 100-member library synthesis.

Conclusion

This compound is a superior scaffold for building diverse and 3D-rich chemical libraries essential for modern drug discovery. Its dual-handle nature allows for a logical and efficient two-vector diversification strategy. By applying the robust N-substitution and nitrile transformation protocols detailed in this guide, researchers can rapidly access novel chemical space and increase the probability of identifying high-quality lead compounds. The systematic application of these methods, grounded in a clear understanding of the underlying chemical principles, will undoubtedly accelerate discovery programs targeting a wide range of human diseases.

References

Application Notes and Protocols: Considerations for Scaling Up the Synthesis of Piperidine-3-Carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine-3-carbonitrile hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, saturated ring system and the versatile nitrile functional group make it an invaluable starting material for the synthesis of a wide array of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1] The piperidine scaffold is a prevalent motif in numerous approved drugs, and the 3-carbonitrile substitution provides a chemical handle for elaboration into amines, carboxylic acids, and other functional groups essential for modulating biological activity.[1][2] As drug candidates progress from discovery to development, the demand for this intermediate on a larger scale necessitates a thorough understanding of the challenges and critical parameters associated with scaling up its synthesis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations for the successful and safe scale-up of this compound synthesis. We will delve into the selection of an optimal synthetic route, process optimization, safety protocols, and analytical controls to ensure a robust and reproducible manufacturing process.

Synthetic Route Selection for Scalability

While several methods for the synthesis of piperidine derivatives exist, the most direct and industrially viable route to this compound is the catalytic hydrogenation of 3-cyanopyridine (nicotinonitrile). This approach is favored for its atom economy and the relatively low cost of the starting material.

The overall transformation can be depicted as follows:

Synthesis Route 3-Cyanopyridine 3-Cyanopyridine Piperidine-3-carbonitrile Piperidine-3-carbonitrile 3-Cyanopyridine->Piperidine-3-carbonitrile Catalytic Hydrogenation Piperidine-3-carbonitrile HCl Piperidine-3-carbonitrile HCl Piperidine-3-carbonitrile->Piperidine-3-carbonitrile HCl HCl Salt Formation

Figure 1: General synthetic scheme for this compound.

The primary challenge in this synthesis lies in the complete reduction of the pyridine ring without affecting the nitrile group. The aromaticity of the pyridine ring makes its reduction more challenging than that of a simple alkene.[3]

Catalytic Systems for Hydrogenation

The choice of catalyst is paramount for a successful and scalable hydrogenation. Both heterogeneous and homogeneous catalysts have been employed for the reduction of pyridines.

Catalyst SystemAdvantagesDisadvantagesKey Considerations for Scale-Up
Heterogeneous Catalysts
Palladium on Carbon (Pd/C)Cost-effective, easily separable from the reaction mixture, good activity.[4]Can sometimes lead to over-reduction or side reactions. Requires careful optimization of reaction conditions.Catalyst loading, solvent selection, and the presence of acidic additives can be tuned to improve selectivity.[4]
Platinum(IV) Oxide (PtO₂)High activity, often used for complete saturation of aromatic rings.Higher cost compared to Pd/C. May require higher pressures and temperatures.The high pressure requirements can necessitate specialized and costly equipment for large-scale production.
Rhodium on Alumina (Rh/Al₂O₃)Effective for pyridine reduction.Precious metal catalyst with high cost, making it less favorable for large-scale manufacturing unless catalyst recycling is highly efficient.Catalyst recovery and reuse are critical for economic viability.
Homogeneous Catalysts
Iridium(III) ComplexesHigh selectivity, can tolerate a wide range of functional groups, and can operate under mild conditions.[3]High cost of the metal and ligands, challenges in catalyst separation from the product.While highly efficient, the cost and separation challenges often limit their use to smaller-scale, high-value applications.
Rhodium ComplexesCan be highly efficient and selective.[5]Similar to iridium complexes, cost and product separation are major hurdles for large-scale production.Ligand design is crucial for catalyst performance and stability.

For industrial-scale synthesis, heterogeneous catalysts, particularly Pd/C , are often preferred due to their lower cost, ease of handling, and straightforward separation from the reaction mixture via filtration. This simplifies the downstream processing and reduces the risk of metal contamination in the final product.

Key Considerations for Scale-Up

Scaling up a chemical synthesis is not merely about increasing the quantities of reagents. Several factors must be carefully considered and optimized to ensure a safe, efficient, and reproducible process.

Reaction Kinetics and Thermodynamics

The hydrogenation of 3-cyanopyridine is an exothermic reaction. On a large scale, the heat generated can be significant and must be effectively managed to prevent thermal runaways and side reactions.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. The choice of reactor with appropriate cooling systems is critical.

  • Rate of Hydrogen Addition: The rate of hydrogen gas introduction must be carefully controlled to match the reaction rate and the cooling capacity of the reactor.

  • Agitation: Efficient stirring is necessary to ensure good mass transfer of hydrogen gas into the liquid phase and to maintain a uniform temperature throughout the reaction mixture.

Solvent Selection

The choice of solvent is critical for reaction performance and process safety.

SolventRationale for UseScale-Up Considerations
Methanol/Ethanol Good solubility for the starting material and product. Commonly used in hydrogenations.Flammable, requiring appropriate safety measures for handling large volumes.
Water Green solvent, non-flammable. The use of an acidic additive like H₂SO₄ in water has been shown to be effective.[4]May require higher pressures to achieve good reaction rates. Product isolation may be more complex.
Acetic Acid Can act as both a solvent and a catalyst promoter.Corrosive, requiring compatible reactor materials. Can lead to N-acetylation as a side product.
Safety Considerations

The synthesis of this compound involves several potential hazards that must be addressed, especially at scale.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be designed to handle high pressures and be equipped with appropriate safety features. The reaction area should be well-ventilated and free of ignition sources.

  • Nitrile Compounds: Nitriles are toxic and can be absorbed through the skin or inhaled.[6] Appropriate personal protective equipment (PPE), including gloves and respiratory protection, is mandatory. Emergency procedures for cyanide exposure should be in place.[7][8]

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handling should be done in a well-ventilated fume hood with appropriate PPE. The addition of HCl for salt formation can be highly exothermic and requires careful control.

Safety_Considerations cluster_0 Core Hazards cluster_1 Mitigation Strategies Hydrogen Hydrogen Gas (Flammable, Explosive) Reactor High-Pressure Reactor with Safety Reliefs Hydrogen->Reactor Ventilation Adequate Ventilation & Ignition Control Hydrogen->Ventilation Nitrile Nitrile Compound (Toxic) PPE Appropriate Personal Protective Equipment Nitrile->PPE SOPs Standard Operating Procedures & Training Nitrile->SOPs HCl Hydrochloric Acid (Corrosive, Toxic Fumes) HCl->Ventilation HCl->PPE

Sources

The Strategic Application of Piperidine-3-Carbonitrile Hydrochloride in the Synthesis of Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a paramount heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous approved therapeutic agents.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to confer aqueous solubility. Piperidine-3-carbonitrile hydrochloride, a chiral derivative, has emerged as a particularly valuable building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3] Its bifunctional nature—a reactive nitrile group and a secondary amine within a stereodefined ring system—offers synthetic chemists a versatile platform for constructing intricate molecular architectures.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound and its derivatives in the synthesis of cutting-edge APIs, with a detailed focus on the synthesis of a key intermediate for the Janus kinase (JAK) inhibitor, Tofacitinib.

Physicochemical Properties and Handling

Piperidine-3-carbonitrile is typically supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents.[4] Careful handling in a well-ventilated area is crucial, utilizing appropriate personal protective equipment (PPE), including gloves and eye protection, as it is harmful if swallowed and can cause skin and eye irritation.[5][6]

PropertyValueReference
Molecular Formula C₆H₁₁ClN₂[4]
Molecular Weight 146.62 g/mol [7]
Appearance White to off-white solid[8]
Solubility Soluble in water and polar organic solvents[4]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]

Synthetic Utility and Reaction Mechanisms

The synthetic versatility of this compound lies in the reactivity of its two primary functional groups: the nitrile and the secondary amine. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The secondary amine can undergo N-alkylation, N-acylation, or be used in coupling reactions. The piperidine ring itself can also be a scaffold for further functionalization.

A key application of piperidine derivatives is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[9][10] Tofacitinib is a prime example of a JAK inhibitor whose synthesis relies on a complex, stereospecifically substituted piperidine core.[11] While a direct synthesis of the Tofacitinib piperidine intermediate from this compound is not widely documented, the principles of piperidine chemistry allow us to outline a detailed protocol for a closely related and industrially relevant synthesis, illustrating the strategic importance of such building blocks.

Application Protocol: Synthesis of a Key Intermediate for Tofacitinib

This section details a proven protocol for the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a crucial intermediate in the production of Tofacitinib.[12] This multi-step synthesis, starting from the readily available 3-amino-4-methylpyridine, exemplifies the chemical transformations required to construct the complex piperidine core of the final API.

Visualizing the Synthetic Pathway

Tofacitinib_Intermediate_Synthesis cluster_0 Step 1: N-Acylation cluster_1 Step 2: Quaternization cluster_2 Step 3: Reduction & Hydrolysis cluster_3 Step 4: Reductive Amination cluster_4 Step 5: Chiral Resolution A 3-Amino-4-methylpyridine B 3-Acetamido-4-methylpyridine A->B Acetyl Chloride C 1-Benzyl-3-acetamido-4-methylpyridinium chloride B->C Benzyl Chloride D 1-Benzyl-4-methylpiperidin-3-one C->D 1. NaBH4 2. Acid Hydrolysis E (±)-1-Benzyl-N,4-dimethylpiperidin-3-amine D->E Methylamine, Ti(OiPr)4 F (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine E->F Di-p-toluoyl-L-tartaric acid

Sources

methods for chiral resolution of piperidine-3-carbonitrile enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chiral Resolution of Piperidine-3-carbonitrile Enantiomers Application Note & Protocols for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its three-dimensional, saturated structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[4] When a chiral center is introduced, as in piperidine-3-carbonitrile, the molecule's pharmacology, toxicology, and pharmacokinetics can become enantiomer-dependent.[5] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[5]

Consequently, the ability to resolve the racemic mixture of piperidine-3-carbonitrile into its constituent (R) and (S) enantiomers is not merely an academic exercise; it is a critical step in the drug discovery and development pipeline.[1][4] This guide, written from the perspective of a senior application scientist, provides a detailed exploration of the primary methodologies for achieving this separation: classical diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to navigate the common challenges associated with each technique.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This technique remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability. The principle relies on the reaction of the racemic base (piperidine-3-carbonitrile) with an enantiomerically pure chiral acid. This creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility in a given solvent system. This solubility difference allows for their separation by fractional crystallization.[6][7]

Causality and Experimental Design

The success of this method hinges on the selection of the "resolving agent" and the crystallization solvent. The ideal combination will result in one diastereomeric salt being significantly less soluble than the other, allowing it to crystallize out of the solution in high diastereomeric excess, while the other remains in the mother liquor.

  • Choice of Resolving Agent: For a basic compound like piperidine-3-carbonitrile, chiral acids are the resolving agents of choice. Commonly used and effective agents include derivatives of tartaric acid (e.g., Di-benzoyl-L-tartaric acid, Di-p-toluoyl-D-tartaric acid) and mandelic acid (R or S).[6][7] Screening multiple agents is often necessary to find the optimal pairing that provides good crystal formation and efficient separation.

  • Solvent Selection: The solvent must dissolve both diastereomeric salts at an elevated temperature but allow for the selective precipitation of one salt upon cooling. Protic solvents like ethanol, methanol, or isopropanol, sometimes in combination with water, are common starting points.

Workflow for Classical Resolution

cluster_0 Classical Resolution Workflow racemate Racemic (R/S)-Piperidine- 3-carbonitrile dissolve Dissolve in Solvent (e.g., Ethanol) & Heat racemate->dissolve acid Chiral Resolving Agent (e.g., Di-benzoyl-L-tartaric acid) acid->dissolve cool Cool & Crystallize dissolve->cool filter Filter & Collect Solid cool->filter solid Insoluble Diastereomeric Salt (e.g., S-amine • L-acid) filter->solid Solid Phase liquid Soluble Diastereomer in Mother Liquor (e.g., R-amine • L-acid) filter->liquid Liquid Phase basify1 Basify & Extract solid->basify1 basify2 Basify & Extract liquid->basify2 enant1 Enriched (S)-Enantiomer basify1->enant1 enant2 Enriched (R)-Enantiomer basify2->enant2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid
  • Salt Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of racemic piperidine-3-carbonitrile in a suitable solvent (e.g., 10 volumes of ethanol).

    • In a separate flask, dissolve 0.5 equivalents of Di-benzoyl-L-tartaric acid in the same solvent, heating gently if necessary. Rationale: Using 0.5 eq of resolving agent is a common strategy to maximize the yield and purity of the less soluble salt.

    • Slowly add the resolving agent solution to the racemic amine solution with stirring.

  • Crystallization:

    • Heat the resulting mixture to reflux until a clear solution is obtained (approx. 75-80 °C).[6]

    • Allow the solution to cool slowly and undisturbed to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.[6]

    • Age the resulting slurry, often overnight, to maximize crystal growth and yield.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals (the less soluble diastereomeric salt). The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) and stir until the solid dissolves completely.

    • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperidine-3-carbonitrile.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using a suitable chiral HPLC or SFC method (see Method 3).

ParameterTypical ValueRationale & Notes
Resolving Agent Di-benzoyl-L-tartaric acidForms salts with distinct crystalline properties.
Solvent Ethanol, MethanolBalances solubility for effective fractional crystallization.
Stoichiometry 0.5 - 1.0 eq. of acidSub-stoichiometric amounts can improve the purity of the first crop.
Crystallization Temp. Cool from reflux to 20-25°CSlow cooling is critical for selective crystallization.
Expected Purity >90% e.e. (may require recrystallization)Purity can be enhanced by one or more recrystallizations of the salt.

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) leverages the high stereoselectivity of enzymes, typically lipases or proteases, to differentiate between enantiomers.[8] In this process, the enzyme selectively catalyzes the transformation (e.g., acylation) of one enantiomer at a much higher rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted starting material and the newly formed product, both in high enantiomeric excess.[9]

Causality and Experimental Design

This method's elegance lies in its mild reaction conditions and exquisite selectivity. The key is to find an enzyme and reaction condition that results in a high enantioselectivity factor (E-value).

  • Enzyme Selection: Lipases are workhorse enzymes for resolving amines and alcohols. Candida antarctica Lipase B (CAL-B), often immobilized, is exceptionally versatile and commercially available.[8] Lipases from Pseudomonas species (e.g., P. cepacia, P. fluorescens) are also highly effective.[10][11] Screening a panel of enzymes is the first step.

  • Reaction Type: For a secondary amine like piperidine-3-carbonitrile, N-acylation is the most common EKR transformation. An acyl donor, such as ethyl acetate (which can also serve as the solvent) or an activated ester like 2,2,2-trifluoroethyl isobutyrate, is required.[11]

  • Solvent Choice: The reaction is typically run in a non-polar organic solvent (e.g., tert-butyl methyl ether (TBME), toluene, hexane) to maintain enzyme activity.[11]

Workflow for Enzymatic Kinetic Resolution

cluster_1 Enzymatic Kinetic Resolution Workflow racemate Racemic (R/S)-Piperidine- 3-carbonitrile reaction Reaction at ~50% Conversion racemate->reaction reagents Acyl Donor + Lipase (e.g., CAL-B) in Solvent reagents->reaction separation Stop Reaction & Separate reaction->separation unreacted Unreacted Enantiomer (e.g., S-amine) separation->unreacted Unreacted product Acylated Product (e.g., R-amide) separation->product Product enant1 Enriched (S)-Enantiomer unreacted->enant1 hydrolysis Hydrolysis of Amide product->hydrolysis enant2 Enriched (R)-Enantiomer hydrolysis->enant2

Caption: Workflow for Enzymatic Kinetic Resolution (EKR) via acylation.

Experimental Protocol: Lipase-Catalyzed N-Acylation
  • Reaction Setup:

    • To a solution of racemic piperidine-3-carbonitrile (1.0 eq) in an appropriate organic solvent (e.g., TBME), add the acyl donor (e.g., ethyl acetate, 1.5 eq).

    • Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).

  • Monitoring:

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC to determine the conversion rate. The target is 50% conversion for optimal yield and e.e. for both enantiomers.

  • Work-up and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the enzyme (which can often be washed and reused).

    • Concentrate the filtrate. The resulting mixture contains the unreacted piperidine enantiomer and the acylated piperidine enantiomer.

    • Separate these two compounds using column chromatography or an acid-base extraction. The amide product will be neutral, while the unreacted amine can be extracted into an acidic aqueous phase.

  • Product Isolation:

    • Unreacted Enantiomer: Neutralize the acidic aqueous phase and extract with an organic solvent to recover the unreacted, enantiomerically pure amine.

    • Acylated Enantiomer: The acylated product can be subjected to hydrolysis (acidic or basic) to cleave the acyl group and liberate the other enantiomerically pure amine.

  • Analysis:

    • Determine the e.e. of both the recovered starting material and the amine obtained from hydrolysis.

ParameterTypical ValueRationale & Notes
Enzyme Immobilized Candida antarctica Lipase BHigh selectivity for a broad range of substrates; easy to remove.
Acyl Donor Ethyl Acetate, Trifluoroethyl isobutyrateProvides the acyl group for the enzymatic reaction.[11]
Solvent TBME, TolueneNon-polar solvents maintain enzyme activity.
Conversion Target 45-55%Maximizes the theoretical yield and e.e. of both enantiomers.
Expected Purity >95% e.e. for both enantiomersHighly dependent on the enzyme's E-value.

Method 3: Chromatographic Resolution (HPLC & SFC)

Direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most powerful analytical method for determining enantiomeric purity and is increasingly used for preparative-scale separations.[7] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques.[][13]

Causality and Experimental Design

Separation is achieved through transient, stereoselective interactions between the enantiomers and the chiral environment of the CSP. The small differences in interaction energy cause one enantiomer to be retained longer on the column than the other.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are exceptionally effective for a wide range of compounds, including piperidine derivatives.[7][13] Brands like Chiralpak® and Chiralcel® offer a variety of columns that should be screened to find the optimal one.

  • High-Performance Liquid Chromatography (HPLC): A robust and common technique. For piperidine derivatives, normal-phase (using hexane/alcohol mixtures) often provides better selectivity than reversed-phase. A key challenge for piperidine-3-carbonitrile is its lack of a strong UV chromophore. For accurate quantification, pre-column derivatization with a UV-active agent (like p-toluenesulfonyl chloride) may be necessary, or a detector that does not require a chromophore (like a CAD or ELSD) can be used.[14]

  • Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatography technique that uses supercritical CO₂ as the main mobile phase, mixed with a small amount of an organic modifier (like methanol or ethanol).[15][16] For chiral separations, SFC often provides faster analysis times, higher efficiency, and reduced solvent consumption compared to HPLC.[][15] It is exceptionally well-suited for preparative scale purification.[]

Workflow for Chiral Chromatographic Method Development

cluster_2 Chromatographic Method Development racemate Inject Racemic Standard screen_csp 1. Screen Chiral Columns (e.g., Chiralpak IA, AD-H) racemate->screen_csp eval1 Evaluate Resolution (Rs) screen_csp->eval1 optim_mp 2. Optimize Mobile Phase (Modifier/Additive %) eval1->optim_mp Rs < 1.5 final_method Validated Analytical Method eval1->final_method Rs > 1.5 eval2 Evaluate Rs, Retention optim_mp->eval2 optim_param 3. Fine-Tune Parameters (Flow, Temp, Pressure) eval2->optim_param Rs > 1.5, tune eval2->final_method Optimized optim_param->final_method scale_up Scale to Preparative Chromatography final_method->scale_up

Caption: A systematic workflow for developing a chiral HPLC/SFC method.

Protocol: Analytical Method Development & Preparative Scale-Up
  • Column Screening (Analytical Scale):

    • Prepare a ~1 mg/mL solution of racemic piperidine-3-carbonitrile. If derivatizing, follow a standard protocol to completion first.

    • Screen a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak AD-H, IA, IC).

    • For SFC, use a generic gradient (e.g., 5% to 40% Methanol with 0.1% diethylamine in CO₂).

    • For HPLC, use a generic mobile phase (e.g., 90:10 Hexane:Isopropanol with 0.1% diethylamine). Rationale: Diethylamine is a basic additive used to improve the peak shape of amine compounds.

  • Method Optimization:

    • Select the column that provides the best initial separation ("baseline resolution").

    • Optimize the mobile phase composition (isocratic hold) to achieve a resolution factor (Rs) > 1.5 with a reasonable run time.

    • Adjust flow rate and temperature to fine-tune the separation.

  • Preparative Scale-Up:

    • Once a robust analytical method is established, it can be scaled to a preparative column with the same stationary phase.

    • The flow rate is increased proportionally to the cross-sectional area of the preparative column.

    • The sample is injected in larger, more concentrated plugs to maximize throughput.

    • Fractions corresponding to each enantiomer peak are collected, pooled, and the solvent is removed to yield the pure enantiomers.

ParameterChiral HPLCChiral SFC
CSP Column Chiralpak® AD-H, Chiralcel® OD-HChiralpak® AD-H, Chiralcel® OX-H
Mobile Phase Hexane/Isopropanol (90:10) + 0.1% DEACO₂/Methanol (80:20) + 0.1% DEA
Flow Rate 1.0 mL/min (analytical)3.0 mL/min (analytical)
Detection UV (if derivatized), ELSD, CADUV, PDA
Advantages Widely available, well-understoodFast, high-resolution, low solvent waste.[15][16]

Summary and Method Selection

The choice of resolution method depends on the scale, cost, time, and purity requirements of the project.

FeatureClassical ResolutionEnzymatic ResolutionChiral Chromatography
Scalability Excellent (kg scale)Good (g to kg scale)Good (mg to kg scale)
Development Time Medium (screening required)Medium (enzyme screening)Fast (automated screening)
Cost Low (solvents, chiral acids)Medium (enzyme cost)High (instrument, columns)
Purity (e.e.) Good to Excellent (>99% with recrystallization)Excellent (>99% possible)Excellent (>99.9% possible)
Throughput Batch processBatch processContinuous (preparative)
Green Chemistry Poor (high solvent volume)Good (mild conditions, reusable enzyme)Excellent (SFC reduces organic solvent)

Recommendation:

  • For analytical determination of e.e. , chiral HPLC or SFC is the gold standard.

  • For small-scale discovery (mg-g) , preparative SFC is often the fastest path to pure enantiomers.

  • For large-scale production (kg) , classical resolution is typically the most economically viable method, though enzymatic resolutions are becoming increasingly competitive.

References

  • Pozo, M., Gotor-Fernández, V., & Gotor, V. (2011). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. ResearchGate. Available at: [Link]

  • Broussy, S., et al. (2007). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. Available at: [Link]

  • Devine, P., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents (WO2002068391A1).
  • Chen, Q., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Trinchera, P., & Wills, M. (2023). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. National Institutes of Health (NIH). Available at: [Link]

  • Wang, S-G., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. National Institutes of Health (NIH). Available at: [Link]

  • Babu, C., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]

  • Foley, D., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. National Institutes of Health (NIH). Available at: [Link]

  • Foley, D., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. Available at: [Link]

  • de Souza, R., et al. (2017). Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. ResearchGate. Available at: [Link]

  • Smith, A., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. National Institutes of Health (NIH). Available at: [Link]

  • Ahn, Y. G., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Kumar, A., & Kumar, P. (2024). The significance of chirality in contemporary drug discovery-a mini review. PubMed Central. Available at: [Link]

  • Pharminter. (2025). The Significance of Piperidine Derivatives in Modern Drug Discovery. Pharminter. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 3-Pyridinecarbonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Sharma, A., et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spectral Analysis. TMP Universal Journal of Advances in Pharmaceutical Sciences. Available at: [Link]

  • PubChem. (n.d.). 3-Cyanopyridine. PubChem. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

strategies to improve the yield of piperidine-3-carbonitrile hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of piperidine-3-carbonitrile hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this synthesis. Our approach is rooted in explaining the fundamental chemical principles behind each step to empower you to make informed decisions in your laboratory work.

Piperidine-3-carbonitrile is a valuable building block in medicinal chemistry, often utilized in the development of ligands for central nervous system targets.[1] Its hydrochloride salt form enhances stability and solubility in polar solvents, making it a convenient intermediate for further synthetic transformations.[2]

The most prevalent and scalable synthetic route involves the catalytic hydrogenation of 3-cyanopyridine. This guide will focus primarily on troubleshooting and optimizing this critical transformation.

Section 1: Synthesis Overview & Core Principles

The primary industrial and laboratory-scale synthesis of piperidine-3-carbonitrile is achieved through the catalytic hydrogenation of 3-cyanopyridine. This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring while preserving the nitrile functional group.

Key Mechanistic Considerations:

The challenge in this synthesis is achieving chemoselectivity. The hydrogenation must selectively reduce the pyridine ring without reducing the nitrile group to an aminomethyl group. The choice of catalyst, solvent, and reaction conditions is paramount to controlling this selectivity. Acidic additives can play a crucial role in fine-tuning the reaction, often by protonating nitrogen species to influence their reactivity and adsorption onto the catalyst surface.[3]

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format.

Category A: Low or Incomplete Reaction Conversion

Question: My reaction has stalled or is proceeding very slowly. What are the most likely causes?

Answer: A stalled hydrogenation reaction is a common issue that can typically be traced back to the catalyst, the hydrogen supply, or the reaction conditions.

  • Catalyst Activity: This is the most frequent culprit.

    • Cause: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Rhodium oxides can lose activity due to poisoning or improper handling. Contaminants in the starting material or solvent (e.g., sulfur or nitrogen compounds with specific functionalities) can irreversibly bind to the catalyst's active sites. The catalyst may also be old or have been improperly stored (e.g., exposed to air, leading to oxidation).

    • Solution: Ensure the 3-cyanopyridine starting material and solvent are of high purity.[4] If catalyst poisoning is suspected, increasing the catalyst loading may help, but using a fresh batch of a high-quality catalyst is the best solution.

  • Hydrogen Supply & Pressure:

    • Cause: An inadequate supply of hydrogen will naturally halt the reaction. This can be due to a leak in the hydrogenation apparatus or an empty/faulty hydrogen cylinder. The reaction rate is also dependent on pressure; insufficient pressure can lead to very slow conversion.

    • Solution: Leak-test your apparatus before starting the reaction. Ensure your hydrogen source is sufficient and the pressure is maintained at the target level (typically 3-6 bar for lab-scale reactions) throughout the process.[5]

  • Temperature:

    • Cause: Hydrogenation reactions often require a specific temperature range to proceed at a reasonable rate. Conditions that are too mild (e.g., room temperature) may result in a sluggish reaction.[6]

    • Solution: Gently warming the reaction mixture (e.g., to 30–50 °C) can significantly increase the reaction rate.[5] However, be cautious, as excessive heat can lead to over-reduction and other side reactions.

G start Low or No Yield check_h2 Is H₂ pressure stable? start->check_h2 check_catalyst Is the catalyst fresh and handled properly? check_h2->check_catalyst Yes fix_h2 Action: Check for leaks, refill H₂ cylinder. check_h2->fix_h2 No check_temp Is the temperature optimal (e.g., 30-50°C)? check_catalyst->check_temp Yes fix_catalyst Action: Use fresh catalyst. Consider increasing loading. check_catalyst->fix_catalyst No fix_temp Action: Adjust temperature. Monitor for side reactions. check_temp->fix_temp No end_node Re-run Reaction check_temp->end_node Yes fix_h2->end_node fix_catalyst->end_node fix_temp->end_node

Question: My analytical data (TLC, LC-MS) shows a complex mixture of products instead of my desired piperidine-3-carbonitrile. What are the common side reactions?

Answer: The formation of multiple products points to a lack of chemoselectivity. In the hydrogenation of 3-cyanopyridine, two side reactions are particularly common:

  • Over-reduction of the Nitrile Group:

    • What it is: The nitrile group (-C≡N) is reduced to a primary amine (-CH₂NH₂), yielding 3-(aminomethyl)piperidine. This happens when the reaction conditions are too harsh or the catalyst is not selective.

    • How to avoid it: Use a more selective catalyst. Palladium (Pd) is generally effective, but Rhodium (Rh) catalysts can also be used under carefully controlled conditions.[7] Avoid excessively high temperatures or hydrogen pressures. The addition of an acidic modifier (like H₂SO₄ or acetic acid) can sometimes help preserve the nitrile group by protonating the piperidine nitrogen, which deactivates the ring towards further interaction with the catalyst.[6][3]

  • Formation of Secondary Amines:

    • What it is: This is a more complex side product. The intermediate imine, formed during the nitrile reduction, can react with the final product (piperidine-3-carbonitrile) to form a secondary amine dimer.

    • How to avoid it: This is often suppressed by running the reaction in a solvent that contains an acid or ammonia. The acid protonates the primary amine as it forms, preventing it from acting as a nucleophile.

G start 3-Cyanopyridine desired_path desired_path start->desired_path side_path1 side_path1 start->side_path1 product_desired product_desired desired_path->product_desired product_side1 product_side1 side_path1->product_side1 side_path2 side_path2 product_desired->side_path2 product_side1->side_path2 product_side2 product_side2 side_path2->product_side2

Category B: Product Isolation and Purification

Question: I'm having difficulty completely removing the solid catalyst after the reaction.

Answer: Fine heterogeneous catalysts, especially charcoal-based ones like Pd/C, can be challenging to remove by standard filtration.

  • Cause: The catalyst particles are extremely fine and can pass through standard filter paper, resulting in a gray or black filtrate and contamination of your final product.

  • Solution: Use a pad of diatomaceous earth (e.g., Celite®) over your filter paper in a Büchner funnel. This creates a fine filter bed that effectively traps the catalyst particles. Pre-wet the Celite pad with the reaction solvent before filtering your mixture. Always filter the reaction mixture while it is cold to minimize the risk of the solvent igniting in the presence of the pyrophoric catalyst and air.

Question: My final product won't crystallize after adding HCl. What should I do?

Answer: Crystallization failure is usually due to impurities or incorrect solvent conditions. The hydrochloride salt is typically crystalline and enhances stability.[2]

  • Purity:

    • Cause: The presence of oil-based side products or residual solvent can inhibit crystal lattice formation.

    • Solution: Your isolated free base must be pure before attempting salt formation. Consider purifying the crude free base by vacuum distillation or column chromatography before forming the salt. An acid-base workup can also be effective at removing non-basic impurities.

  • Solvent System:

    • Cause: The solvent used for salt formation and crystallization is critical. The product must be soluble in the solvent at a higher temperature but insoluble at a lower temperature.

    • Solution: A common method is to dissolve the free base in a solvent like isopropanol (IPA) or ethanol and then add a solution of HCl in IPA or gaseous HCl. If it oils out, you may need to add a non-polar co-solvent (an "anti-solvent") like diethyl ether or hexanes dropwise until turbidity is observed, then cool the mixture slowly.

  • Seeding:

    • Cause: Crystallization sometimes requires a nucleation site to begin.

    • Solution: If you have a small amount of pure, solid this compound from a previous batch, add a single tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization. Alternatively, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.

Category C: Product Characterization

Question: What are the expected signals in the ¹H NMR spectrum for this compound?

Answer: The ¹H NMR spectrum is a key tool for confirming the structure. While exact shifts depend on the solvent and concentration, the general pattern for the piperidine ring protons is predictable.

ProtonsApproximate Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
N-H ₂⁺9.0 - 10.5Broad singlet2HThe two protons on the nitrogen are acidic and exchangeable. Signal can be very broad.
C3-H 3.5 - 3.8Multiplet1HThis proton is adjacent to the electron-withdrawing nitrile group and will be shifted downfield.
Ring CH₂2.9 - 3.6Multiplets4HProtons on C2 and C6, adjacent to the nitrogen atom.
Ring CH₂1.8 - 2.4Multiplets4HProtons on C4 and C5. These signals are typically complex and overlapping.[8][9]

Note: These are estimated shifts. It is crucial to compare your spectrum with a reference or use 2D NMR techniques like COSY for unambiguous assignment.

Section 3: Recommended Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and equipment.

Protocol 1: Catalytic Hydrogenation of 3-Cyanopyridine
  • Setup: To a suitable high-pressure reactor (e.g., a Parr hydrogenator), add 3-cyanopyridine (1.0 eq).

  • Catalyst & Solvent: Under an inert atmosphere (e.g., Nitrogen or Argon), add the solvent (e.g., methanol or acetic acid, ~10 mL per gram of substrate) followed by the catalyst (e.g., 5% Pd/C, 1-5 mol%).

  • Reaction: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-60 psi / ~4 bar).

  • Heating & Stirring: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or LC-MS analysis of a small, carefully vented aliquot.

  • Cooldown & Filtration: Once complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of the reaction solvent.

Protocol 2: Isolation and Hydrochloride Salt Formation
  • Solvent Removal: Concentrate the filtrate from Protocol 1 under reduced pressure to remove the solvent.

  • Acid-Base Workup (Optional, for purification):

    • Dissolve the crude residue in an organic solvent (e.g., dichloromethane).

    • Wash with a basic aqueous solution (e.g., 1M NaOH) to remove any acidic residue.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified free base.

  • Salt Formation:

    • Dissolve the purified piperidine-3-carbonitrile free base in a minimal amount of a suitable solvent (e.g., isopropanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring until the solution is acidic (check with pH paper).

    • A white precipitate should form. Continue stirring in the ice bath for 30-60 minutes.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

References

purification techniques for piperidine-3-carbonitrile hydrochloride from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of piperidine-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile building block from crude reaction mixtures.[1][2] As a hydrochloride salt of a polar molecule, piperidine-3-carbonitrile presents unique challenges and opportunities in its purification, which this guide aims to address with practical, field-proven insights.

Section 1: Understanding the Compound and Common Impurities

This compound is a white solid that is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][3] Its structure, containing a polar piperidine ring and a reactive nitrile group, influences its solubility and stability.[1][2] As a hydrochloride salt, it is generally more soluble in polar solvents, including water, compared to its free base form.[1]

Typical Impurities in Synthesis

A successful purification strategy begins with understanding the potential impurities in your crude mixture. The synthesis of piperidine-3-carbonitrile can result in a variety of byproducts and unreacted starting materials. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the piperidine ring or the cyanide source.

  • Byproducts from Side Reactions: Incomplete cyclization, over-alkylation, or side reactions involving the nitrile group can lead to various structural analogs.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under strongly acidic or basic conditions, which can form the corresponding carboxylic acid or amide.[4]

  • Residual Solvents: Solvents used in the reaction and work-up are often present in the crude product.

  • Inorganic Salts: Salts formed during the reaction or work-up, such as sodium chloride, may also be present.

Section 2: Purification Strategies and Troubleshooting

The choice of purification method depends on the nature of the impurities and the desired final purity of the product. For this compound, recrystallization and acid-base extraction are the most common and effective techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key to a successful recrystallization is the selection of an appropriate solvent system.

A good recrystallization solvent for this compound should exhibit the following properties:

  • High solubility at elevated temperatures.

  • Low solubility at room temperature or below.

  • Does not react with the compound.

  • Boiling point is not excessively high or low.

  • Impurities should be either very soluble or insoluble in the solvent at all temperatures.

Based on the polar nature of the hydrochloride salt, suitable single solvents for recrystallization include:

  • Alcohols: Ethanol, methanol, and isopropanol are often good choices.

  • Acetonitrile

A two-solvent system can also be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For this compound, a common two-solvent system would be an alcohol (good solvent) and an ether like diethyl ether or a hydrocarbon like hexane (poor solvents).

Table 1: Recommended Solvents for Recrystallization of this compound

Solvent SystemTypeRationale
IsopropanolSingle SolventGood balance of solubility at high and low temperatures for many amine hydrochlorides.
Ethanol/Diethyl EtherTwo-SolventHigh solubility in hot ethanol, with precipitation induced by the addition of diethyl ether.
Methanol/AcetonitrileTwo-SolventCan provide a sharp crystallization upon cooling.
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent (e.g., isopropanol) to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Problem: The compound oils out instead of crystallizing.

  • Cause: The boiling point of the solvent may be too high, or the compound is too impure.

  • Solution: Try a lower boiling point solvent. If impurities are the issue, an initial purification by another method (e.g., acid-base extraction) may be necessary. You can also try to "scratch" the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

Problem: No crystals form upon cooling.

  • Cause: Too much solvent was used, or the solution is not supersaturated.

  • Solution: Boil off some of the solvent to increase the concentration of the compound. You can also try adding a seed crystal of the pure compound to induce crystallization.

Problem: Low recovery of the purified product.

  • Cause: The compound has significant solubility in the cold solvent, or too much solvent was used for washing.

  • Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing the crystals.

Section 3: Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that leverages the basicity of the piperidine nitrogen to separate it from neutral or acidic impurities.

The Principle of Acid-Base Extraction for Piperidine Derivatives

The piperidine nitrogen is basic and will be protonated in the presence of an acid to form a water-soluble ammonium salt. This allows for the separation of the desired compound from non-basic impurities that will remain in an organic solvent.

AcidBaseExtraction Crude Crude Reaction Mixture (Piperidine-3-carbonitrile HCl + Impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve WashAcid Wash with Aqueous Acid (e.g., 1M HCl) Dissolve->WashAcid Separate1 Separate Layers WashAcid->Separate1 Aqueous1 Aqueous Layer (Protonated Piperidine-3-carbonitrile) Separate1->Aqueous1 Product Organic1 Organic Layer (Neutral/Acidic Impurities) Separate1->Organic1 Impurities Basify Basify with Aqueous Base (e.g., 1M NaOH) to pH > 10 Aqueous1->Basify Extract Extract with Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer (Inorganic Salts) Separate2->Aqueous2 Waste Organic2 Organic Layer (Free Base of Piperidine-3-carbonitrile) Separate2->Organic2 Product Dry Dry (e.g., Na2SO4), Filter, Evaporate Organic2->Dry ConvertToHCl Convert to HCl salt (e.g., HCl in Ether) Dry->ConvertToHCl Pure Pure Piperidine-3-carbonitrile HCl ConvertToHCl->Pure

Diagram 1: General workflow for the purification of this compound using acid-base extraction.
Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The piperidine-3-carbonitrile will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer, which now contains the protonated product. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH) until the pH is greater than 10. This will deprotonate the piperidinium ion to the free base.

  • Extraction: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the free base of piperidine-3-carbonitrile.

  • Drying and Isolation of Free Base: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Conversion back to Hydrochloride Salt: To obtain the final hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another appropriate solvent (e.g., HCl in diethyl ether) until precipitation is complete. Collect the solid by filtration, wash with the solvent, and dry.

Problem: An emulsion forms between the organic and aqueous layers.

  • Cause: Vigorous shaking of the separatory funnel.

  • Solution: Gently invert the separatory funnel multiple times instead of shaking vigorously. The addition of brine (saturated aqueous NaCl solution) can also help to break up emulsions.

Problem: Low recovery of the product.

  • Cause: Incomplete extraction from the aqueous layer or incomplete basification.

  • Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extraction of the free base. Perform multiple extractions with the organic solvent to ensure complete recovery.

Section 4: Column Chromatography

For challenging separations or to achieve very high purity, column chromatography can be employed. Due to the polar nature of this compound, normal-phase silica gel chromatography can be challenging due to strong interactions between the basic amine and the acidic silica gel, often leading to peak tailing.

Strategies for Column Chromatography of Basic Compounds
  • Use of a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent can help to improve peak shape by competing with the analyte for binding to the acidic sites on the silica gel.

  • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18 column can be an effective alternative.

  • Alumina Chromatography: Using neutral or basic alumina as the stationary phase can be a good alternative to silica gel for the purification of basic compounds.

Table 2: Suggested Column Chromatography Conditions

Stationary PhaseMobile Phase SystemComments
Silica GelDichloromethane/Methanol with 0.5% TriethylamineA common system for moderately polar basic compounds. The gradient of methanol can be adjusted.
Neutral AluminaEthyl Acetate/HexaneUseful for less polar impurities.
C18 Silica GelAcetonitrile/Water with 0.1% Formic AcidA good starting point for reversed-phase purification.

Section 5: Purity Assessment

After purification, it is essential to assess the purity of the this compound.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and the purity of fractions from column chromatography. For visualizing piperidine-3-carbonitrile, which may not be UV active, staining with potassium permanganate or ninhydrin can be effective.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of a compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like formic acid or trifluoroacetic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for identifying any remaining impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound.

Section 6: Frequently Asked Questions (FAQs)

Q1: My purified this compound is a yellow oil, not a white solid. What should I do?

A yellow color can indicate the presence of impurities, possibly from oxidation of the piperidine ring.[6] You can try treating a solution of your compound with activated charcoal to remove colored impurities. If it remains an oil, it may be due to residual solvent or the presence of impurities that depress the melting point. Further purification by another method may be necessary.

Q2: How can I be sure that the nitrile group is not hydrolyzing during my aqueous work-up?

To minimize hydrolysis of the nitrile group, it is best to avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures.[4] Keep the aqueous solutions cold during the acid-base extraction process.

Q3: What is the best way to store purified this compound?

As a hydrochloride salt, it is hygroscopic and should be stored in a tightly sealed container in a desiccator to protect it from moisture. For long-term storage, keeping it in a cool, dark place is recommended.

Q4: I am having trouble getting my compound to move on a silica gel TLC plate, even with a very polar eluent. What are my options?

This is a common issue with polar, basic compounds on silica gel. As mentioned in the column chromatography section, adding a basic modifier like triethylamine or a small amount of ammonia in methanol to your eluent should help to move the compound up the plate. Alternatively, you can try using a different stationary phase like alumina.

References

  • Anonymous. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PubMed Central. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • ResearchGate. (2019). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? Retrieved from [Link]

  • NIST. (n.d.). Piperidine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • NSJ Prayoglife. (n.d.). Piperidine-4-carbonitrile hydrochloride. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • YouTube. (2023, June 17). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

Sources

understanding the stability and degradation pathways of piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for piperidine-3-carbonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth answers and troubleshooting for common challenges encountered during the handling, storage, and experimental use of this compound. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying chemical principles governing the stability and reactivity of this important synthetic building block.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound for maximum long-term stability?

A1: Proper storage is the most critical factor in preventing degradation. As a hydrochloride salt, the compound is relatively stable, but precautions are necessary.[1][2] We recommend storing it under the conditions summarized in the table below. The primary goals are to protect it from moisture, atmospheric oxygen, light, and high temperatures.[3][4][5]

ParameterRecommended ConditionRationale
Temperature Store in a cool environment (2-8°C recommended).Minimizes the rate of potential thermal degradation pathways.[3]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The piperidine ring's tertiary amine is susceptible to oxidation over time.[5]
Moisture Keep in a tightly sealed container in a dry place/desiccator.The hydrochloride salt is hygroscopic and moisture can facilitate hydrolysis of the nitrile group.
Light Store in an amber or opaque vial.Protects against potential photolytic degradation, which can proceed via radical mechanisms.[5]
Compatibility Store away from strong oxidizing agents and strong bases.Avoids chemical reactions that can degrade the compound.

Q2: I dissolved the compound in a solvent and noticed a slight color change to yellow over time. Is this normal?

A2: A slight yellow discoloration in solution can be an early indicator of minor degradation, often due to oxidation. The piperidine ring system can undergo oxidation, leading to the formation of chromophoric byproducts.[5] If you observe this, it is crucial to verify the purity of your sample chromatographically before proceeding with sensitive downstream applications. Using freshly prepared solutions is always the best practice.

Q3: Is the hydrochloride salt form stable in aqueous solutions? What is the expected pH?

A3: The hydrochloride salt enhances aqueous solubility and provides a more stable form compared to the free base.[6] In solution, it will be acidic due to the protonated piperidine nitrogen. The stability can be pH-dependent. In strongly acidic or basic conditions, the rate of nitrile hydrolysis can be accelerated.[7][8] For experimental work, it is advisable to buffer your solutions if you need to maintain a specific pH and assess the compound's stability in that specific buffered system.

Q4: Can I use the free base form of piperidine-3-carbonitrile instead of the hydrochloride salt?

A4: While the free base can be used, it is generally less stable and more challenging to handle. The free piperidine nitrogen is more nucleophilic and susceptible to reacting with atmospheric carbon dioxide to form a carbonate salt.[9] The hydrochloride salt is typically a crystalline solid, making it easier to weigh and handle, whereas the free base may be an oil or low-melting solid.[1] If your synthesis requires the free base, it is often best to generate it in situ from the hydrochloride salt just before use.

Troubleshooting Experimental Issues

This section addresses specific problems you might encounter during your experiments. The following workflow provides a general approach to diagnosing stability-related issues.

G cluster_checks Initial Checks cluster_causes Potential Root Causes cluster_solutions Corrective Actions issue Issue Observed (e.g., new HPLC peak, low yield, color change) storage Review Storage Conditions (Temp, Light, Atmosphere) issue->storage reagents Verify Reagent/Solvent Purity (e.g., run blank) issue->reagents params Check Experimental Parameters (pH, Temp, Duration) issue->params fresh Use Freshly Prepared Solutions issue->fresh degradation Chemical Degradation (Hydrolysis, Oxidation) storage->degradation contamination External Contamination reagents->contamination params->degradation side_reaction Unintended Side Reaction params->side_reaction force_deg Perform Forced Degradation Study (See Protocol Below) degradation->force_deg Confirms pathway optimize Optimize Reaction Conditions (e.g., lower temp, inert atm.) degradation->optimize purify Re-purify Starting Material contamination->purify side_reaction->optimize G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway start Piperidine-3-carbonitrile amide Piperidine-3-carboxamide start->amide H₂O (Acid or Base Catalyzed) n_oxide Piperidine-3-carbonitrile N-oxide start->n_oxide [O] (e.g., H₂O₂, atm. O₂) acid Piperidine-3-carboxylic acid amide->acid H₂O (Further Hydrolysis)

Caption: Potential degradation pathways for piperidine-3-carbonitrile.

  • Hydrolysis of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile is susceptible to hydrolysis under both acidic and basic conditions. [8] * Mechanism: This typically proceeds in two stages: first, the nitrile is converted to an amide (piperidine-3-carboxamide). With continued exposure to hydrolytic conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid (piperidine-3-carboxylic acid).

    • Relevance: This is a primary concern when working in aqueous solutions at non-neutral pH or in the presence of moisture during storage.

  • Oxidation of the Piperidine Ring: The nitrogen atom in the piperidine ring is a tertiary amine, which is a known site for oxidation. [5] * Mechanism: Oxidizing agents, including atmospheric oxygen over long periods, can oxidize the nitrogen to form a piperidine N-oxide derivative. More aggressive oxidation can potentially lead to ring-opening products. [4][5] * Relevance: This pathway underscores the importance of storing the compound under an inert atmosphere and away from oxidizing agents.

  • Thermal Degradation: Like many organic compounds, this compound can degrade at elevated temperatures. [3] * Mechanism: The specific pathways can be complex, but may involve decarboxylation (if hydrolysis to the acid occurs first) or other fragmentation reactions.

    • Relevance: This is a critical consideration during experiments run at high temperatures (e.g., refluxing for extended periods) and in analytical techniques like Gas Chromatography (GC) where high injector port temperatures are used.

Protocol: Forced Degradation Study

To proactively understand the stability of this compound in your specific experimental matrix, a forced degradation (or stress testing) study is invaluable. This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation products. [5] Objective: To identify the degradation products of this compound under hydrolytic, oxidative, and thermal stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector (C18 column recommended)

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile). This will be your "Unstressed Control."

  • Set Up Stress Conditions: In separate, clearly labeled vials, mix your stock solution with the stressor as follows:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 60-80°C.

    • Thermal Degradation (Solid): Place a vial containing a few milligrams of the solid compound in an oven at 60-80°C.

  • Incubation:

    • Keep the hydrolytic and oxidative samples at room temperature.

    • Place the thermal samples in the oven.

    • Protect all samples from light to prevent photolytic degradation.

  • Analysis:

    • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Crucially, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.

    • Dilute all samples to an appropriate concentration for your HPLC method.

    • Analyze the unstressed control and all stressed samples using a suitable, stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the unstressed control.

    • Look for the appearance of new peaks and a decrease in the area of the parent compound's peak.

    • If using a mass spectrometer, determine the mass-to-charge ratio (m/z) of the new peaks to help elucidate their structures.

This systematic approach will provide clear evidence of the compound's stability under various conditions and help you design more robust experiments.

References
  • BenchChem. (n.d.). (S)-Piperidine-3-carbonitrile hydrochloride | CAS 915226-72-1.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.).
  • Penta chemicals. (2024).
  • Gatilov, Y. V., & Bagryanskaya, I. Y. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(11), 3364. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Forum post]. Retrieved from [Link]

  • ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES. Retrieved from [Link]

  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Central Drug House (P) Ltd. (n.d.).
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Stajić, A., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals, 15(11), 1389. [Link]

  • BenchChem. (n.d.).
  • Al-khattawi, A., & Mohammed, A. R. (2013). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 102(4), 1133-1148.
  • Gøbel, J. E., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(15), 3236–3251.
  • Google Patents. (2014).
  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Chemical Journal of Kazakhstan.
  • Sexton, A., & Rochelle, G. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 1179-1186.
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Forum thread]. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive degradation profiling and influence of different oxidizing reagents on tinoridine hydrochloride: Structural characterization of its degradation products using HPLC and HRMS. [Request PDF].
  • Google Patents. (2015). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (2014). CN103864764A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Keen, J. M., et al. (2014). Dissolution Enhancement of a Drug Exhibiting Thermal and Acidic Decomposition Characteristics by Fusion Processing: A Comparative Study of Hot Melt Extrusion and KinetiSol® Dispersing. The AAPS Journal, 16(5), 1049–1061. [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)
  • ResearchGate. (2022). (PDF)

Sources

optimization of temperature and solvent for piperidine-3-carbonitrile hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine-3-carbonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Piperidine-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical agents, but its reactivity, particularly as the hydrochloride salt, presents unique challenges.[1][2] This document provides in-depth, field-proven insights into optimizing reaction conditions, focusing on the critical interplay of solvent and temperature to help you navigate these challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the functionalization of this compound, particularly in N-alkylation and related reactions.

Category 1: The Role of Base & Salt Form

Q1: Why is my reaction failing when I react this compound directly with an electrophile?

A: The most common reason for reaction failure is overlooking the state of the starting material. The "hydrochloride" salt form means the piperidine nitrogen is protonated, forming a piperidinium ion.[3] This protonated nitrogen is non-nucleophilic and cannot react with electrophiles like alkyl halides. To initiate the reaction, you must add a base to neutralize the HCl salt and liberate the free secondary amine.[4][5]

Q2: What type of base should I use, and how much?

A: The choice of base is critical. For most N-alkylation reactions, a moderately weak, non-nucleophilic inorganic base is ideal.

  • Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate the piperidinium salt but generally do not interfere with the reaction.

  • Alternative Bases: Organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can also be used.[4] However, they can sometimes lead to more complex purification steps.

  • Stoichiometry: You need at least 2.0 equivalents of base. The first equivalent neutralizes the hydrochloride salt. The second equivalent neutralizes the acid (e.g., HBr, HCl) that is generated during the course of the N-alkylation reaction itself.[5] Using only one equivalent will lead to the reaction stalling as the newly formed acid protonates another molecule of your starting material.

Category 2: Solvent Selection & Solubility

Q3: My this compound won't dissolve. How do I choose the right solvent?

A: Solubility is a key challenge. As a salt, the starting material has high polarity and prefers polar solvents. However, the free base form, which is the reactive species, has different solubility properties. The ideal solvent must adequately dissolve the starting salt while also facilitating the desired reaction pathway.

  • Polar Aprotic Solvents are Preferred: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are the most common and effective choices.[4][6] They possess high dielectric constants to help dissolve the ionic starting material and are aprotic, which accelerates Sₙ2 reactions by not overly solvating the nucleophile.[4]

  • Protic Solvents (Alcohols): While the salt may dissolve in alcohols like ethanol or isopropanol, these solvents can slow down Sₙ2 alkylations and may participate in side reactions (e.g., acting as a nucleophile with very reactive electrophiles). They are generally not the first choice unless required for a specific transformation like reductive amination.[7]

Q4: Can I use a non-polar solvent like Toluene or THF?

A: It is generally not recommended. The piperidine hydrochloride salt will have very poor solubility in non-polar solvents, leading to a heterogeneous mixture with extremely slow or no reaction. If a non-polar solvent is required for downstream steps, consider a phase-transfer catalyst, though optimizing this adds significant complexity.

Data-Driven Solvent Selection

To aid in your decision-making, the following table summarizes key properties of recommended solvents for reactions involving this compound.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Notes & Recommendations
Acetonitrile MeCN8237.5Excellent first choice. Good balance of dissolving power and ease of removal under vacuum. Suitable for a wide range of temperatures.[6]
N,N-Dimethylformamide DMF15336.7Excellent dissolving power for polar salts.[6] High boiling point allows for higher reaction temperatures but makes it difficult to remove. Ensure high purity, as amine impurities can interfere.
Dimethyl Sulfoxide DMSO18946.7Highest dissolving power. Useful for very stubborn solubility issues. Very high boiling point makes removal challenging; often requires aqueous workup and extraction.
2-Butanone MEK8018.5A less common but sometimes effective alternative to acetonitrile, particularly when different solubility or temperature profiles are needed.

Visualizing Your Workflow

Workflow for Initial Condition Screening

The following diagram outlines a logical workflow for selecting and optimizing your initial reaction conditions.

G cluster_start Step 1: Reagent Stoichiometry cluster_solvent Step 2: Solvent Selection cluster_temp Step 3: Temperature Optimization cluster_eval Step 4: Evaluation & Troubleshooting Start Define Reaction: Piperidine-3-carbonitrile HCl (1.0 eq) Electrophile (1.1-1.2 eq) Base Add Base: K2CO3 (2.0-2.5 eq) Start->Base Solvent Choose Primary Solvent: Acetonitrile (MeCN) Base->Solvent Temp Set Initial Temperature: Room Temp (20-25°C) Solvent->Temp Heat If no reaction, heat to 60-80°C Temp->Heat Monitor by TLC/LCMS Eval Analyze Outcome Heat->Eval Success Reaction Complete -> Workup Eval->Success Trouble Low Yield / Side Products -> See Troubleshooting Guide Eval->Trouble G cluster_yield Low Conversion / Stalled Reaction cluster_impurity Multiple Product Spots Problem Problem Observed (via TLC / LCMS) Cause_Slow Possible Cause: Insufficient Energy Problem->Cause_Slow Low Yield Cause_Overalkyl Possible Cause: Over-alkylation Problem->Cause_Overalkyl Impurity Solution_Heat Solution: Increase Temperature (e.g., 60-80°C) Cause_Slow->Solution_Heat Cause_Base Possible Cause: <2 eq. of Base Used Solution_Base Solution: Repeat with >2 eq. Base Cause_Base->Solution_Base Solution_Stoich Solution: Use ~1.1 eq. Electrophile Add slowly Cause_Overalkyl->Solution_Stoich Cause_Impurity Possible Cause: Impure Reagents Solution_Purity Solution: Use fresh, pure materials Use anhydrous solvent Cause_Impurity->Solution_Purity

Caption: A troubleshooting flowchart for common reaction problems.

References

  • ResearchGate. (n.d.). Optimization of solvent, temperature and time by using different amount.... [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Summary for CID 8082. [Link]

  • Dawood, R. S., et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]

  • Solubility of Things. (n.d.). Piperidine. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Ivanova, N. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Sciencemadness.org. (2012). N-alkylation of 4-piperidone. [Link]

Sources

best practices for the safe handling and storage of piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine-3-carbonitrile hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its role in constructing complex, biologically active molecules.[1] The piperidine scaffold is a privileged structure in numerous pharmaceuticals, particularly those targeting the central nervous system.[1][2] The presence of the nitrile group at the 3-position offers a versatile synthetic handle for a variety of chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, or participation as a hydrogen bond acceptor in ligand-receptor interactions.[3][4] As a hydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents, particularly water.[5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the safe handling, storage, and effective utilization of this compound, with a focus on troubleshooting common experimental challenges.

Core Safety & Handling Protocols

Working with this compound demands a stringent adherence to safety protocols. The primary hazards are associated with its potential toxicity if ingested, skin and eye irritation, and the risks inherent to its chemical class (nitrile and hydrochloride salt).[6]

Hazard Identification and Mitigation
Hazard ClassPotential RiskMitigation Strategy & Rationale
Acute Toxicity (Oral) Harmful or toxic if swallowed.[6][7][8]Avoid ingestion by prohibiting eating, drinking, and smoking in the laboratory.[6] Always wash hands thoroughly after handling.[6]
Skin & Eye Irritant Causes skin irritation and serious eye irritation.[6]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles or a face shield.[9] The nitrile group can be irritating, and the hydrochloride salt can be corrosive upon prolonged contact.
Respiratory Irritant May cause respiratory irritation if inhaled as a dust.[6]All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust.[10][11]
Chemical Reactivity Contact with strong acids can liberate highly toxic hydrogen cyanide (HCN) gas.[10]Store and handle separately from strong acids.[1] Ensure waste streams are segregated to prevent accidental mixing.[10]
Personal Protective Equipment (PPE) Workflow

A systematic approach to donning and doffing PPE is critical to prevent contamination.

PPE_Workflow Gloves Gloves RemoveGloves RemoveGloves

Rationale for PPE Selection:

  • Gloves: Nitrile gloves provide a robust barrier against dermal absorption.[9] Double-gloving is recommended as a precaution against tears or breaches in the outer glove.[11]

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles.[12] A full-face shield should be used when there is a significant risk of splashes.[11][13]

  • Lab Coat: A chemical-resistant lab coat protects the body and personal clothing from contamination.[9]

  • Respiratory Protection: While handling in a fume hood is the primary engineering control, a respirator may be necessary for large quantities or spill cleanup.[10]

Storage and Stability

Proper storage is critical to maintain the integrity and purity of this compound. As a hydrochloride salt, it is hygroscopic and susceptible to degradation under certain conditions.

Optimal Storage Conditions
ParameterRecommendationRationale & Causality
Temperature -20°C for long-term storage; Room temperature is acceptable for short-term use.[3][14]Lower temperatures slow down potential degradation pathways, including hydrolysis.[3]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon).[3]The compound is hygroscopic; exposure to atmospheric moisture can lead to clumping and initiate hydrolysis of the nitrile group.[3][15] An inert atmosphere displaces moisture and oxygen, preventing degradation.
Location Store in a cool, dry, and well-ventilated area.[6]This minimizes exposure to ambient moisture and heat. Proper ventilation is a general safety measure for all chemicals.
Incompatibilities Store separately from strong oxidizing agents and strong acids.[16]Strong oxidizers can react with the piperidine ring, while strong acids can cause the rapid evolution of toxic hydrogen cyanide (HCN) gas from the nitrile group.[10][16]
Stability Profile

The stability of this compound is significantly influenced by pH. This is a critical consideration for designing reaction conditions and for preparing stock solutions.

  • Acidic Conditions (pH 1-6): The protonation of the piperidine ring in acidic media can enhance solubility. However, these conditions may also accelerate the degradation of the molecule.[3] Monitoring for decomposition products via LC-MS is recommended if the compound is to be held in acidic solutions for extended periods.[3]

  • Neutral to Basic Conditions: Under neutral or basic conditions, the primary risk is the hydrolysis of the nitrile functional group to the corresponding carboxylic acid (piperidine-3-carboxylic acid).[3][13] This process is accelerated by moisture and elevated temperatures.

Hydrolysis_Pathway Compound Piperidine-3-carbonitrile (in solution) Carboxamide Piperidine-3-carboxamide (Intermediate) Compound->Carboxamide H₂O / OH⁻ (Initial Hydrolysis) CarboxylicAcid Piperidine-3-carboxylic acid (Hydrolysis Product) Carboxamide->CarboxylicAcid H₂O / OH⁻ (Further Hydrolysis)

Troubleshooting and FAQs

This section addresses specific issues that researchers may encounter during the handling and use of this compound.

Q1: My solid this compound has become clumpy and difficult to weigh accurately. What happened and is it still usable?

A: This is a classic sign of moisture absorption. The compound is hygroscopic, and exposure to ambient air will cause it to pick up water, leading to clumping.[11][15]

  • Causality: Hydrochloride salts of amines are prone to absorbing atmospheric moisture. This not only affects the physical state but can also impact the molar accuracy of your experiments and potentially initiate slow hydrolysis of the nitrile group.

  • Solution:

    • Dry the material under high vacuum for several hours. A vacuum oven at a gentle temperature (e.g., 30-40°C) can be effective, but be mindful of the compound's thermal stability.

    • For future use, always handle the compound in a glove box or glove bag if possible. At a minimum, minimize the time the container is open to the atmosphere.

    • Store the container inside a desiccator containing a drying agent like Drierite or phosphorus pentoxide.

Q2: I am having trouble dissolving the compound in a non-polar organic solvent for my reaction. What do you recommend?

A: As a hydrochloride salt, this compound has high polarity and is expected to have low solubility in non-polar solvents like hexane or toluene.[5][15] It is highly soluble in water and generally soluble in polar protic solvents like methanol and ethanol.[5]

  • Causality: The ionic nature of the hydrochloride salt favors interactions with polar solvent molecules.

  • Troubleshooting Steps:

    • Solvent Selection: Switch to a more polar aprotic solvent such as DMF, DMSO, or acetonitrile.

    • Free-Basing: If the reaction conditions permit, you can convert the hydrochloride salt to the free base form. This is done by dissolving the salt in a suitable solvent and adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) or by performing an aqueous workup with a mild base (e.g., NaHCO₃) and extracting the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. The resulting free base will be significantly more soluble in a wider range of organic solvents.

    • Sonication: Gentle sonication can sometimes help to dissolve partially soluble materials.

Q3: My reaction yield is low, and I suspect the nitrile group is reacting under my basic conditions. How can I avoid this?

A: The nitrile group is susceptible to hydrolysis under basic conditions, which converts it to a carboxamide and then a carboxylic acid.[3][13] This is a common cause of low yields if the desired product requires the nitrile to remain intact.

  • Causality: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, including hydroxide ions or other strong bases present in the reaction mixture.

  • Troubleshooting Steps:

    • Base Selection: If a base is required for your reaction, choose a non-nucleophilic, sterically hindered base. Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid strong nucleophilic bases like NaOH, KOH, or alkoxides if you wish to preserve the nitrile.

    • Temperature Control: Hydrolysis is often accelerated by heat. Running the reaction at a lower temperature may suppress this side reaction.

    • Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere to prevent hydrolysis from trace water.

Q4: I am performing a reduction of the nitrile to a primary amine, but the reaction is sluggish and incomplete. What are the common pitfalls?

A: The reduction of nitriles to primary amines is a standard transformation, but it requires careful selection of reagents and conditions.[3]

  • Causality: Incomplete reactions can be due to catalyst poisoning, insufficient reducing agent, or non-optimal reaction conditions (temperature, pressure).

  • Troubleshooting Steps:

    • Catalyst Choice: For catalytic hydrogenation, catalysts like Raney Nickel or Rhodium on alumina are often effective. Ensure the catalyst is fresh and active. The hydrochloride salt may need to be neutralized in situ with a non-poisoning base, as the HCl can inactivate some catalysts.

    • Reagent Choice: Chemical reducing agents like Lithium Aluminum Hydride (LAH) in THF or borane (BH₃·THF) are powerful options. Ensure you are using a sufficient molar excess of the reducing agent (typically 2-4 equivalents).

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress. If it stalls, a fresh portion of the catalyst or reducing agent might be needed.

    • Workup Procedure: The workup for LAH reductions is critical. A Fieser workup (sequential addition of water, then 15% NaOH, then more water) is standard for quenching the reaction and precipitating aluminum salts, allowing for easier filtration.

Q5: How should I dispose of waste containing this compound?

A: Due to its chemical nature, all waste must be treated as hazardous.

  • Segregation: Keep waste containing this compound separate from other waste streams, especially acidic waste, to prevent the generation of HCN gas.[10]

  • Labeling: Label the waste container clearly as "Hazardous Waste - Halogenated Organic Nitrile Compound".[1][10]

  • Disposal: All contaminated materials, including gloves, paper towels, and empty containers, must be disposed of as hazardous waste.[1] The original container, even when empty, is considered hazardous waste and should not be discarded as regular trash.[1] Follow all local, state, and federal regulations for hazardous waste disposal through your institution's Environmental Health & Safety (EHS) office.[6]

References

  • BenchChem. (S)-Piperidine-3-carbonitrile hydrochloride|CAS 915226-72-1.

  • Safety Data Sheet. (2024). Piperidine-2,5-di-carbonitrile hydrochloride. [URL: Not available]
  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.

  • BenchChem. (S)-Piperidine-3-carbonitrile hydrochloride|CAS 915226-72-1 - Advanced Research Questions.

  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide.

  • Central Drug House (P) Ltd. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Cyanourea. [URL: Not available]
  • CymitQuimica. (n.d.). CAS 1199773-75-5: this compound.

  • Solubility of Things. (n.d.). Piperidine.

  • BenchChem. (2025).
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.

  • ChemicalBook. (n.d.). Piperidine hydrochloride synthesis.

  • PubMed. (2015). Enantioselective biotransformations of nitriles in organic synthesis.

  • Wikipedia. (n.d.). Nitrile.

  • Guidechem. (n.d.). This compound 1199773-75-5.

  • Sigma-Aldrich. (n.d.). piperidine-3(R)-carbonitrile.

  • BenchChem. (n.d.). Piperidine-4-carbonitrile hydrochloride|CAS 240401-22-3.

  • Central Drug House (P) Ltd. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Section 10.

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation).

  • CP Lab Safety. (n.d.). (3R)-piperidine-3-carbonitrile hydrochloride, min 97%, 500 mg.

  • ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES | Science topic.

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition.

  • BLD Pharm. (n.d.). 915226-72-1|(S)-Piperidine-3-carbonitrile hydrochloride.

  • Biotuva Life Sciences. (n.d.). This compound.

  • ResearchGate. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles.

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine.

  • Wikipedia. (n.d.). Piperidine.

  • Pearson. (n.d.). Show the reaction mechanism when piperidine (C5H11N), a neutral amine, reacts with hydrobromic acid to produce the salt, piperidinium bromide.

  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.

  • ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.

  • Ataman Kimya. (n.d.). PIPERIDINE.

  • NSJ Prayoglife. (n.d.). Piperidine-4-carbonitrile hydrochloride.

  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Piperidine Hydrochloride.

  • CP Lab Safety. (n.d.). Piperidine Hydrochloride (C5H11N-HCl), 100 grams.

  • BLD Pharm. (n.d.). 240401-22-3|Piperidine-4-carbonitrile hydrochloride.

  • Hit2Lead. (n.d.). piperidine-3-carbonitrile.

Sources

challenges and solutions for the scale-up of piperidine-3-carbonitrile hydrochloride production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the process development and scale-up of piperidine-3-carbonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of transitioning this valuable synthetic building block from the laboratory bench to larger-scale production. Piperidine-3-carbonitrile is a key intermediate in medicinal chemistry, valued for its role in synthesizing complex, biologically active molecules, particularly for central nervous system (CNS) targets.[1]

This document moves beyond simple protocols to address the "why" behind common challenges, offering field-proven insights and solutions in a direct question-and-answer format. Our goal is to equip you with the expertise to anticipate, troubleshoot, and resolve issues encountered during the critical scale-up phase.

Troubleshooting Guide: From Bench to Bulk

Scaling up a chemical synthesis is rarely a linear process of simply multiplying reagent quantities. Unforeseen variables related to heat transfer, mass transfer, and reaction kinetics often emerge, leading to deviations in yield, purity, and safety.[2] This section addresses specific, common problems encountered during the scale-up of this compound production.

Issue 1: Decreased Yield and/or Runaway Reaction

Q: We successfully synthesized this compound on a 10g scale with 85% yield. However, upon scaling to 1kg, the yield dropped to 50%, and we observed a significant exotherm that was difficult to control. What is happening?

A: This is a classic thermal management problem common during scale-up. The underlying cause is the change in the surface-area-to-volume ratio.

  • Causality:

    • Heat Transfer: Small lab flasks have a large surface area relative to their volume, allowing for efficient heat dissipation into the environment or a cooling bath. Large reactors have a much smaller surface-area-to-volume ratio, meaning heat generated by the reaction cannot be removed as quickly.[2]

    • Exothermic Reactions: Many synthetic routes to piperidines, such as cyclization or cyanation reactions, can be exothermic. What appears as a mild temperature rise in a flask can become a dangerous, self-accelerating runaway reaction in a large vessel, leading to side reactions, byproduct formation, and significant yield loss.[2]

  • Recommended Solutions:

    • Controlled Reagent Addition: Switch from a single-portion addition of a key reagent to a slow, controlled addition via a pump. This allows the reactor's cooling system to keep pace with the heat being generated.

    • Process Calorimetry: Before scaling, run the reaction in a reaction calorimeter (e.g., RC1) to quantify the heat of reaction. This data is crucial for engineering the required cooling capacity for the pilot-plant reactor.

    • Solvent Selection: Consider using a higher-boiling point solvent to allow the reaction to run safely at a higher temperature, or a solvent with better heat capacity.

    • "Semi-Batch" Approach: Add a portion of the reagents, allow the reaction to proceed and the exotherm to subside, and then continue with further additions.

Issue 2: Increased Impurity Profile

Q: Our HPLC analysis of the scaled-up batch shows several new, significant impurities (>0.15%) that were minor or absent at the lab scale. How do we identify and control these?

A: Impurity amplification is a frequent scale-up challenge. Minor side reactions that are kinetically insignificant on a small scale can become major pathways in a large reactor due to longer reaction times, localized "hot spots," or inefficient mixing.[2]

  • Potential Causes & Identification:

    • Inefficient Mixing: Large reactors, especially with viscous slurries, can have "dead zones" where reagents are not well-mixed.[2] This can lead to localized high concentrations of a reagent, promoting side reactions. For piperidine-3-carbonitrile, this could be the dimerization of starting materials or further reaction of the product.

    • Thermal Gradients: Localized overheating near the reactor walls or at the addition point can cause thermal degradation of starting materials, intermediates, or the final product.

    • Common Process-Related Impurities: Understand the reactivity of your molecule. The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, especially if acidic or basic conditions are not well-controlled. The piperidine ring itself can be susceptible to oxidation.[3][4]

  • Recommended Solutions:

    • Mixing Study: Ensure the stirrer type (e.g., anchor, pitched-blade turbine) and speed are appropriate for the vessel geometry and reaction mass viscosity to ensure homogeneity.

    • Impurity Characterization: Isolate the new impurities using preparative HPLC or column chromatography and characterize them by LC-MS and NMR. Knowing the structure is key to understanding how it was formed.

    • Reaction Monitoring: Implement in-process controls (IPCs) using HPLC or UPLC to track the formation of impurities over time.[5][6] This can help you identify at which stage of the process they appear (e.g., during the main reaction, workup, or isolation).

    • Purge Strategy Development: Once identified, design a purification strategy. Piperidine-3-carbonitrile is a basic compound, allowing for an effective acid-base extraction during workup to remove neutral impurities.[7] The final crystallization of the hydrochloride salt is a powerful purification step that can be optimized to reject specific impurities.

Logical Troubleshooting Flow

To assist in diagnosing scale-up issues, the following decision tree provides a structured approach to problem-solving.

G start Issue Encountered During Scale-Up low_yield Low Yield / Incomplete Conversion start->low_yield high_impurity High Impurity Profile start->high_impurity physical_issue Physical Product Issues (Oiling Out, Poor Filtration) start->physical_issue thermal_issue Thermal Control Lost? (Exotherm) low_yield->thermal_issue Yes mixing_issue Mixing Inefficient? low_yield->mixing_issue Possible reagent_issue Reagent Stoichiometry or Quality? low_yield->reagent_issue Check side_reaction Side Reaction Amplified? high_impurity->side_reaction Likely degradation Product/Intermediate Degradation? high_impurity->degradation Possible crystallization Crystallization Failure? physical_issue->crystallization solution_thermal Solution: - Slow Reagent Addition - Improve Reactor Cooling - Perform Calorimetry thermal_issue->solution_thermal solution_mixing Solution: - Change Stirrer Type/Speed - Baffle Reactor - Check Viscosity mixing_issue->solution_mixing solution_reagent Solution: - Re-verify Stoichiometry - Test Raw Material Purity reagent_issue->solution_reagent solution_impurity Solution: - Identify Impurity Structure (LCMS/NMR) - Optimize Reaction Conditions - Develop Purge Strategy (e.g., Recrystallization) side_reaction->solution_impurity degradation->solution_impurity solvent Incorrect Solvent/Water Content? crystallization->solvent Check solution_crystallization Solution: - Screen Solvents/Anti-solvents - Control Cooling Rate - Use Seed Crystals crystallization->solution_crystallization solvent->solution_crystallization

Caption: Troubleshooting Decision Tree for Scale-Up Issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of the final crystallization step for this compound?

A1: The crystallization of the hydrochloride salt is your final and most important purification step. Critical parameters include:

  • Supersaturation Control: This is the driving force for crystallization. It should be generated slowly by either controlled cooling, anti-solvent addition, or solvent distillation. Rapid supersaturation leads to small, impure crystals or oiling out.

  • Seeding: Always use seed crystals (a small amount of pure product) to ensure controlled crystallization at a specific temperature and level of supersaturation. This controls crystal size and form.

  • Agitation: The mixing rate must be sufficient to keep crystals suspended, ensuring uniform growth and preventing agglomeration or oiling, but not so high that it causes crystal breakage (attrition).

  • Temperature Profile: The cooling profile after seeding should be slow and controlled to allow for proper crystal growth rather than rapid precipitation, which can trap impurities.

Q2: How do I choose the best analytical method for in-process control (IPC) during a large-scale reaction?

A2: The ideal IPC method should be rapid, robust, and provide actionable information. For this chemistry, UPLC/HPLC with UV detection is typically the method of choice.

  • Why HPLC? It can separate the starting materials, product, and key impurities, allowing you to monitor the reaction's progress and the formation of byproducts simultaneously.[8][9]

  • Method Development: The method must be validated for linearity, accuracy, and precision. Ensure it can resolve the product from critical impurities. For chiral synthesis of (S)- or (R)-piperidine-3-carbonitrile, a chiral HPLC method will be necessary to determine enantiomeric purity.[1][9]

  • Sampling: Develop a safe and representative sampling procedure from the reactor. The sample must be quenched immediately to stop the reaction before analysis.

Q3: What safety precautions are paramount when handling piperidine derivatives and cyano compounds at scale?

A3: Safety must be engineered into the process. Key considerations include:

  • Toxicity and Corrosivity: Piperidine and its derivatives are often toxic and corrosive.[10][11] The hydrochloride salt may be a skin and eye irritant.[3][12] All handling should be done in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles.[10][13]

  • Cyanide Hazard: While the nitrile group (-CN) is covalently bound and relatively stable, reactions involving cyanide sources (e.g., NaCN, KCN) require extreme caution. A process should be in place to handle and quench any potential release of hydrogen cyanide (HCN) gas, especially under acidic conditions.

  • Containment: At scale, use closed-system transfers for reagents and solvents to minimize operator exposure.[13] Ensure the reactor is properly vented to a scrubber system.

Experimental Protocols
Protocol 1: Optimized Crystallization of this compound (1 kg Scale)

This protocol describes a robust anti-solvent crystallization designed to provide high purity and a consistent crystalline form.

ParameterLaboratory Scale (10g)Pilot Scale (1 kg)Rationale for Change
Vessel 250 mL Round Bottom Flask20 L Jacketed Glass ReactorJacketed reactor allows precise temperature control.[2]
Stirring Magnetic Stir BarOverhead Mechanical Stirrer (Pitched-Blade)Ensures suspension of solids in a larger volume.[2]
Solvent System Isopropanol (IPA)Isopropanol (IPA)Consistent solvent system.
Anti-Solvent Methyl tert-butyl ether (MTBE)Methyl tert-butyl ether (MTBE)Consistent anti-solvent.
Addition Method Manual pouring of anti-solventMetering pump for anti-solvent additionControlled addition is critical for managing supersaturation.
Seeding Optional / SpontaneousMandatory Ensures reproducibility and controls particle size.

Methodology:

  • Dissolution: Charge the 20 L jacketed glass reactor with crude this compound (approx. 1 kg) and Isopropanol (5 L). Heat the mixture to 50-55 °C with moderate agitation (e.g., 150 RPM) until a clear solution is obtained.

  • Filtration: Perform a hot filtration through a pre-warmed filter to remove any particulate matter into a clean, pre-warmed 20 L reactor.

  • Cooling & Seeding: Cool the solution to 45 °C. Prepare a seed slurry by suspending 10 g of pure this compound in 100 mL of MTBE. Charge the seed slurry to the reactor.

  • Maturation: Hold the slurry at 45 °C for 1 hour with gentle agitation. This "maturation" step allows the seed crystals to establish themselves.

  • Anti-Solvent Addition: Begin the slow addition of MTBE (10 L) via a metering pump over 4-6 hours, maintaining the temperature at 45 °C. You should observe steady crystal growth.

  • Cooling Crystallization: Once the anti-solvent addition is complete, cool the slurry slowly to 0-5 °C over 4-6 hours.

  • Isolation: Hold the slurry at 0-5 °C for at least 2 hours to ensure complete crystallization. Filter the product using a suitable filter (e.g., Nutsche filter).

  • Washing: Wash the filter cake with a pre-chilled mixture of IPA/MTBE (20:80, 2 x 2 L) to remove residual mother liquor.

  • Drying: Dry the product under vacuum at 40-45 °C until the loss on drying (LOD) is <0.5%.

References
  • Benchchem. (S)-Piperidine-3-carbonitrile hydrochloride|CAS 915226-72-1.
  • BLD Pharm. 915226-72-1|(S)-Piperidine-3-carbonitrile hydrochloride.
  • Benchchem. Piperidine-4-carbonitrile hydrochloride|CAS 240401-22-3.
  • HWS Labortechnik Mainz. (2025-08-28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Benchchem.
  • Benchchem.
  • CymitQuimica. CAS 1199773-75-5: this compound.
  • Carl ROTH. (2025-03-31).
  • Carl ROTH.
  • CDH Fine Chemical.
  • Fisher Scientific.
  • Agency for Toxic Substances and Disease Registry |
  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • BLD Pharm. 240401-22-3|Piperidine-4-carbonitrile hydrochloride.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical framework for the safe handling and disposal of piperidine-3-carbonitrile hydrochloride and structurally related reagents. It is designed for researchers, scientists, and drug development professionals to ensure regulatory compliance and mitigate risks in a laboratory setting. The content is structured into a series of frequently asked questions (FAQs) and troubleshooting scenarios, grounded in established safety protocols and regulatory standards.

Part 1: Hazard Profile & Waste Characterization

This section addresses the fundamental properties of this compound that dictate its handling and disposal procedures. Understanding the inherent hazards is the first step in a self-validating safety protocol.

Q1: What are the primary hazards associated with this compound?

This compound is a multi-component hazard. Its risk profile stems from three distinct structural features:

  • The Piperidine Ring: Piperidine and its derivatives are typically alkaline, flammable, corrosive, and acutely toxic.[1] They can cause severe skin burns and eye damage, and are harmful if swallowed, inhaled, or in contact with skin.[2]

  • The Nitrile (-C≡N) Group: Organic nitriles are a class of compounds that must be handled with care due to their potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or high temperatures.[3] While stable under normal conditions, the nitrile group is the primary driver for classifying this waste as hazardous.

  • The Hydrochloride Salt: The hydrochloride component renders the compound acidic in solution. This acidity can contribute to corrosivity and introduces incompatibility with bases, which could lead to exothermic neutralization reactions.

Therefore, waste containing this reagent must be treated as a corrosive, toxic, and potentially reactive hazardous waste .

Q2: How do I classify waste containing this reagent for disposal?

According to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any chemical waste must be evaluated for its characteristics.[4] Waste containing this compound should be classified as hazardous waste based on the following characteristics:

  • Toxicity: Due to the piperidine moiety and the nitrile group. While not specifically listed as a "P-listed" acutely toxic waste, its inherent toxicity requires it to be managed as hazardous.[4]

  • Corrosivity: The hydrochloride salt can create acidic solutions. If the pH of the waste solution is ≤ 2, it meets the EPA's characteristic for corrosivity.[5]

All waste streams containing this reagent must be collected by a licensed hazardous waste disposal company.[6][7] Under no circumstances should this chemical or its solutions be disposed of down the drain. [8][9]

Part 2: FAQs on Handling & Segregation

Proper segregation and storage are critical to preventing dangerous reactions within the laboratory.

Q3: What type of container should I use for collecting this waste?

The ideal waste container is the original reagent bottle, provided it is in good condition.[8][10] If unavailable, use a container made of compatible material.

Container MaterialCompatibility with Piperidine-3-Carbonitrile HClRationale
Borosilicate Glass Excellent High chemical resistance to acids and organic compounds.
HDPE (High-Density Polyethylene) Good Good resistance to acidic solutions, but check for long-term compatibility with the organic structure.
Metal Poor Unsuitable due to the corrosive nature of the hydrochloride salt.[11]
Food-Grade Containers Prohibited Never use containers that were originally for food or beverages.[10]

All containers must have a secure, leak-proof cap and be kept closed except when adding waste.[4][10]

Q4: How must I label the hazardous waste container?

Proper labeling is a key OSHA and EPA requirement.[7][12] The label must clearly state:

  • The words "Hazardous Waste ".[12]

  • The full chemical name: "This compound " and any other chemical constituents in the waste stream.

  • The associated hazards (e.g., Toxic, Corrosive ).[12]

  • The date when waste was first added to the container (the "accumulation start date").[13]

Q5: Which chemicals are incompatible with this waste stream?

Segregation is paramount to laboratory safety.[8][14] Store waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment.[8][12] Do not mix this waste with the following:

  • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): Can lead to a violent, exothermic, and potentially explosive reaction.

  • Strong Bases (e.g., Sodium Hydroxide): Will cause a strong exothermic neutralization reaction with the hydrochloride salt.

  • Strong Acids (e.g., Sulfuric Acid): While the compound is a hydrochloride salt, mixing with stronger, hot, or concentrated acids could potentially initiate hydrolysis of the nitrile group, which may lead to the formation of hazardous byproducts.[15]

The diagram below illustrates the decision-making process for proper waste segregation.

Start Waste Generated Containing Piperidine-3-Carbonitrile HCl Decision_Mix Is the waste mixed with other reagents? Start->Decision_Mix Check_Compat Consult Incompatibility List Decision_Mix->Check_Compat  Yes Store_Pure Collect in a dedicated, compatible container. Decision_Mix->Store_Pure  No   Segregate Segregate from Incompatible Chemical Classes Check_Compat->Segregate Incompat_List Oxidizers Strong Bases Strong Acids Segregate->Incompat_List Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Warnings - Accumulation Date Segregate->Label Store_Pure->Label Store_SAA Store in designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store_SAA

Caption: Waste Segregation Decision Tree.

Part 3: Troubleshooting and Spill Management

This section provides actionable protocols for specific scenarios you may encounter.

Q6: I spilled a small amount of a solution containing this compound on the bench. What is the disposal procedure?

For small spills, follow this protocol. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[13]

Experimental Protocol: Small Spill Cleanup

  • Alert & Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear appropriate Personal Protective Equipment (PPE):

    • Chemical safety goggles and a face shield.[1]

    • Two pairs of chemically resistant nitrile gloves.[1]

    • A flame-retardant lab coat.[1]

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools (e.g., plastic scoop) and place it into a designated, compatible hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by water.

  • Waste Disposal: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous waste in the same container.[7] Seal and label the container appropriately.

The workflow for this process is visualized below.

A 1. Alert Personnel & Ensure Ventilation B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Contain Spill with Inert Absorbent Material B->C D 4. Collect Material with Non-Sparking Tools C->D E 5. Place all contaminated materials into a Labeled Hazardous Waste Container D->E F 6. Decontaminate Spill Area (Detergent & Water) E->F G 7. Dispose of PPE as Hazardous Waste F->G

Caption: Small Spill Cleanup & Disposal Workflow.

Q7: Can I neutralize the hydrochloride salt before disposal to reduce corrosivity?

Yes, but this procedure must be performed with extreme caution as it is an on-site treatment of hazardous waste, which is highly regulated.[6] This should only be done if the only hazard is corrosivity , which is not the case here due to the compound's toxicity.[5]

However, for specific experimental workups requiring pH adjustment, neutralization can be performed. This does not render the waste non-hazardous; it only neutralizes the acidity. The resulting solution must still be collected as toxic hazardous waste.

Experimental Protocol: Cautious Neutralization

  • Work Area: Perform this procedure in a chemical fume hood. Place the reaction vessel in a secondary container (e.g., an ice bath) to manage heat generation.[5]

  • PPE: Wear full PPE as described for spill cleanup.

  • Dilution: If starting with a concentrated solution, first dilute it by slowly adding the acidic solution to a large volume of cold water. Never add water to acid. [17]

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, dropwise with constant stirring.[17] Avoid strong bases like NaOH, which can generate significant heat.

  • Monitoring: Monitor the pH of the solution continuously using pH paper or a calibrated pH meter. Also, monitor for any gas evolution or excessive heat.

  • Endpoint: Stop adding the base when the pH is between 5.0 and 9.0.[5] The cessation of fizzing (CO₂ evolution) is an indicator that the reaction is nearing completion.[17]

  • Disposal: The final neutralized solution must be collected, labeled as hazardous waste (noting all chemical constituents), and disposed of via your institution's EHS office.

Q8: What about the nitrile group? Are there any pre-treatment options?

Pre-treatment of the nitrile group is generally not recommended or feasible in a standard laboratory setting. Chemical hydrolysis of nitriles requires heating with strong acids or bases, which can produce hazardous byproducts and is considered a waste treatment process that requires special permits.[15][18]

  • Acidic Hydrolysis: Heating with strong acid can convert the nitrile to a carboxylic acid and an ammonium salt.[15] This process is hazardous and not a suitable disposal method.

  • Alkaline Hydrolysis: Heating with a strong base produces the salt of the carboxylic acid and ammonia gas.[18] This also is not a disposal method and creates additional hazards.

  • Biocatalysis: While enzymatic hydrolysis of nitriles is a known green chemistry technique, it is a highly specialized process and not applicable for general laboratory waste disposal.[19][20]

The most reliable and safest method is to dispose of the waste through a licensed hazardous waste vendor who can manage it via high-temperature incineration or other approved methods.[7]

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from Environmental Marketing Services website.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
  • ACS Publications. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • X-MOL. (2025, March 19). The Hazards and Treatment Processes of Cyanide-containing Wastewater.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Current Intelligence Bulletin 3: Nitriles.
  • U.S. Environmental Protection Agency. (n.d.). Treatment of Complex Cyanide Compounds for Reuse or Disposal.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • National Institutes of Health, PubChem. (n.d.). Piperidine.
  • National Institutes of Health. (n.d.). Bioremediation of cyanide-containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining.
  • JESCO. (n.d.). Report on Concentrated Liquid Cyanide Waste Treatment Technology.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • SAMCO Technologies. (n.d.). What to Do If You Have Cyanide in Your Industrial Wastewater.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
  • Penta Manufacturing Company. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Smolecule. (2024, December 19). Safety Data Sheet: Piperidine-2,5-dicarbonitrile hydrochloride.
  • Acros Organics. (2023, August 11). Safety Data Sheet: Piperidine, hydrochloride.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Environmental Marketing Services. (2024, April 15). Laboratory Chemical Disposal. Retrieved from Environmental Marketing Services website.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Piperidine, hydrochloride.
  • Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Clark, J. (n.d.). Hydrolysing Nitriles.
  • Mindat.org. (2023, March 22). Techniques for Collectors : Neutralising used HCl before disposing it.
  • MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • ResearchGate. (2016, January 15). (PDF) Biocatalytic hydrolysis of nitriles.
  • Lab Alley. (n.d.). How to neutralize hydrochloric acid.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Wisconsin-Madison. (n.d.). Neutralization Guide.
  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • ChemicalBook. (2025, February 1). Piperidine hydrochloride - Safety Data Sheet.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet: 4-Cyano-4-phenylpiperidine hydrochloride.

Sources

monitoring the progress of reactions involving piperidine-3-carbonitrile hydrochloride using TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving piperidine-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction monitoring. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot and optimize your analyses with confidence.

Introduction to this compound and its Analysis

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical compounds.[1][2] Its structure, featuring a polar piperidine ring and a cyano group, presents unique challenges and considerations for reaction monitoring.[1] As a hydrochloride salt, it is generally crystalline and soluble in polar solvents.[1] Understanding its chemical properties is the first step toward developing robust analytical methods.

This guide will address common questions and troubleshooting scenarios encountered when using TLC and LC-MS to monitor reactions with this substrate.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and indispensable tool for the qualitative monitoring of reaction progress.[3] It allows for a quick assessment of the consumption of starting materials and the formation of products.

Frequently Asked Questions (FAQs) for TLC Analysis

Q1: My this compound is highly polar and stays at the baseline on the TLC plate. What should I do?

A1: This is a common issue with polar compounds like piperidine derivatives.[4] To increase the mobility of your compound, you need to use a more polar mobile phase. Here are some strategies:

  • Increase the polarity of your solvent system: If you are using a standard system like hexane/ethyl acetate, increase the proportion of ethyl acetate.[5] If that is insufficient, switch to a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.[5]

  • Add a basic modifier: Since piperidine-3-carbonitrile is a basic amine, it can interact strongly with the acidic silica gel on the TLC plate, causing streaking or immobility. Adding a small amount of a basic modifier, like triethylamine (0.1–2.0%) or a few drops of ammonia, to your mobile phase can neutralize the acidic sites on the silica and improve the spot shape and mobility.[6][7][8][9]

  • Consider reversed-phase TLC: If your compound remains at the baseline even with highly polar mobile phases, reversed-phase TLC plates (using a non-polar stationary phase) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.[4]

Q2: My TLC spots are streaking. How can I get well-defined spots?

A2: Streaking on a TLC plate can be caused by several factors:[6]

  • Sample Overloading: You may have spotted too much of your reaction mixture on the plate. Try diluting your sample before spotting.[6][7]

  • Strongly Acidic or Basic Compounds: As mentioned above, the basic nature of the piperidine moiety can lead to streaking on acidic silica gel. Adding a basic modifier to the eluent is often the solution.[6][7][8]

  • High Boiling Point Solvents: If your reaction is in a high-boiling-point solvent like DMF or DMSO, it can cause streaking. After spotting your sample, place the TLC plate under high vacuum for a few minutes to remove the residual solvent before developing the plate.[4]

Q3: I can't see my spots under UV light. What are my options?

A3: Not all compounds are UV-active.[7][8] If your starting material or product does not visualize under a UV lamp, you will need to use a chemical stain for visualization.[8] This process is a form of derivatization where the staining reagent reacts with the compounds on the plate to produce colored spots.[10][11]

  • Ninhydrin Stain: This is an excellent choice for visualizing primary and secondary amines, like the piperidine nitrogen in your compound. After dipping or spraying the plate with the ninhydrin solution, gentle heating will reveal purple or yellow spots.[8]

  • Potassium Permanganate (KMnO4) Stain: This is a general-purpose stain that reacts with compounds that can be oxidized, which includes many organic molecules.

  • Iodine Chamber: Placing the developed TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots.[12]

Troubleshooting Guide for TLC
Problem Potential Cause(s) Recommended Solution(s)
Spots remain at the baseline Mobile phase is not polar enough.[4]Increase the polarity of the mobile phase (e.g., add more methanol to dichloromethane).[5][8] Add a basic modifier like triethylamine or ammonia.[8][9]
Spots are streaked Sample is overloaded.[6][7] Compound is strongly basic.[6][7]Dilute the sample before spotting.[7] Add a basic modifier to the mobile phase.[6][7]
No spots are visible Compound is not UV-active.[7][8] Sample is too dilute.[7]Use a chemical stain for visualization (e.g., ninhydrin for amines).[8] Concentrate the sample or spot multiple times in the same location.[7]
Reactant and product have similar Rf values The chosen solvent system does not provide adequate separation.Try a different solvent system with varying polarity. Consider 2D TLC to improve separation.[4]
Experimental Protocol: TLC Monitoring
  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[5]

  • Spot the Plate: Dissolve a small amount of your reaction mixture in a suitable solvent. Use a capillary tube to spot a small amount onto the starting line. It is also good practice to co-spot your starting material alongside the reaction mixture for comparison.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line.[7] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3] Visualize the spots using a UV lamp and/or a chemical stain.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization prep_plate Prepare TLC Plate spot_sample Spot Sample & Co-spot prep_plate->spot_sample develop Develop Plate spot_sample->develop uv_vis UV Visualization develop->uv_vis stain Chemical Staining uv_vis->stain If no spots analyze Analyze Results uv_vis->analyze stain->analyze

Caption: A typical workflow for monitoring a reaction using TLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a powerful technique that provides both separation and mass information, making it ideal for confirming the identity of products and byproducts in your reaction mixture.

Frequently Asked Questions (FAQs) for LC-MS Analysis

Q1: What type of LC column is best for analyzing this compound?

A1: Due to its polar nature, this compound can be challenging to retain on standard reversed-phase columns (like C18).[13]

  • Reversed-Phase Chromatography with Aqueous Mobile Phases: You can use a C18 column, but you will likely need a highly aqueous mobile phase to achieve retention.[14][15] Starting with 100% aqueous mobile phase at the beginning of your gradient can improve peak shape for polar compounds.[14][15]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and can provide better retention and separation for piperidine derivatives.[13]

Q2: Which ionization mode should I use in the mass spectrometer?

A2: Positive ion mode is typically used for piperidine derivatives.[16] The basic nitrogen atom in the piperidine ring is easily protonated, leading to the formation of a protonated molecule [M+H]⁺.[16]

Q3: My LC-MS peaks are broad or splitting. What could be the cause?

A3: Poor peak shape in LC-MS can stem from several issues:[14][15]

  • Insufficient Column Equilibration: Ensure your column is thoroughly equilibrated with the initial mobile phase conditions before injection.[14][15]

  • Injection Solvent Effects: Injecting your sample in a solvent that is much stronger (less polar in reversed-phase) than your initial mobile phase can cause peak distortion. Try to dissolve your sample in the initial mobile phase.

  • Secondary Interactions: The basic nature of your analyte can lead to interactions with residual silanol groups on the silica-based column packing, causing peak tailing. Adding a small amount of an acid, like formic acid (0.1%), to your mobile phase can help to protonate the silanols and reduce these interactions.

Q4: I am not getting a good signal for my compound. How can I improve sensitivity?

A4: Low signal intensity can be due to poor ionization or matrix effects.

  • Optimize Ion Source Parameters: Adjust the ion source temperature and gas flows to optimize the ionization of your compound.[17]

  • Mobile Phase Additives: The addition of a small amount of an acid like formic acid to the mobile phase can enhance protonation and improve signal intensity in positive ion mode.

  • Sample Clean-up: If your reaction mixture is complex, other components can suppress the ionization of your analyte (matrix effects).[18][19] A simple sample clean-up step, like solid-phase extraction (SPE), might be necessary.[18]

Troubleshooting Guide for LC-MS
Problem Potential Cause(s) Recommended Solution(s)
Poor retention on C18 column Compound is too polar for the stationary phase.Use a highly aqueous mobile phase.[14][15] Consider using a HILIC column.[13]
Broad or split peaks Insufficient column equilibration.[14][15] Inappropriate injection solvent. Secondary interactions with the column.Increase equilibration time.[17] Dissolve the sample in the initial mobile phase. Add a mobile phase modifier like formic acid.
Low signal intensity Poor ionization. Matrix effects.[18][19]Optimize ion source parameters.[17] Add a mobile phase modifier to enhance ionization. Perform sample clean-up to remove interfering compounds.[18]
Retention time shifts Changes in mobile phase composition. Column degradation. Fluctuating flow rates.Prepare fresh mobile phase. Replace the column. Check the LC pump for leaks or pressure fluctuations.[20]
Experimental Protocol: LC-MS Monitoring
  • Sample Preparation: Dilute a small aliquot of your reaction mixture in the initial mobile phase.

  • LC Separation:

    • Column: C18, 2.1 x 50 mm, 2.6 µm (or a suitable HILIC column)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical gradient might start at 5% B and ramp up to 95% B over several minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI)[16]

    • Scan Range: m/z 100-500 (adjust based on the expected mass of your product)

    • Data Analysis: Extract the ion chromatograms for the m/z of your starting material and expected product to monitor their relative abundance over time.

LC-MS Analysis and Troubleshooting Logic

LCMS_Troubleshooting cluster_method Method Development cluster_eval Data Evaluation cluster_troubleshoot Troubleshooting start Start LC-MS Analysis choose_column Choose Column (C18 or HILIC) start->choose_column set_gradient Set Gradient & Mobile Phase choose_column->set_gradient set_ms Set MS Parameters (+ESI) set_gradient->set_ms run_sample Run Sample set_ms->run_sample peak_shape Assess Peak Shape run_sample->peak_shape good_data Good Data? adjust_gradient Adjust Gradient / Mobile Phase good_data->adjust_gradient No end Analysis Complete good_data->end Yes retention Check Retention peak_shape->retention sensitivity Evaluate Sensitivity retention->sensitivity sensitivity->good_data adjust_gradient->run_sample optimize_source Optimize Ion Source adjust_gradient->optimize_source change_column Change Column Type adjust_gradient->change_column optimize_source->run_sample change_column->run_sample

Caption: A logical flow for LC-MS analysis and troubleshooting.

Concluding Remarks

Effectively monitoring reactions involving this compound requires a thoughtful approach to both TLC and LC-MS analysis. By understanding the polar and basic nature of this compound, you can proactively select appropriate mobile phases, columns, and detection methods. This guide provides a foundation for developing robust analytical protocols and a framework for troubleshooting common issues. Remember that methodical optimization is key to achieving clear and reliable results in your chemical synthesis endeavors.

References

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • CymitQuimica. (n.d.). CAS 1199773-75-5: this compound.
  • Thermo Fisher Scientific. (n.d.). Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • pharmashare.in. (2025). Troubleshooting TLC.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • Benchchem. (n.d.). (S)-Piperidine-3-carbonitrile hydrochloride|CAS 915226-72-1.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry.
  • PubMed. (n.d.). LC-MS metabolomics of polar compounds.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • BioPharm International. (2001, November). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Merck. (n.d.). TLC Derivatization.
  • Mass Spectrometry analysis of Small molecules. (2013, February 7).
  • Benchchem. (n.d.). Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)piperidine using Automated Flash Column Chromatography.
  • ResearchGate. (n.d.). 6 Derivatization.
  • ResearchGate. (n.d.). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Piperidine-3-carbonitrile and Piperidine-4-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its presence in a multitude of approved pharmaceuticals.[1] The introduction of a carbonitrile group to this saturated heterocycle creates a versatile scaffold, but the seemingly subtle shift of this functional group from the 3- to the 4-position can dramatically alter the molecule's biological activity and therapeutic potential. This guide provides an in-depth, comparative analysis of piperidine-3-carbonitrile and piperidine-4-carbonitrile isomers, offering researchers and drug development professionals a clear understanding of their distinct structure-activity relationships (SAR) and applications, supported by experimental data and protocols.

Piperidine-3-Carbonitrile Derivatives: A Niche in Cathepsin K Inhibition for Osteoporosis

Recent research has highlighted the potential of piperidine-3-carboxamide derivatives, readily synthesized from the corresponding carbonitrile, as potent inhibitors of Cathepsin K (Cat K).[2][3] Cat K is a cysteine protease predominantly expressed in osteoclasts, where it plays a pivotal role in the degradation of bone matrix proteins, most notably type I collagen.[4] Its overactivity is a key factor in diseases characterized by excessive bone loss, such as osteoporosis.[4]

The structure-activity relationship studies of piperidine-3-carboxamide derivatives reveal that modifications at the 1-position of the piperidine ring and on the benzylamine moiety attached to the carboxamide are crucial for inhibitory potency.[2] Notably, electron-withdrawing groups on the R1 substituent of the sulfonyl group at the 1-position generally lead to higher potency than electron-donating groups.[2]

G cluster_osteoclast Osteoclast cluster_inhibition Bone Matrix Bone Matrix Cathepsin K Cathepsin K Bone Matrix->Cathepsin K degrades Degraded Collagen Degraded Collagen Cathepsin K->Degraded Collagen Bone Resorption Bone Resorption Degraded Collagen->Bone Resorption Piperidine-3-carboxamide Derivative Piperidine-3-carboxamide Derivative Piperidine-3-carboxamide Derivative->Cathepsin K inhibits

Caption: Role of Cathepsin K in bone resorption and its inhibition.

Table 1: In Vitro Cathepsin K Inhibitory Activity of Piperidine-3-Carboxamide Derivatives

CompoundR1 SubstituentR2 SubstituentCathepsin K IC50 (µM)
H-1HH13.52
H-74-ClH0.85
H-82-ClH0.12
H-93-ClH0.08
H-104-BrH1.21
H-124-FH2.53

Data adapted from a study on novel piperidine-3-carboxamide derivatives as anti-osteoporosis agents.[2][3]

Experimental Protocol: In Vitro Cathepsin K Activity Assay (Fluorometric)

This protocol is suitable for determining the direct inhibitory effect of test compounds on Cathepsin K activity.[5]

Materials:

  • Recombinant human Cathepsin K

  • Cathepsin K Assay Buffer

  • Fluorogenic Cathepsin K substrate (e.g., Z-Gly-Pro-Arg-AMC)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~360-400 nm / ~460-505 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and positive control in Cathepsin K Assay Buffer.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Test wells: Cathepsin K Assay Buffer, diluted test compound.

    • Positive control wells: Cathepsin K Assay Buffer, positive control inhibitor.

    • Enzyme control wells (no inhibitor): Cathepsin K Assay Buffer.

    • Blank wells (no enzyme): Cathepsin K Assay Buffer.

  • Enzyme Addition: Add recombinant human Cathepsin K to all wells except the blank wells. Mix gently and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic Cathepsin K substrate to all wells to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the enzyme control.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Piperidine-4-Carbonitrile Derivatives: Broad Applications in CNS and Inflammatory Disorders

In contrast to the focused application of the 3-carbonitrile isomer, derivatives of piperidine-4-carbonitrile have demonstrated a wider range of biological activities, particularly as ligands for sigma receptors and as inhibitors of fatty acid amide hydrolase (FAAH).

Sigma Receptor Ligands

Sigma receptors, particularly the sigma-1 subtype, are implicated in a variety of central nervous system disorders, and ligands targeting these receptors are of significant interest.[6][7] A series of N-substituted-4-cyano-4-phenylpiperidine analogs have been synthesized and evaluated for their binding affinity at sigma receptors.[6] Structure-activity relationship studies revealed that the nature of the N-substituent plays a critical role in both affinity and selectivity for the sigma-1 receptor.[6][7]

G cluster_membrane Cell Membrane Sigma-1 Receptor Sigma-1 Receptor Ion Channel Ion Channel Sigma-1 Receptor->Ion Channel modulates GPCR GPCR Sigma-1 Receptor->GPCR modulates Cellular Signaling Cellular Signaling Ion Channel->Cellular Signaling GPCR->Cellular Signaling Piperidine-4-carbonitrile Derivative Piperidine-4-carbonitrile Derivative Piperidine-4-carbonitrile Derivative->Sigma-1 Receptor binds to

Caption: Modulation of cellular signaling by sigma-1 receptor ligands.

Table 2: Binding Affinities of N-Substituted-4-cyano-4-phenylpiperidine Analogs at Sigma Receptors

CompoundN-Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
2 Methyl2140>10000-
3 Allyl2.2662300
6 Isobutyl0.3563180
7 Benzyl0.254001600
9 Phenylpropyl0.3846120

Data adapted from a study on nitrile analogs of meperidine as sigma-1 receptor ligands.[6]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of test compounds for the sigma-1 receptor.[8][9]

Materials:

  • Guinea pig brain membrane homogenates (as a source of sigma-1 receptors)

  • [³H]-(+)-pentazocine (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Haloperidol (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the assay buffer, various concentrations of the test compound, and a fixed concentration of [³H]-(+)-pentazocine.

  • Enzyme Addition: Add the guinea pig brain membrane homogenate to initiate the binding reaction.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of haloperidol) from total binding.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, including the endogenous cannabinoid anandamide.[10][11] Inhibition of FAAH has emerged as a promising therapeutic strategy for pain, inflammation, and anxiety.[11] Piperazine and piperidine carboxamides and carbamates have been identified as potent inhibitors of FAAH.[10]

G cluster_synapse Synapse cluster_inhibition Anandamide Anandamide FAAH FAAH Anandamide->FAAH degraded by CB1 Receptor CB1 Receptor Anandamide->CB1 Receptor activates Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites Analgesia/Anxiolysis Analgesia/Anxiolysis CB1 Receptor->Analgesia/Anxiolysis Piperidine-4-carboxamide Derivative Piperidine-4-carboxamide Derivative Piperidine-4-carboxamide Derivative->FAAH inhibits

Caption: Endocannabinoid signaling and FAAH inhibition.

Table 3: Inhibitory Potencies of Piperidine Carboxamide and Carbamate Derivatives against FAAH

CompoundScaffoldFAAH IC50 (nM)
JZL195Piperazine carbamate2
PF-622Piperidine urea-
PF-3845Piperidine urea-
Experimental Protocol: In Vitro Fluorometric FAAH Activity Assay

This protocol is used to determine the inhibitory activity of compounds against FAAH.[13][14]

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and positive control in FAAH Assay Buffer.

  • Assay Plate Setup: In a 96-well black microplate, add the assay buffer, diluted FAAH enzyme, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the AAMCA substrate to all wells to start the enzymatic reaction.

  • Signal Measurement: Immediately measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm, either kinetically or as an endpoint reading after a defined incubation time.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Comparative Analysis and Future Perspectives

While a direct head-to-head comparison of piperidine-3-carbonitrile and piperidine-4-carbonitrile derivatives against the same biological target is not extensively documented in the current literature, the available evidence strongly suggests that the positional isomerism of the carbonitrile group is a critical determinant of biological activity.

  • Piperidine-3-carbonitrile derivatives, particularly after conversion to the carboxamide, appear to be well-suited for targeting the active site of enzymes like Cathepsin K. The geometry of the 3-substituted piperidine may present the pharmacophoric elements in an optimal orientation for interaction with the S1, S2, and S3 pockets of this cysteine protease.

  • Piperidine-4-carbonitrile derivatives, on the other hand, have demonstrated broader utility, particularly in targeting CNS receptors and enzymes within the endocannabinoid system. The 4-position offers a different vector for substituents, which appears to be advantageous for interacting with the binding sites of sigma receptors and FAAH. For instance, in the case of 4-cyano-4-phenylpiperidine ligands for sigma receptors, the 4-phenyl group is a key pharmacophoric element, a substitution pattern not readily achievable with the 3-cyano isomer.

The divergence in the biological activities of these two isomers underscores the importance of scaffold diversity in drug discovery. Future research should focus on synthesizing and screening libraries of both piperidine-3-carbonitrile and piperidine-4-carbonitrile derivatives against a wider array of biological targets. Such studies would provide a more comprehensive understanding of their comparative SAR and could uncover novel therapeutic applications for these versatile chemical scaffolds.

Conclusion

The choice between a piperidine-3-carbonitrile and a piperidine-4-carbonitrile scaffold is a critical decision in the design of novel therapeutics. The position of the carbonitrile group profoundly influences the molecule's three-dimensional shape and its ability to interact with specific biological targets. While the 3-isomer has shown promise in the development of Cathepsin K inhibitors for osteoporosis, the 4-isomer has proven to be a more versatile starting point for CNS-active compounds and inhibitors of key enzymes in the endocannabinoid system. A thorough understanding of the distinct pharmacological profiles of these isomers, as outlined in this guide, will enable researchers to make more informed decisions in the selection of scaffolds for their drug discovery programs.

References

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. National Institutes of Health. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. National Institutes of Health. Available at: [Link]

  • Sigma Receptor Binding Assays. The National Library of Wales. Available at: [Link]

  • Sigma Receptor Binding Assays. National Institutes of Health. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. National Institutes of Health. Available at: [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. National Institutes of Health. Available at: [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitory Activity of Buckwheat Flour-Derived Peptides and Oral Glucose Tolerance Test of Buckwheat Flour Hydrolysates in Rats. MDPI. Available at: [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. Available at: [Link]

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. National Institutes of Health. Available at: [Link]

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. PubMed. Available at: [Link]

  • Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed. Available at: [Link]

  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. National Institutes of Health. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. Available at: [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. National Institutes of Health. Available at: [Link]

  • Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. PubMed. Available at: [Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. National Institutes of Health. Available at: [Link]

  • Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. MDPI. Available at: [Link]

  • A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. PubMed. Available at: [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]

  • Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. National Institutes of Health. Available at: [Link]

  • Advances in the discovery of cathepsin K inhibitors on bone resorption. PubMed Central. Available at: [Link]

  • Three classes of nitrile-based cathepsin K inhibitors: (i) cyanamdies,... ResearchGate. Available at: [Link]

  • Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. ScienceDirect. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Institutes of Health. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperidine-3-carbonitrile hydrochloride is a pivotal chiral building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals, and the precise stereochemistry at the C3 position is often critical for biological activity and selectivity.[1][2] Consequently, the efficient and stereocontrolled synthesis of its enantiopure forms, particularly the (S)-enantiomer, is a subject of significant interest in both academic and industrial research.

This guide provides a critical comparison of the primary synthetic strategies to access this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, operational advantages, and potential drawbacks of each route. The discussion is grounded in field-proven insights and supported by detailed experimental protocols, enabling you to make an informed decision based on your specific project goals, whether they be rapid discovery, process development, or large-scale manufacturing. We will explore three main pathways: direct catalytic hydrogenation to the racemic product, subsequent chiral resolution, and state-of-the-art asymmetric hydrogenation.

Retrosynthetic Overview

The most common and logical starting point for the synthesis of piperidine-3-carbonitrile is the readily available and inexpensive aromatic precursor, 3-cyanopyridine (nicotinonitrile). The core transformation is the reduction of the pyridine ring to the saturated piperidine ring. The primary strategic challenge lies not in the reduction itself, but in controlling the stereochemistry at the newly formed chiral center.

G Piperidine-3-carbonitrile HCl Piperidine-3-carbonitrile HCl Piperidine-3-carbonitrile (Free Base) Piperidine-3-carbonitrile (Free Base) Piperidine-3-carbonitrile HCl->Piperidine-3-carbonitrile (Free Base) 3-Cyanopyridine 3-Cyanopyridine Piperidine-3-carbonitrile (Free Base)->3-Cyanopyridine Ring Hydrogenation

Caption: Retrosynthetic analysis of piperidine-3-carbonitrile.

Route 1: Racemic Synthesis via Catalytic Hydrogenation

This approach represents the most direct and high-yielding method to the piperidine core, albeit as a racemic mixture. It relies on the catalytic reduction of the pyridine ring of 3-cyanopyridine using hydrogen gas and a metal catalyst.

Causality and Mechanistic Insight

The hydrogenation of a pyridine ring is a classic example of heterogeneous catalysis. The reaction occurs on the surface of a metal catalyst (e.g., Raney Nickel, Rhodium, Platinum). The aromatic pyridine ring adsorbs onto the catalyst surface, where the π-system is weakened, allowing for the stepwise addition of hydrogen atoms to saturate the ring. The choice of catalyst, solvent, and conditions (pressure, temperature) can significantly influence the reaction rate, yield, and selectivity, particularly in preventing over-reduction of the nitrile group. Acidic conditions, such as the use of aqueous acetic acid, can facilitate the reaction by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[3][4]

Experimental Protocol: Hydrogenation using Raney Nickel

This protocol is adapted from established procedures for the reduction of 3-cyanopyridine.[3][4]

  • Reactor Setup: To a stirred hydrogenation autoclave, add 3-cyanopyridine (1.0 eq), water (approx. 2 parts by weight), and acetic acid (approx. 0.7 parts by weight).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add moist Raney-Nickel catalyst (approx. 5-7% by weight relative to the 3-cyanopyridine).

  • Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 1-3 bar.

  • Reaction: Maintain the reaction at room temperature (20-30°C) with vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 5-6 hours.

  • Work-up: After the theoretical amount of hydrogen has been consumed, depressurize the reactor and purge with nitrogen. Filter the reaction mixture under an inert atmosphere to remove the catalyst.

  • Isolation: The resulting aqueous solution contains racemic piperidine-3-carbonitrile as its acetate salt. To isolate the hydrochloride salt, the solution can be basified, the free base extracted into an organic solvent, and then precipitated by the addition of methanolic HCl.

Performance Analysis
ParameterRoute 1: Racemic Hydrogenation
Catalyst Raney Nickel, Rhodium on Carbon (Rh/C), Pt/C
Conditions 1-10 bar H₂, 20-80°C, acidic or neutral media
Reported Yield >90% (for the racemic product)[3]
Key Advantages High yield, low-cost starting materials & catalyst, straightforward procedure.
Key Disadvantages Produces a racemic mixture, requiring a separate resolution step for enantiopure product. Potential for nitrile reduction at higher pressures/temperatures.

Route 2: Chiral Resolution of Racemic Piperidine-3-carbonitrile

This is a classical and industrially robust method for obtaining the desired enantiomer. It begins with the racemic mixture produced in Route 1 and employs a chiral resolving agent to separate the two enantiomers.

Causality and Mechanistic Insight

The principle of chiral resolution relies on the reaction of a racemic mixture of amines with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from a chosen solvent, leaving the other in the mother liquor. The resolved amine enantiomer is then liberated from the purified salt by treatment with a base. The choice of resolving agent and solvent is critical and often requires empirical screening for optimal results.[5]

Experimental Protocol: Resolution using Di-benzoyl-L-tartaric Acid

This protocol is based on a well-established method for resolving similar piperidine derivatives.[5]

  • Salt Formation: Dissolve racemic piperidine-3-carbonitrile free base (1.0 eq) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve di-benzoyl-L-tartaric acid (0.5 eq) in the same solvent, heating if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution. Heat the combined mixture to ensure complete dissolution (e.g., ~75°C).

  • Isolation of Diastereomeric Salt: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired salt may be necessary to induce crystallization. The (S)-piperidine-3-carbonitrile-di-benzoyl-L-tartrate salt is expected to precipitate. Allow the mixture to stir for several hours (e.g., 18 hours) to maximize the yield of the crystalline salt.

  • Purification: Collect the precipitated salt by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization if necessary.

  • Liberation of Free Base: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add an aqueous base (e.g., 2M NaOH) until the pH is >11.

  • Final Isolation: Separate the organic layer, and extract the aqueous layer with additional organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-piperidine-3-carbonitrile free base. The hydrochloride salt can be formed by dissolving the free base in a suitable solvent (e.g., methanol) and adding a solution of HCl.

Performance Analysis
ParameterRoute 2: Chiral Resolution
Resolving Agent Di-benzoyl-L-tartaric acid, (S)-mandelic acid[5]
Solvent Methanol, Ethanol, Isopropanol
Theoretical Yield 50% for the desired enantiomer (per resolution cycle)
Key Advantages Utilizes a simple and high-yielding racemic synthesis. Robust, scalable, and well-understood technology.
Key Disadvantages Theoretical 50% yield limit. Requires recycling of the unwanted enantiomer to be economical. Can be labor and solvent-intensive.

Route 3: Asymmetric Catalytic Hydrogenation

This represents the most elegant and atom-economical approach, aiming to create the desired (S)-enantiomer directly from an achiral precursor through the use of a chiral catalyst. While the direct asymmetric hydrogenation of simple pyridines is notoriously difficult due to catalyst inhibition and the stability of the aromatic ring, significant progress has been made by activating the pyridine substrate.[6][7]

Causality and Mechanistic Insight

The direct hydrogenation of pyridine is challenging because both the substrate and the piperidine product can act as ligands and poison the metal catalyst.[6] A successful strategy to circumvent this is the temporary modification of the pyridine nitrogen to reduce its coordinating ability and activate the ring towards reduction. This is often achieved by forming a pyridinium salt (e.g., N-benzyl pyridinium bromide) or an N-acyl pyridinium species.[7]

The activated substrate can then be hydrogenated using a chiral transition metal complex, typically based on Iridium or Rhodium, coordinated to a chiral diphosphine ligand (e.g., SynPhos, MeO-BIPHEP). The chiral ligand creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation, and hydrogen is delivered to one face of the molecule preferentially, leading to the formation of one enantiomer in excess. High pressures are often required to achieve good conversion and enantioselectivity.[6]

G cluster_0 Asymmetric Hydrogenation Workflow Pyridine 3-Cyanopyridine Activation Activation (e.g., with Benzyl Bromide) Pyridine->Activation Salt N-Benzyl-3-cyanopyridinium bromide Activation->Salt Hydrogenation Asymmetric Hydrogenation [Ir(cod)Cl]₂ / (R)-SynPhos H₂ (40-60 bar) Salt->Hydrogenation Deprotection Deprotection (e.g., Hydrogenolysis) Hydrogenation->Deprotection Product (S)-Piperidine-3-carbonitrile Deprotection->Product

Caption: Workflow for asymmetric hydrogenation via pyridinium salt activation.

Experimental Protocol: Asymmetric Hydrogenation via a Pyridinium Salt

This protocol is a representative procedure based on state-of-the-art methods for the asymmetric hydrogenation of activated pyridines.[6][7]

  • Activation: React 3-cyanopyridine (1.0 eq) with an activating agent such as benzyl bromide (1.05 eq) in a suitable solvent like toluene to form the N-benzyl-3-cyanopyridinium bromide salt. Isolate the salt by filtration.

  • Catalyst Preparation: In a nitrogen-filled glovebox, stir the iridium precursor [{Ir(cod)Cl}₂] (0.0025 eq) and a chiral ligand such as (R)-SynPhos (0.0055 eq) in a degassed solvent (e.g., a 1:1 mixture of Toluene/CH₂Cl₂) for 20-30 minutes.

  • Hydrogenation: Transfer the prepared catalyst solution via syringe to a stainless steel autoclave containing the pyridinium salt (1.0 eq).

  • Reaction: Seal the autoclave, purge, and pressurize with hydrogen to 40-60 bar. Heat the reaction to 25-30°C and stir for 20-24 hours.

  • Work-up & Deprotection: Carefully depressurize the reactor. The N-benzyl protecting group can be removed via catalytic hydrogenolysis using a catalyst like Pd/C, which often can be done in a one-pot fashion after the initial hydrogenation, to yield the enantiomerically enriched piperidine.

  • Isolation: After deprotection and catalyst filtration, the product can be isolated as the hydrochloride salt as described in previous routes.

Performance Analysis
ParameterRoute 3: Asymmetric Hydrogenation
Catalyst [Ir(cod)Cl]₂/(R)-SynPhos, [Rh(cod)Binapine]BF₄[6][8]
Conditions High H₂ pressure (40-60 bar), 24h, activation step required
Reported Enantiomeric Excess (ee) Up to 99% ee has been achieved for similar substrates[6][8]
Key Advantages Potentially highest overall yield of the desired enantiomer. Atom economical. Fewer steps than a resolution sequence.
Key Disadvantages Requires an activation/deprotection sequence. Chiral ligands and metal precursors are expensive. High-pressure equipment is necessary. Requires significant process optimization.

Critical Comparison and Recommendations

The optimal synthetic route to this compound is dictated by the specific requirements of the project. There is no single "best" method; instead, a trade-off exists between speed, cost, scalability, and stereochemical purity.

FeatureRoute 1: RacemicRoute 2: ResolutionRoute 3: Asymmetric
Strategy Direct HydrogenationSeparation of EnantiomersDirect Enantioselective Synthesis
Number of Steps 1 (to racemate)2-3 (to single enantiomer)2-3 (via activation)
Stereocontrol NoneExcellent (post-synthesis)Excellent (during synthesis)
Overall Yield N/A (produces racemate)Low (theoretically <50%)Potentially High
Cost of Reagents LowModerate (resolving agent)High (chiral catalyst)
Scalability ExcellentGood (but labor-intensive)Moderate (cost can be prohibitive)
Ideal Use Case Initial screening (racemic material)Large-scale manufacturing, process chemistryDiscovery, rapid access to enantiopure material

Recommendations:

  • For Early-Stage Discovery: When rapid access to material is needed for initial biological screening and a racemic sample is acceptable, Route 1 is the undisputed choice due to its simplicity and high yield.

  • For Medicinal Chemistry & SAR Studies: When the pure (S)-enantiomer is required in gram quantities, a choice must be made. Route 2 (Resolution) is often the most practical and reliable method in a standard organic synthesis lab. However, if the lab is equipped for it, Route 3 (Asymmetric Hydrogenation) can provide faster access to the target enantiomer without the 50% yield ceiling of resolution.

  • For Process Development & Large-Scale Manufacturing: The decision is primarily economic. Route 2 (Resolution) is a proven, scalable, and robust method. While it has a lower theoretical yield per cycle, the unwanted enantiomer can often be racemized and recycled, making the overall process highly efficient and cost-effective at scale. The high cost and sensitivity of the catalysts in Route 3 can make it less economically viable for large-scale production unless the catalyst loading is extremely low and recycling is highly efficient.

References

  • Lv, H., et al. (2015). Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144–4147. Available at: [Link]

  • Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(39), 9922-9925. Available at: [Link]

  • Lonza AG. (1997). Process for the preparation of aqueous nicotinaldehyde. U.S. Patent 5,646,288.
  • Wang, D., et al. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar. Available at: [Link]

  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Available at: [Link]

  • Lonza AG. (1994). Method for preparing nicotine aldehyde aqueous solution. Chinese Patent CN1051304C.
  • Usuki, Y., et al. (2020). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 18(30), 5783-5787. Available at: [Link]

  • Morgan, B., et al. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Request PDF on ResearchGate. Available at: [Link]

  • Smith, A. M., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH. Available at: [Link]

  • Sepracor Inc. (2002). Process for resolving racemic mixtures of piperidine derivatives. WIPO Patent WO2002068391A1.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]

  • Kachaeva, M. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Piperidine-3-carbonitrile hydrochloride, a key building block in the synthesis of various pharmaceutical agents, necessitates robust analytical methods to ensure its identity, purity, and strength. This guide provides a comparative analysis of suitable analytical techniques for the quantification of this compound, underpinned by the principles of analytical method validation as stipulated by international regulatory bodies.

The selection of an appropriate analytical method is a critical decision, contingent on factors such as the physicochemical properties of the analyte, the intended purpose of the analysis (e.g., assay, impurity profiling), and the available instrumentation. This document will explore three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. For each method, we will delve into the scientific rationale behind its application, present a hypothetical yet representative validation summary, and provide a detailed experimental protocol.

Our approach is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2)[1][2][3], as well as guidance from the U.S. Food and Drug Administration (FDA)[4][5][6] and the European Medicines Agency (EMA)[2][7]. These guidelines establish the framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[8][9] The validation process provides documented evidence that the method is accurate, precise, specific, linear over a given range, and robust.[10][11][12]

The Importance of Method Validation

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[11][12] It is a critical component of Good Manufacturing Practices (GMP) and a regulatory requirement for all analytical methods used in the quality control of drug substances and drug products.[10][13] The fundamental parameters for validation, which will be discussed for each method, include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[11][14]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[11]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of test results obtained by the method to the true value.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11][15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11][15]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Comparative Overview of Analytical Methods

The following table provides a high-level comparison of the analytical methods discussed in this guide for the quantification of this compound.

Method Principle Key Advantages Key Limitations
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on the analyte's affinity for a stationary and mobile phase.High specificity, sensitivity, and applicability to a wide range of compounds.Requires derivatization for compounds lacking a UV chromophore; more complex instrumentation.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High resolution and sensitivity, particularly for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.
Titrimetry (Acid-Base) Neutralization reaction between the acidic hydrochloride salt and a standardized base.Simple, cost-effective, and provides a direct measure of the analyte based on stoichiometry.Lower specificity compared to chromatographic methods; less sensitive.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale:

Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of a wide range of pharmaceutical compounds.[10] For this compound, which lacks a strong native chromophore for UV detection, a pre-column derivatization step is often necessary.[16] Derivatization with a UV-active agent, such as dansyl chloride or 4-toluenesulfonyl chloride, introduces a chromophore that allows for sensitive detection.[17] This approach offers high specificity, as the separation is based on the unique retention time of the derivatized analyte, and high sensitivity, enabling the quantification of low-level impurities in addition to the main component.

Hypothetical Validation Data Summary:

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference from blank, placebo, and potential impurities at the retention time of the analyte.Complies. Peak is spectrally pure and well-resolved.
Linearity (r²) ≥ 0.9990.9998
Range 80% - 120% of the target concentration.50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%Repeatability: 0.8%; Intermediate Precision: 1.2%
LOD Signal-to-Noise ratio ≥ 30.1 µg/mL
LOQ Signal-to-Noise ratio ≥ 100.3 µg/mL
Robustness % RSD of results should be ≤ 2.0% for all variations.Complies for variations in mobile phase composition, pH, and column temperature.

Experimental Workflow:

Caption: HPLC analysis workflow for this compound.

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and a suitable buffer (e.g., 0.05 M potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) in a ratio of 50:50 (v/v).

    • Diluent: A mixture of acetonitrile and water (50:50 v/v).

    • Derivatizing Reagent: A solution of 4-toluenesulfonyl chloride (10 mg/mL) in acetonitrile.

    • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Derivatization Procedure:

    • To 1.0 mL of the standard or sample solution in a suitable vial, add 1.0 mL of the derivatizing reagent and 1.0 mL of a 0.1 M sodium bicarbonate buffer (pH 9.0).

    • Cap the vial and vortex for 30 seconds.

    • Heat the mixture at 60°C for 30 minutes in a water bath or heating block.

    • Allow the solution to cool to room temperature.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

  • System Suitability:

    • Inject the derivatized standard solution five times.

    • The relative standard deviation (%RSD) of the peak area for the five replicate injections should be not more than 2.0%.

    • The tailing factor should be not more than 2.0.

    • The theoretical plates should be not less than 2000.

  • Procedure:

    • Inject the derivatized blank (diluent), standard, and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the concentration of this compound in the sample using the external standard method.

Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Rationale:

Gas chromatography is a highly efficient separation technique suitable for volatile and thermally stable compounds. This compound, being a salt, is non-volatile. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable derivative. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the secondary amine with a trimethylsilyl (TMS) group. FID is a universal detector for organic compounds and provides excellent sensitivity.

Hypothetical Validation Data Summary:

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference from blank and potential impurities at the retention time of the analyte.Complies. Peak is well-resolved.
Linearity (r²) ≥ 0.9990.9995
Range 80% - 120% of the target concentration.25 - 75 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%Repeatability: 1.1%; Intermediate Precision: 1.5%
LOD Signal-to-Noise ratio ≥ 30.05 µg/mL
LOQ Signal-to-Noise ratio ≥ 100.15 µg/mL
Robustness % RSD of results should be ≤ 2.0% for all variations.Complies for variations in injector temperature, oven temperature ramp rate, and carrier gas flow rate.

Experimental Workflow:

Caption: GC analysis workflow for this compound.

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Solvent: Anhydrous pyridine.

    • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a vial.

    • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a vial.

  • Derivatization Procedure:

    • To the vials containing the standard and sample, add 1.0 mL of anhydrous pyridine and sonicate to dissolve.

    • Add 0.5 mL of BSTFA with 1% TMCS to each vial.

    • Cap the vials tightly and heat at 70°C for 1 hour.

    • Allow the solutions to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 280°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

  • System Suitability:

    • Inject the derivatized standard solution five times.

    • The %RSD of the peak area for the five replicate injections should be not more than 2.0%.

    • The tailing factor should be not more than 2.0.

    • The theoretical plates should be not less than 5000.

  • Procedure:

    • Inject the derivatized blank (solvent and derivatizing reagent), standard, and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the concentration of this compound in the sample using the external standard method.

Method 3: Titrimetry (Acid-Base Titration)

Rationale:

This compound is the salt of a weak base (piperidine derivative) and a strong acid (hydrochloric acid). In a non-aqueous medium, the hydrochloride can be titrated as an acid with a standardized strong base, such as sodium hydroxide, dissolved in a suitable solvent like methanol. The endpoint can be determined potentiometrically. This method is simple, rapid, and does not require sophisticated instrumentation. However, its specificity is lower than chromatographic methods, as any acidic or basic impurities will interfere with the titration.

Hypothetical Validation Data Summary:

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity The titration curve should show a single, sharp inflection point corresponding to the analyte.Complies.
Linearity (r²) ≥ 0.999 (correlation between weight of sample and volume of titrant)0.9999
Range 80% - 120% of the target sample weight.150 mg - 250 mg
Accuracy (% Assay) 98.0% - 102.0%99.7% - 101.3%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 1.5%Repeatability: 0.5%; Intermediate Precision: 0.9%
Robustness % RSD of results should be ≤ 2.0% for variations in solvent composition and stirring speed.Complies.

Experimental Workflow:

Caption: Titrimetric analysis workflow for this compound.

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Titrant: 0.1 M Sodium Hydroxide in Methanol. Standardize against primary standard benzoic acid.

    • Solvent: A mixture of methanol and water (90:10 v/v).

  • Procedure:

    • Accurately weigh about 200 mg of this compound into a 100 mL beaker.

    • Add 50 mL of the solvent and stir with a magnetic stirrer until the sample is completely dissolved.

    • Immerse a calibrated pH electrode into the solution.

    • Titrate the solution with standardized 0.1 M sodium hydroxide in methanol, recording the pH and volume of titrant added.

    • Determine the equivalence point from the titration curve (the point of maximum inflection).

    • Perform a blank titration with 50 mL of the solvent and subtract the blank volume from the sample titration volume.

  • Calculation:

    % Assay = [(V_s - V_b) * M * \text{MW}] / (W * 10)

    Where:

    • V_s = Volume of titrant consumed by the sample (mL)

    • V_b = Volume of titrant consumed by the blank (mL)

    • M = Molarity of the sodium hydroxide titrant

    • MW = Molecular weight of this compound (148.61 g/mol )

    • W = Weight of the sample (g)

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • HPLC with UV detection after derivatization offers the highest degree of specificity and sensitivity, making it ideal for both assay and impurity profiling in a regulatory environment.

  • GC with FID after derivatization is a viable alternative, particularly if the laboratory has greater expertise or instrumentation for GC. It provides excellent resolution and sensitivity.

  • Titrimetry is a simple and cost-effective method suitable for routine quality control where high throughput and lower sensitivity are acceptable, and the sample matrix is relatively clean.

Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is imperative to ensure the generation of reliable and accurate data, ultimately safeguarding the quality and consistency of the final pharmaceutical product.[10][18]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Reddy, Y. R., & Kumar, K. K. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance, 11(1), 123-129. [Link]

  • PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Patel, M., & Joshi, A. (2018). Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation, 7(4), 123-128. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. [Link]

  • Journal of GXP Compliance. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. [Link]

  • Future Science. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis - The Imperative of Structural Verification

The synthesis of a target molecule is a significant achievement, but it marks the beginning, not the end, of a crucial scientific journey. For a compound like (S)-Piperidine-3-carbonitrile hydrochloride, a chiral building block of immense value in medicinal chemistry, unambiguous structural confirmation is paramount.[1] The piperidine scaffold is a privileged structure in pharmaceuticals, and its precise three-dimensional arrangement, along with the correct incorporation of functional groups, dictates its biological activity and potential as a therapeutic agent.[1]

This guide provides a comparative analysis of the essential spectroscopic techniques required to move from a synthesized powder to a fully validated chemical entity. We will dissect the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), not as isolated procedures, but as a synergistic toolkit. Our approach emphasizes the causality behind experimental choices, ensuring that the analytical workflow is a self-validating system for robust and reliable structural elucidation.

The Analytical Triad: A Comparative Overview

No single spectroscopic technique can provide a complete structural picture. True confidence is achieved by integrating the complementary data from NMR, FT-IR, and MS. Each method probes a different aspect of the molecule's physical properties, and together, they provide a detailed molecular blueprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed information about the molecular framework, revealing the connectivity of atoms and their spatial relationships.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Acts as a rapid and effective tool for identifying the presence of specific functional groups.

  • Mass Spectrometry (MS): Determines the precise molecular weight and elemental composition, offering the ultimate confirmation of the molecular formula and providing clues to the structure through fragmentation patterns.

The logical flow of analysis leverages the strengths of each technique in a sequential and confirmatory manner.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Spectroscopic Analysis cluster_confirmation Phase 3: Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group Check) Purification->FTIR MS Mass Spectrometry (Molecular Weight & Formula) FTIR->MS NMR NMR Spectroscopy (¹H & ¹³C) (Structural Backbone) MS->NMR Integration Data Integration & Interpretation NMR->Integration Confirmation Final Structural Confirmation Integration->Confirmation

Caption: High-level workflow for synthesis and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it maps out the carbon-hydrogen framework and the electronic environment of each atom.

A. ¹H NMR: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. For piperidine-3-carbonitrile hydrochloride, we expect to see distinct signals for each proton on the piperidine ring.

Causality in Interpretation:

  • Chemical Shift (δ): Protons closer to the electron-withdrawing nitrogen atom and the nitrile group will be "deshielded" and appear at a higher chemical shift (further downfield). The protons on C2 and C6, being adjacent to the nitrogen, will be the most downfield of the ring protons.

  • Multiplicity: The signal for each proton will be split into a multiplet by its neighboring protons. The "n+1 rule" is a starting point, but the complex coupling in a ring system often leads to more intricate patterns like doublets of doublets.

  • Coupling Constants (J): The magnitude of the coupling constant (measured in Hz) provides critical stereochemical information. For a cyclohexane-like chair conformation, the coupling between axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).[2][3] This allows for the assignment of protons to specific positions on the ring.

  • N-H Protons: As a hydrochloride salt, the piperidine nitrogen is protonated (-NH₂⁺-). The two protons on the nitrogen may appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

B. ¹³C NMR: Defining the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon backbone.

Causality in Interpretation:

  • Nitrile Carbon (C≡N): The carbon of the nitrile group is a key diagnostic peak, typically appearing in a distinct region around 115-125 ppm.[1]

  • Piperidine Carbons: The chemical shifts of the five carbons in the piperidine ring will confirm the carbon skeleton. The carbons directly attached to the nitrogen (C2 and C6) will be shifted downfield compared to the others (C3, C4, C5).[4][5]

Protocol: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.

      • Expert Insight: For hydrochloride salts, Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are excellent choices due to their ability to dissolve ionic compounds.[6] In D₂O, the acidic N-H protons will exchange with deuterium and become invisible in the ¹H NMR spectrum, which can simplify the spectrum and confirm their presence.

    • Add a small amount of an internal standard (e.g., TMS or TMSP for aqueous samples) if quantitative analysis is required.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire several hundred to several thousand scans, depending on the sample concentration, using proton decoupling to simplify the spectrum to single lines for each carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale to the residual solvent peak or the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Identification

FT-IR spectroscopy is a fast, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Causality in Interpretation: For this compound, the IR spectrum serves as a crucial first-pass validation. The presence or absence of key absorption bands provides immediate evidence for the success of the synthesis.

  • C≡N Stretch: The most diagnostic peak is the nitrile stretch. This vibration appears as a sharp, intense band in a relatively clean region of the spectrum, typically between 2260-2222 cm⁻¹.[7][8] Its presence is strong evidence for the successful incorporation of the carbonitrile group.

  • N-H Stretch: The protonated amine of the hydrochloride salt (-NH₂⁺-) will exhibit strong, broad absorption bands in the range of 2700-3100 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring will appear as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Protocol: FT-IR Analysis (ATR Method)
  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent like isopropanol and allowing it to dry.

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty, clean crystal.

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.[9]

  • Data Analysis:

    • Identify the key absorption bands and correlate them to the expected functional groups.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry (MS) provides the definitive molecular weight of a compound. For this application, high-resolution mass spectrometry (HRMS) is preferred as it can determine the mass with enough accuracy (to four or five decimal places) to confirm the elemental composition.

Causality in Interpretation:

  • Ionization Method: Electrospray Ionization (ESI) is the ideal technique for a pre-formed salt like this compound.[10] It is a "soft" ionization method that typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation.[11][12] For this compound, we are analyzing the free base form after ionization.

  • Molecular Ion Peak: In positive ion mode ESI-MS, the primary ion observed will correspond to the free base of the molecule plus a proton. The molecular formula of the free base is C₆H₁₀N₂. The expected ion is [C₆H₁₀N₂ + H]⁺.

  • High-Resolution Data: HRMS will provide the exact mass of this ion. By comparing the experimentally measured mass to the theoretically calculated mass, we can confirm the elemental formula.

FormulaSpeciesCalculated Exact Mass
C₆H₁₀N₂[M+H]⁺111.09170

This value is calculated for the protonated free base.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[13]

    • A small amount of formic acid (0.1%) is often added to the solvent to facilitate protonation in positive ion mode.[13]

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) in positive ion mode.

    • Acquire data over an appropriate mass range (e.g., m/z 50-500) to observe the protonated molecule.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured exact mass with the theoretical mass calculated for the expected formula (C₆H₁₁N₂⁺). The mass error should be less than 5 ppm to confidently confirm the elemental composition.

Synthesizing the Data: A Unified Structural Conclusion

G cluster_data cluster_conclusion HNMR ¹H NMR - Proton environment - Connectivity (J-coupling) - Stereochemistry Structure Confirmed Structure: Piperidine-3-carbonitrile Hydrochloride HNMR->Structure CNMR ¹³C NMR - Carbon skeleton - No. of unique carbons CNMR->Structure FTIR FT-IR - C≡N group present - N-H stretch present - Aliphatic C-H FTIR->Structure MS HRMS - Exact Mass - Elemental Formula (C₆H₁₀N₂) MS->Structure

Caption: Synergistic integration of data from multiple techniques.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedSample AmountDestructive?Key Advantage for Piperidine-3-carbonitrile HCl
¹H NMR Detailed proton connectivity, stereochemistry, electronic environment5-10 mgNoUnambiguously defines the piperidine ring structure and substituent position.
¹³C NMR Carbon skeleton, number of unique carbons10-20 mgNoConfirms the presence of all six carbons, including the diagnostic nitrile carbon.
FT-IR Presence of functional groups<1 mgNoRapidly confirms the successful incorporation of the nitrile (C≡N) group.
HRMS (ESI) Exact mass and elemental composition<1 mgYesProvides definitive confirmation of the molecular formula (C₆H₁₀N₂).

Conclusion

The structural confirmation of a synthesized compound like this compound is a rigorous process that demands a multi-faceted analytical approach. By strategically employing FT-IR for initial functional group verification, HRMS for definitive molecular formula confirmation, and detailed ¹H and ¹³C NMR for mapping the intricate atomic framework, researchers can achieve an exceptionally high degree of confidence in their material. This integrated workflow, grounded in the fundamental principles of each spectroscopic technique, is not merely a quality control measure; it is an essential pillar of scientific integrity that ensures the reliability and reproducibility of research in drug discovery and development.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (A general authoritative text, URL points to a relevant tutorial: [Link])

  • Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

  • Zanolli, I., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1645-1654. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • Thurman, E. M., Ferrer, I., & Barceló, D. (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. Analytical chemistry, 73(22), 5441-5449. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Venter, A., & Botha, P. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 689. [Link]

  • Bernstein, S., et al. (2015). Supplementary Information. Macmillan Group, Princeton University. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 73736, Piperidinocarbonitrile. PubChem. Retrieved from [Link].

  • Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 3949-3960. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13C-NMR Spectral data of the compound. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

  • Ay, N., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 27(21), 7248. [Link]

  • ResearchGate. (n.d.). I.R. Spectrum of Heterocyclic Compound. Retrieved from [Link]

  • Lee, S., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science, 12(35), 11767-11779. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Arumugam, N., Sivasubramanian, S., & Wilson, D. A. (1990). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 28(9), 792-797. [Link]

  • ResearchGate. (n.d.). Nitrile group as IR probe to detect the structure and hydrogen-bond properties of piperidinium/pyrrolidinium based ionic liquids and acetonitrile mixtures. Retrieved from [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Kwart, H., & Vosburgh, W. G. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(9), 428-432. [Link]

  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376. [Link]

  • Parlak, C., & Alver, Ö. (2016). 1-(2-NITROPHENYL)PIPERAZINE: NMR, RAMAN, FTIR AND DFT STUDIES. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 441-456. [Link]

  • LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • OCER. (2023). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Månsson, M., et al. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Retrieved from [Link]

  • Yilmaz, F., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Piperidine-3-Carbonitrile Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1][2] Among the diverse tapestry of piperidine-containing scaffolds, derivatives of piperidine-3-carbonitrile hydrochloride represent a class of compounds with significant potential in drug discovery. The strategic placement of the nitrile group at the 3-position offers a unique combination of electronic properties and synthetic versatility, making these compounds attractive starting points for the development of novel therapeutics.[3] The hydrochloride salt form of these derivatives typically enhances their aqueous solubility and stability, facilitating their use in biological assays and formulation development.[3]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperidine derivatives with key substitutions at the 3-position, with a particular focus on analogs that have been extensively studied as enzyme inhibitors. While comprehensive SAR studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, we will draw parallels and derive insights from closely related analogs, such as piperidine-3-carboxamides, to illuminate the principles guiding the design of potent and selective inhibitors. This guide will delve into the causal relationships behind experimental design, provide detailed experimental protocols, and present comparative data to inform the strategic design of next-generation therapeutic agents.

The Strategic Importance of the Piperidine-3-Substituted Scaffold

The piperidine scaffold serves as a versatile framework in drug design, offering a three-dimensional structure that can be readily modified to achieve desired interactions with biological targets.[4] The nitrogen atom within the ring is typically protonated at physiological pH, allowing for crucial ionic interactions with acidic residues in enzyme active sites or receptor binding pockets.[5] The conformation of the piperidine ring (chair, boat, or twist-boat) can also be influenced by its substituents, further dictating the spatial arrangement of functional groups and their ability to engage with the target protein.[4]

Substituents at the 3-position of the piperidine ring play a pivotal role in defining the compound's biological activity and selectivity. The nitrile group in piperidine-3-carbonitrile is a particularly interesting functional group. It is a potent hydrogen bond acceptor and can participate in key interactions with the target protein. Furthermore, the nitrile group is a versatile synthetic handle that can be readily converted into other functional groups, such as amines or carboxylic acids, allowing for extensive chemical exploration and optimization of lead compounds.[5]

Case Study: SAR of Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors

To illustrate the principles of SAR within the piperidine-3-substituted class of compounds, we will examine a series of piperidine-3-carboxamide derivatives that have been investigated as inhibitors of Cathepsin K.[6][7] Cathepsin K is a cysteine protease that plays a critical role in bone resorption, making it a key target for the treatment of osteoporosis.[6]

The general structure of the piperidine-3-carboxamide derivatives in this case study is shown below:

Caption: General scaffold of piperidine-3-carboxamide derivatives.

Comparative Analysis of Inhibitory Activity

The following table summarizes the in vitro Cathepsin K inhibitory activity (IC50) of a series of synthesized piperidine-3-carboxamide derivatives. Modifications were focused on the R1 and R2 positions.

CompoundR1 SubstituentR2 SubstituentCathepsin K IC50 (µM)
H-1 4-FluorophenylsulfonylBenzyl1.25
H-2 PhenylsulfonylBenzyl2.34
H-3 4-ChlorophenylsulfonylBenzyl0.98
H-4 4-MethylphenylsulfonylBenzyl3.12
H-9 4-Fluorophenylsulfonyl4-Fluorobenzyl0.08
H-10 4-Fluorophenylsulfonyl3-Fluorobenzyl0.15
H-11 4-Fluorophenylsulfonyl2-Fluorobenzyl0.22
H-15 4-Fluorophenylsulfonyl4-Chlorobenzyl0.11
H-17 4-Fluorophenylsulfonyl4-Methylbenzyl0.36

Data synthesized from a study on novel piperidine-3-carboxamide derivatives.[6][8]

Key SAR Insights:
  • Influence of the R1 Substituent (Piperidine Nitrogen):

    • The presence of an aryl sulfonyl group at the R1 position appears to be crucial for potent Cathepsin K inhibition.

    • Electron-withdrawing groups on the phenyl ring of the sulfonyl moiety generally enhance activity. For instance, the 4-fluoro (H-1, IC50 = 1.25 µM) and 4-chloro (H-3, IC50 = 0.98 µM) substitutions resulted in greater potency compared to the unsubstituted phenyl (H-2, IC50 = 2.34 µM) or the electron-donating 4-methyl group (H-4, IC50 = 3.12 µM). This suggests that the electronic nature of this group influences key interactions within the enzyme's active site.

  • Impact of the R2 Substituent (Carboxamide Nitrogen):

    • Modifications to the benzyl group at the R2 position had a significant impact on inhibitory potency.

    • The introduction of a fluorine atom to the benzyl ring of the most potent R1 series (4-Fluorophenylsulfonyl) led to a substantial increase in activity. Compound H-9 , with a 4-fluorobenzyl group, exhibited the most potent inhibition with an IC50 of 0.08 µM.[6][8]

    • The position of the fluorine atom on the benzyl ring was also important, with the order of potency being 4-fluoro > 3-fluoro > 2-fluoro. This highlights the sensitivity of the enzyme's binding pocket to the spatial arrangement of substituents.

    • Other halogen substitutions, such as 4-chloro (H-15, IC50 = 0.11 µM), also resulted in high potency, suggesting a favorable interaction of halogens in this region of the binding pocket.

Experimental Protocols

General Synthesis of Piperidine-3-Carboxamide Derivatives

The synthesis of the target piperidine-3-carboxamide derivatives can be achieved through a straightforward multi-step process, as illustrated below.[6][8]

workflow start Piperidine-3-carboxylic acid step1 Protection of piperidine nitrogen (e.g., Boc protection) start->step1 step2 Amide coupling with desired amine (R2-NH2) using coupling agents (e.g., EDCI, HOBt) step1->step2 step3 Deprotection of piperidine nitrogen (e.g., TFA for Boc group) step2->step3 step4 Sulfonylation of piperidine nitrogen with desired sulfonyl chloride (R1-SO2Cl) in the presence of a base (e.g., triethylamine) step3->step4 end Final Piperidine-3-carboxamide Derivative step4->end

Caption: Synthetic workflow for piperidine-3-carboxamide derivatives.

Step-by-Step Methodology:

  • Protection of the Piperidine Nitrogen:

    • Dissolve piperidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium hydroxide) and the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the N-protected piperidine-3-carboxylic acid.

  • Amide Coupling:

    • Dissolve the N-protected piperidine-3-carboxylic acid in an anhydrous solvent (e.g., dichloromethane).

    • Add the desired amine (R2-NH2), a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDCI), and an activating agent (e.g., 1-hydroxybenzotriazole - HOBt).

    • Stir the reaction mixture at room temperature overnight.

    • Purify the product by column chromatography to obtain the N-protected piperidine-3-carboxamide.

  • Deprotection of the Piperidine Nitrogen:

    • Dissolve the N-protected piperidine-3-carboxamide in a suitable solvent (e.g., dichloromethane).

    • Add a deprotecting agent (e.g., trifluoroacetic acid - TFA for a Boc group).

    • Stir the reaction at room temperature until deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure to obtain the piperidine-3-carboxamide salt.

  • Sulfonylation of the Piperidine Nitrogen:

    • Dissolve the deprotected piperidine-3-carboxamide salt in an anhydrous solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).

    • Add the desired sulfonyl chloride (R1-SO2Cl) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Purify the final product by column chromatography.

In Vitro Cathepsin K Inhibition Assay

The inhibitory activity of the synthesized compounds against Cathepsin K can be determined using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate by Cathepsin K. The cleavage releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of substrate cleavage.

Materials:

  • Recombinant human Cathepsin K

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of Cathepsin K in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the Cathepsin K solution to the wells containing the test compounds and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.

  • Calculate the rate of the reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Broader Implications for Piperidine-3-Carbonitrile Derivatives

The SAR insights gained from the piperidine-3-carboxamide series can be extrapolated to guide the design of piperidine-3-carbonitrile derivatives. The nitrile group, being a strong hydrogen bond acceptor, can be strategically positioned to interact with key residues in a target's active site.

For instance, in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, another important class of enzymes, the nitrile group is a well-established pharmacophore that interacts with the S1 subsite of the enzyme.[3][9] Therefore, this compound derivatives could be promising scaffolds for the development of novel DPP-4 inhibitors.

The general approach to exploring the SAR of this compound derivatives would involve:

  • Systematic modification of the substituent on the piperidine nitrogen (R1): Exploring a variety of alkyl, aryl, and heteroaryl groups to probe the size and electronic requirements of the corresponding binding pocket.

  • Introduction of substituents on the piperidine ring: Investigating the effect of additional substituents at other positions of the piperidine ring to optimize potency and selectivity.

  • Stereochemical exploration: Synthesizing and testing individual enantiomers, as the stereochemistry at the 3-position is likely to have a profound impact on biological activity.

Conclusion

While direct and extensive comparative SAR studies on this compound derivatives are limited in the public domain, a wealth of knowledge can be gleaned from closely related analogs. The case study of piperidine-3-carboxamide derivatives as Cathepsin K inhibitors demonstrates the profound impact of systematic structural modifications on biological activity. Key takeaways include the importance of the electronic nature of substituents on the piperidine nitrogen and the specific placement of functional groups on appended moieties.

The piperidine-3-carbonitrile scaffold remains a highly attractive starting point for drug discovery, offering both a key interactive functional group and a versatile handle for further chemical elaboration. By applying the principles of SAR derived from related compound series and employing robust synthetic and biological evaluation protocols, researchers can effectively navigate the chemical space around this privileged scaffold to develop novel and potent therapeutic agents for a wide range of diseases.

References

  • Benchchem. (S)-Piperidine-3-carbonitrile hydrochloride|CAS 915226-72-1.

  • MDPI. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.

  • NIH. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.

  • Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.

  • Benchchem. Comparative Guide to the Structure-Activity Relationship of Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors.

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Benchchem. Piperidine-4-carbonitrile hydrochloride|CAS 240401-22-3.

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

  • PubMed. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

  • ResearchGate. Structure activity relationship of piperidine derivatives.

Sources

The Subtle Shift: A Comparative Analysis of Piperidine and Pyrrolidine Scaffolds in Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a foundational decision that dictates the trajectory of a drug discovery program. Among the pantheon of privileged structures, the six-membered piperidine and the five-membered pyrrolidine rings stand out for their prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] While separated by a single methylene unit, the choice between these two saturated heterocycles is far from trivial.[3] This guide provides a data-driven comparative analysis to illuminate the nuanced differences and strategic advantages of each scaffold, empowering researchers to make more informed decisions in ligand design.

At a Glance: Key Physicochemical and Structural Differences

The seemingly minor difference in ring size between piperidine and pyrrolidine gives rise to distinct physicochemical and conformational properties that can be strategically leveraged to fine-tune a compound's characteristics for optimal target engagement and pharmacokinetic performance.[2]

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22[1][2]~11.27[1][2]Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction. Pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[1][4][5][6]
logP (Octanol/Water) 0.84[1][7]0.46[1]Piperidine is inherently more lipophilic than pyrrolidine.[1][2] This can influence solubility, cell permeability, and the potential for off-target hydrophobic interactions. The choice between the two can be a tool to modulate a compound's lipophilicity.
Conformational Flexibility Prefers a more rigid chair conformation.[2]Adopts more flexible envelope and twist conformations.[8]The rigidity of the piperidine ring can be advantageous for achieving high binding affinity through conformational restriction. Pyrrolidine's greater flexibility may be beneficial when conformational adaptability is required for target engagement.[2]
Ring Pucker Chair, Twist-boatEnvelope, TwistThe different puckering modes influence the spatial orientation of substituents, which is critical for precise interactions with a biological target.
Metabolic Stability Generally stable, but can be susceptible to oxidation, particularly at carbons adjacent to the nitrogen.[2]May offer enhanced metabolic stability in certain contexts. For instance, five-membered pyrrolidine nitroxides are generally more resistant to bioreduction than six-membered piperidine nitroxides.[1]Strategic placement of substituents can block metabolic "soft spots" on both scaffolds.[2]

Conformational Landscape: Rigidity vs. Flexibility

The most profound distinction between piperidine and pyrrolidine lies in their conformational behavior. Piperidine predominantly adopts a stable chair conformation, which places substituents in well-defined axial or equatorial positions. This rigidity can be a significant asset in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Pyrrolidine, in contrast, is more conformationally labile, readily interconverting between various envelope and twist forms.[8] This flexibility allows the pyrrolidine ring and its substituents to adapt to the topography of a binding pocket, which can be crucial for establishing optimal interactions. However, this conformational freedom can also come at an entropic cost.

G cluster_piperidine Piperidine Conformations cluster_pyrrolidine Pyrrolidine Conformations Chair Chair Twist-Boat Twist-Boat Chair->Twist-Boat Higher Energy Envelope Envelope Twist Twist Envelope->Twist Low Energy Barrier

Caption: Conformational preferences of piperidine and pyrrolidine.

The Role of the Basic Nitrogen: A Double-Edged Sword

Both scaffolds feature a basic nitrogen atom that is often crucial for biological activity. This nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, forming a key salt bridge with an acidic residue in the target protein. The very similar pKa values of piperidine and pyrrolidine mean that they are often interchangeable when the primary requirement is a basic handle for target interaction.[1][2]

However, this basicity can also be a liability. A high pKa can lead to extensive ionization at physiological pH, which can hinder cell membrane permeability and contribute to off-target effects, such as inhibition of the hERG potassium channel, a major cause of cardiotoxicity.[9][10][11] Medicinal chemists often employ strategies to modulate the basicity of the nitrogen, such as the introduction of electron-withdrawing groups on the ring.

Synthetic Accessibility and Chemical Space

Both piperidine and pyrrolidine scaffolds are readily accessible through a variety of synthetic routes, making them attractive starting points for library synthesis and lead optimization.[12][13] Common synthetic strategies include the reduction of pyridine and pyrrole precursors, respectively, as well as various cyclization reactions.[14][15]

The choice between the two can also be influenced by the desired substitution patterns. The distinct geometries of the five- and six-membered rings can lead to different regio- and stereochemical outcomes in synthetic transformations, allowing access to diverse chemical space.

G Starting Materials Starting Materials Pyridine/Pyrrole Pyridine/Pyrrole Starting Materials->Pyridine/Pyrrole Reduction Dihaloalkanes + Primary Amine Dihaloalkanes + Primary Amine Starting Materials->Dihaloalkanes + Primary Amine Cyclization Amino Aldehydes Amino Aldehydes Starting Materials->Amino Aldehydes Radical Cyclization Halogenated Amides Halogenated Amides Starting Materials->Halogenated Amides One-Pot Synthesis Piperidine/Pyrrolidine Scaffolds Piperidine/Pyrrolidine Scaffolds Pyridine/Pyrrole->Piperidine/Pyrrolidine Scaffolds Dihaloalkanes + Primary Amine->Piperidine/Pyrrolidine Scaffolds Amino Aldehydes->Piperidine/Pyrrolidine Scaffolds Halogenated Amides->Piperidine/Pyrrolidine Scaffolds

Caption: Common synthetic routes to piperidine and pyrrolidine scaffolds.

Pharmacokinetic (ADME) and Toxicological Considerations

The choice between a piperidine and a pyrrolidine scaffold can have a significant impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.

  • Lipophilicity and Permeability: As piperidine is slightly more lipophilic than pyrrolidine, it may exhibit greater membrane permeability.[1] However, excessive lipophilicity can also lead to increased metabolic turnover and off-target toxicities.

  • Metabolic Stability: Both scaffolds are generally considered to be metabolically stable.[2] However, they can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen.[2] In some cases, the pyrrolidine ring may offer enhanced metabolic stability. For example, pyrrolidine nitroxides are more resistant to bioreduction than their piperidine counterparts.[1] The introduction of substituents can be used to block these metabolic "soft spots."

  • hERG Liability: As mentioned previously, the basic nitrogen in both scaffolds can be a key contributor to hERG channel inhibition.[9] Strategies to mitigate this risk include reducing the pKa of the nitrogen or increasing the distance between the basic center and aromatic moieties in the molecule.

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically determine the metabolic stability of a ligand containing either a piperidine or pyrrolidine scaffold, an in vitro microsomal stability assay is a standard and essential experiment.

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

Materials:

  • Test compound (piperidine and pyrrolidine analogues)

  • Liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and sample preparation)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, the test compound (at a final concentration of, e.g., 1 µM), and liver microsomes (at a final concentration of, e.g., 0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

G Start Start Prepare Incubation Mixture Prepare Incubation Mixture Start->Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Pre-incubate at 37°C->Initiate Reaction with NADPH Sample at Time Points Sample at Time Points Initiate Reaction with NADPH->Sample at Time Points Quench Reaction Quench Reaction Sample at Time Points->Quench Reaction 0, 5, 15, 30, 60 min Centrifuge Centrifuge Quench Reaction->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Calculate t½ and CLint Calculate t½ and CLint LC-MS/MS Analysis->Calculate t½ and CLint

Caption: Workflow for an in vitro microsomal stability assay.

Case Study: Pancreatic Lipase Inhibitors

A study on potent pancreatic lipase inhibitors provides a compelling example of how the choice between piperidine and pyrrolidine can impact biological activity.[16] It was observed that the orientation of functional groups on pyrrolidine derivatives could enhance hydrogen bonding and hydrophobic interactions within the enzyme's active site, potentially leading to improved binding affinity compared to their piperidine counterparts.[2] This highlights how the conformational flexibility of the pyrrolidine ring can allow for a more optimal fit with the target.

Conclusion: A Strategic Choice in Ligand Design

The decision to employ a piperidine versus a pyrrolidine scaffold is a nuanced one that should be guided by the specific objectives of a drug discovery campaign. While they share a similar basicity, their differences in lipophilicity, and most importantly, conformational flexibility, can be strategically exploited to optimize a compound's ADME properties and biological activity.[2]

  • Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[2]

  • Pyrrolidine , with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[2]

Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the chemical series. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds is essential for any medicinal chemist aiming to design the next generation of therapeutics.

References

  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024-07-26). Available at: [Link].

  • WJPR. Emerging pharmaceutical applications of piperidine, pyrrolidine and it's derivaties. Available at: [Link].

  • PMC. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Available at: [Link].

  • MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link].

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations. Available at: [Link].

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link].

  • ACS Publications. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available at: [Link].

  • PMC. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link].

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available at: [Link].

  • ResearchGate. PMI analysis of potential fragments. A: Conformers of pyrrolidine... Available at: [Link].

  • PMC. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link].

  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Available at: [Link].

  • ResearchGate. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available at: [Link].

  • Chemistry Stack Exchange. Which is more basic, piperidine or pyrrolidine and why? Available at: [Link].

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link].

  • ACS Publications. Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. Available at: [Link].

  • Eduncle. Pyrrolidines and piperidines which is more basic....?? Available at: [Link].

  • PubChem. Piperidine. Available at: [Link].

  • Quora. Which is more basic, pyrrolidine or pyridine? Available at: [Link].

  • ResearchGate. Ensemble of structure and ligand-based classification models for hERG liability profiling. Available at: [Link].

  • Quora. Which is a stronger base, pyrrolidine or piperidine? Available at: [Link].

  • MDPI. Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link].

  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug... Available at: [Link].

  • Difference Between. Difference Between Pyrrolidine and Piperidine. Available at: [Link].

  • PubChem. Pyrrolidine. Available at: [Link].

  • YouTube. Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Available at: [Link].

  • Springer. Ensemble of structure and ligand-based classification models for hERG liability profiling. Available at: [Link].

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available at: [Link].

  • ResearchGate. Drugs containing piperidine or pyrrolidine structure. Available at: [Link].

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link].

  • PMC. Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link].

  • PMC. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available at: [Link].

  • ResearchGate. Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Available at: [Link].

Sources

A Researcher's Guide to Quality Control and Purity Assessment of Commercially Available Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quality and purity of starting materials are paramount. Piperidine-3-carbonitrile hydrochloride, a key building block in medicinal chemistry, is no exception.[1][2] Its utility in synthesizing a wide array of biologically active molecules necessitates a thorough understanding of its quality control parameters. This guide provides an in-depth comparison of commercially available this compound, supported by experimental data and protocols, to empower researchers in making informed decisions.

The piperidine ring is a fundamental scaffold in numerous pharmaceuticals, and the 3-carbonitrile substituent offers a versatile handle for further chemical modifications.[1][3] As a hydrochloride salt, the compound's solubility in aqueous media is enhanced, a crucial property for many synthetic and biological applications.[1][2]

Understanding the Commercial Landscape

Several suppliers offer this compound, often with varying purity grades and associated costs. A survey of the market reveals purities typically ranging from 95% to 98%.[4][5] It is critical to recognize that even seemingly minor impurities can significantly impact the outcome of a synthesis or biological assay.

Table 1: Comparison of Commercially Available this compound

SupplierPurityFormPrice (USD)CAS Number
Supplier A≥98%Crystalline Solid~$536/10g1199773-75-5[2]
Supplier B≥97%Powder~$2,800/500mg915226-72-1 ((S)-enantiomer)[1]
Supplier C≥95%Solid~$822/25g828300-57-8[5]
Supplier D≥97%-~$93/1gCS-0048754-1g[6]

Note: Prices and availability are subject to change. This table is for illustrative purposes.

The choice of supplier should not be based solely on price but on a comprehensive evaluation of the product's purity and the supplier's quality control documentation.

Core Analytical Techniques for Quality Control

A multi-pronged analytical approach is essential for a comprehensive quality assessment of this compound. The following techniques provide critical information regarding identity, purity, and potential contaminants.

Workflow for Comprehensive Quality Assessment

Quality_Control_Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation & Purity cluster_2 Specific Assessments Appearance_Solubility Visual Inspection & Solubility Testing Melting_Point Melting Point Determination Appearance_Solubility->Melting_Point NMR NMR Spectroscopy (¹H and ¹³C) Melting_Point->NMR Proceed if basic checks pass FTIR FTIR Spectroscopy NMR->FTIR MS Mass Spectrometry FTIR->MS HPLC HPLC Analysis (Purity & Impurities) MS->HPLC Elemental_Analysis Elemental Analysis (CHN) HPLC->Elemental_Analysis If high purity confirmed Chiral_HPLC Chiral HPLC (for enantiomeric purity) Elemental_Analysis->Chiral_HPLC If stereochemistry is critical Sample Sample Sample->Appearance_Solubility Initial Checks

Caption: A typical workflow for the quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum should exhibit characteristic signals for the piperidine ring protons and the proton alpha to the nitrile group. The ¹³C NMR will show a distinct peak for the nitrile carbon.

Trustworthiness: Discrepancies in chemical shifts or the presence of unexpected signals can indicate impurities or structural isomers. For instance, the positional isomer piperidine-4-carbonitrile hydrochloride would show a different splitting pattern and chemical shifts in its NMR spectra.[7]

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative proton ratios and analyze the chemical shifts and coupling constants to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique for identifying functional groups. For this compound, the key vibrational bands to look for are the C≡N stretch of the nitrile group (typically around 2240 cm⁻¹) and the N-H stretch of the secondary amine hydrochloride.

Trustworthiness: The absence or shift of these characteristic peaks would immediately raise concerns about the compound's identity. Comparing the obtained spectrum with a reference spectrum provides a high degree of confidence.

Protocol: FTIR Spectroscopy (ATR)

  • Instrument Setup: Ensure the attenuated total reflectance (ATR) crystal is clean.

  • Background Scan: Collect a background spectrum.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • Data Acquisition: Collect the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to known values for this compound.

Mass Spectrometry (MS)

Expertise & Experience: MS provides information about the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Trustworthiness: The presence of unexpected peaks may indicate impurities or degradation products. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument Setup: Use an ESI-MS system in positive ion mode.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Analysis: Identify the molecular ion peak and any significant fragment ions.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity assessment and impurity profiling. A reversed-phase C18 column is commonly used.[8][9] Since piperidine-3-carbonitrile lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is often employed. For more sensitive and accurate quantification, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be utilized.[10][11]

Trustworthiness: The HPLC chromatogram provides a quantitative measure of purity by comparing the peak area of the main component to the total area of all peaks. The presence of additional peaks indicates impurities.

Table 2: Typical HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[8]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile[8]
Gradient Isocratic or Gradient (e.g., 32:68 A:B)[8]
Flow Rate 1.0 mL/min[8]
Detection UV at ~210 nm or based on derivative's absorbance[7][8]
Column Temperature 30°C[8]

Protocol: HPLC Purity Analysis

  • Standard Preparation: Prepare a stock solution of a reference standard of known purity in the mobile phase. Create a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • HPLC Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Analysis: Construct a calibration curve from the standards. Determine the purity of the sample by calculating the area percentage of the main peak.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Expertise & Experience: For enantiomerically pure forms, such as (S)-piperidine-3-carbonitrile hydrochloride, chiral HPLC is essential to determine the enantiomeric excess (ee).[1] Chiral stationary phases (CSPs) based on cellulose or amylose are effective for separating enantiomers.[1]

Trustworthiness: This technique provides a definitive measure of the enantiomeric purity, which is critical for stereospecific synthesis and biological activity.

Potential Impurities and Their Origins

Understanding the potential impurities is crucial for developing robust analytical methods and for troubleshooting synthetic processes.

Table 3: Common Impurities in this compound

ImpurityPotential OriginRecommended Analytical Technique
Starting MaterialsIncomplete reactionHPLC, GC-MS
Reaction By-productsSide reactions during synthesisHPLC, LC-MS
Positional IsomersNon-selective synthesisNMR, HPLC
Residual SolventsIncomplete dryingGC-HS (Headspace)
RacemateRacemization during synthesis or workupChiral HPLC

Diagram of Impurity Sources

Impurity_Sources Synthesis Synthesis Starting_Materials Incomplete Conversion of Starting Materials Synthesis->Starting_Materials Side_Reactions Formation of By-products Synthesis->Side_Reactions Isomers Positional or Stereoisomers Synthesis->Isomers Workup_Purification Workup_Purification Racemization Loss of Stereochemical Integrity Workup_Purification->Racemization Residual_Solvents Trapped Solvents Workup_Purification->Residual_Solvents Storage Storage Degradation Hydrolysis or Oxidation Storage->Degradation

Caption: Potential sources of impurities in this compound.

Conclusion

The quality of this compound can vary between commercial suppliers. A thorough analytical assessment is not merely a suggestion but a necessity for reproducible and reliable research. By employing a combination of NMR, FTIR, MS, and HPLC, researchers can confidently verify the identity, purity, and enantiomeric integrity of their starting material. This guide provides the foundational knowledge and protocols to establish a robust quality control system, ensuring the success of subsequent synthetic and biological endeavors.

References

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). Retrieved January 6, 2026, from [Link]

  • Shaikh, J., et al. (2006). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Food Chemistry, 94, 105-110.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery. Retrieved January 6, 2026, from [Link]

  • This compound - Universal Biologicals. (n.d.). Retrieved January 6, 2026, from [Link]

  • PIPERIDINE CARBONITRILE - ChemBK. (2024). Retrieved January 6, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) - Human Metabolome Database. (n.d.). Retrieved January 6, 2026, from [Link]

  • PIPERIDINE - Ataman Kimya. (n.d.). Retrieved January 6, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1252-1265.
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025). Scientific Reports, 15(1), 1-12.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved January 6, 2026, from [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.). Retrieved January 6, 2026, from [Link]

  • Piperidine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 6, 2026, from [Link]

  • Piperidine Impurity 3 - API Impurities - Alentris Research Pvt. Ltd. (n.d.). Retrieved January 6, 2026, from [Link]

  • Piperidine Synthesis. - DTIC. (n.d.). Retrieved January 6, 2026, from [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Analytical determination of purity of 1-piperidinocyclohexanecarbonitrile and its hydrobromide salt. (1981). Journal of Pharmaceutical Sciences, 70(1), 106-108.
  • Small Molecule Analysis Compendium - Shimadzu Scientific Instruments. (n.d.). Retrieved January 6, 2026, from [Link]

  • Piperidine | Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]

  • Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. (2024). LCGC International. Retrieved January 6, 2026, from [Link]

  • A Comprehensive Guide to FTIR Analysis - Agilent. (n.d.). Retrieved January 6, 2026, from [Link]

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). (n.d.). Retrieved January 6, 2026, from [Link]

  • Piperidine hydrochloride - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]

  • Piperidines - MassBank. (2016). Retrieved January 6, 2026, from [Link]

  • Piperidine hydrochloride - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 6, 2026, from [Link]

  • Piperidine - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Piperidine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 6, 2026, from [Link]

  • Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. (2001). Analytical Sciences, 17(7), 893-895.
  • Piperidine-4-carbonitrile hydrochloride - nsj prayoglife | CAS No: 24041-22-3. (n.d.). Retrieved January 6, 2026, from [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). Molecules, 29(1), 234.

Sources

A Senior Application Scientist's Guide to the Experimental Validation of a Novel Piperidine-3-Carbonitrile Derivative as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous experimental validation of the mechanism of action (MoA) for "Pip-CN-X," a novel piperidine-3-carbonitrile derivative designed as a selective inhibitor of Kinase-Y, a protein frequently hyperactivated in specific cancer subtypes. Our objective is to move beyond mere data collection and establish a self-validating experimental cascade that builds an unassailable case for the compound's proposed MoA. This document is intended for drug development professionals who understand that robust, mechanistically grounded preclinical data is the bedrock of clinical success.

The validation strategy is built on a logical progression from direct biochemical engagement to cellular activity and, finally, to in vivo efficacy. Each stage is designed to answer a critical question, with the collective evidence forming a coherent and compelling narrative.

Part 1: Biochemical Validation - Does Pip-CN-X Directly Inhibit Kinase-Y with High Selectivity?

The foundational step is to confirm that our compound physically interacts with its intended target and does so with a high degree of specificity. This minimizes the risk of off-target effects that could confound downstream results and lead to clinical toxicity.[1]

In Vitro Kinase Inhibition Assay

Causality: The first question is the most direct: does Pip-CN-X inhibit the enzymatic activity of purified Kinase-Y? An IC50 value from a biochemical assay provides the initial potency benchmark. We utilize a luminescence-based assay that quantifies ATP consumption, a direct proxy for kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare a reaction buffer containing recombinant full-length human Kinase-Y, its specific substrate peptide, and ATP at a concentration approximating the Michaelis-Menten constant (Km) for a more physiologically relevant measurement.

  • Compound Dilution: Perform a serial dilution of Pip-CN-X (e.g., from 100 µM to 1 pM) in DMSO, followed by a final dilution in the reaction buffer. Include a known Kinase-Y inhibitor as a positive control and a DMSO-only vehicle control.

  • Kinase Reaction: Dispense 5 µL of the kinase/substrate solution into a 384-well plate. Add 5 µL of the serially diluted compounds. Incubate for 1 hour at room temperature to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. Convert luminescence signals to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Kinome Selectivity Profiling

Causality: A potent inhibitor is of little value if it is not selective. Broad kinase screening is essential to identify potential off-target activities that could lead to toxicity or mask the true MoA.[2] We will assess Pip-CN-X against a large panel of human kinases.

Workflow: We will submit Pip-CN-X to a commercial service (e.g., Reaction Biology's HotSpot™ or Eurofins' KinomeScan®) for screening at a fixed concentration (typically 1 µM) against a panel of over 400 kinases. Hits (e.g., >50% inhibition) will be followed up with full IC50 determination.

Data Presentation: Comparative Kinase Selectivity

Kinase TargetPip-CN-X IC50 (nM)Alternative Inhibitor Z IC50 (nM)
Kinase-Y (On-Target) 5.2 15.8
Kinase-A (Off-Target)> 10,000850
Kinase-B (Off-Target)8,5001,200
Kinase-C (Off-Target)> 10,000> 10,000

This hypothetical data positions Pip-CN-X as a more potent and selective inhibitor than its alternative.

Part 2: Cellular Validation - Does Pip-CN-X Engage Kinase-Y in a Living System and Modulate Downstream Signaling?

Biochemical assays are informative but occur in a highly artificial environment. It is critical to demonstrate that Pip-CN-X can penetrate the cell membrane, bind to Kinase-Y in the complex milieu of the cytoplasm, and produce the expected biological response.[3]

Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA® provides direct evidence of target engagement in intact cells.[4][5] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[6] This assay confirms that our compound reaches and binds to its target in a physiological context.

G cluster_0 CETSA Experimental Workflow start Culture and Treat Cells (e.g., with Pip-CN-X or DMSO) heat Heat Shock (Apply temperature gradient across samples) start->heat lyse Cell Lysis (e.g., Freeze-thaw cycles) heat->lyse separate Separate Fractions (Centrifuge to pellet aggregated proteins) lyse->separate quantify Quantify Soluble Protein (e.g., Western Blot for Kinase-Y) separate->quantify plot Generate Melt Curve (Plot % soluble protein vs. temperature) quantify->plot shift Determine Thermal Shift (ΔTm) (Compare drug vs. vehicle) plot->shift

Caption: CETSA workflow to confirm target engagement in cells.

Experimental Protocol: CETSA®

  • Cell Treatment: Culture a cancer cell line known to express Kinase-Y. Treat cells with Pip-CN-X (e.g., 1 µM) or a vehicle (DMSO) control for 2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).[4]

  • Lysis: Immediately lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble Kinase-Y remaining at each temperature using Western Blotting.

  • Data Interpretation: Plot the band intensity of soluble Kinase-Y against temperature. A successful compound will shift the melting curve to the right, indicating stabilization of the target protein.

Western Blot Analysis of Downstream Signaling

Causality: Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. This experiment validates that the observed target engagement has the intended functional consequence on the signaling pathway.[7][8]

G cluster_0 Kinase-Y Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseY Kinase-Y Receptor->KinaseY Activates Substrate Downstream Substrate KinaseY->Substrate Phosphorylates pSubstrate p-Substrate (Active) Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes PipCNX Pip-CN-X PipCNX->KinaseY Inhibits

Caption: Proposed mechanism of action for Pip-CN-X.

Experimental Protocol: Western Blot

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Serum-starve the cells for 12-24 hours to reduce basal signaling.[7] Treat cells with increasing concentrations of Pip-CN-X (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[9]

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Kinase-Y's downstream substrate (e.g., anti-p-Substrate).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Validation: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to confirm that the observed changes are due to decreased phosphorylation, not decreased protein expression.

On-Target Cell Viability Assay

Causality: To definitively link the anti-proliferative effects of Pip-CN-X to its inhibition of Kinase-Y, we compare its activity in wild-type cells versus cells where Kinase-Y has been genetically removed (e.g., using CRISPR-Cas9).[10][11] If the compound's MoA is on-target, the knockout cells should be significantly less sensitive to the drug.

Data Presentation: Comparative Cell Viability (IC50)

Cell LinePip-CN-X IC50 (µM)Alternative Inhibitor Z IC50 (µM)
Wild-Type (WT) Cancer Cells0.050.25
Kinase-Y KO Cancer Cells> 500.28
Normal Fibroblasts15.222.5

This hypothetical data strongly supports that the cytotoxic effect of Pip-CN-X is mediated through Kinase-Y, as its potency is dramatically reduced in the knockout cell line. It also shows a favorable therapeutic window against normal cells.

Part 3: In Vivo Validation - Does Pip-CN-X Show Efficacy and Target Modulation in an Animal Model?

The final preclinical step is to demonstrate that the compound's activity translates to a living organism, bridging the gap between in vitro assays and human clinical trials.[12] This involves assessing both the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[13][14]

G cluster_0 In Vivo Validation Strategy cluster_1 PK Analysis cluster_2 PD Analysis cluster_3 Efficacy Analysis model Establish Xenograft Model (e.g., CDX in immunodeficient mice) pkpd Conduct PK/PD Study (Dose escalation, collect plasma & tumors) model->pkpd efficacy Conduct Efficacy Study (Treat established tumors, monitor volume) model->efficacy pk_analysis Measure Pip-CN-X Concentration (LC-MS) pkpd->pk_analysis pd_analysis Measure p-Substrate (IHC or Western Blot on tumors) pkpd->pd_analysis efficacy_analysis Measure Tumor Growth Inhibition (TGI) efficacy->efficacy_analysis pk_analysis->pd_analysis Correlate Exposure to Target Inhibition pd_analysis->efficacy_analysis Link Target Inhibition to Anti-Tumor Effect

Caption: Integrated workflow for in vivo validation.

Cell Line-Derived Xenograft (CDX) Model

Causality: Xenograft models are a cornerstone of preclinical oncology research, allowing for the evaluation of a compound's anti-tumor efficacy in a living system.[15][16] By implanting human cancer cells into immunodeficient mice, we can observe the impact of Pip-CN-X on tumor growth.[12]

Experimental Protocol: CDX Efficacy Study

  • Cell Implantation: Subcutaneously implant a suspension of the Kinase-Y-dependent human cancer cells into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).[17]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle, Pip-CN-X at multiple dose levels, Alternative Inhibitor Z). Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of general toxicity.

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined size limit.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for analysis of the p-Substrate biomarker via Western Blot or immunohistochemistry (IHC) to confirm in vivo target modulation.

Conclusion

This structured, multi-faceted approach provides a robust validation of the proposed mechanism of action for Pip-CN-X. By systematically demonstrating potent and selective biochemical inhibition, confirming on-target engagement and pathway modulation in cells, and linking this activity to anti-tumor efficacy in vivo, we build a powerful, data-driven case for advancing this promising new therapeutic candidate into further development. This rigorous, causality-focused methodology ensures that decisions are based on a solid scientific foundation, ultimately increasing the probability of clinical success.

References

  • Vertex AI Search. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved January 6, 2026.
  • An, Z., Wang, X., & Geller, J. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved January 6, 2026, from [Link]

  • Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved January 6, 2026.
  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved January 6, 2026.
  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]

  • HuaTeng. (2025, October 29). Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice. Retrieved January 6, 2026.
  • BenchChem. (n.d.). (S)-Piperidine-3-carbonitrile hydrochloride | CAS 915226-72-1. Retrieved January 6, 2026.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. Retrieved January 6, 2026.
  • Creative Biogene. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved January 6, 2026.
  • MDPI. (n.d.). Drug Discovery in Liver Disease Using Kinome Profiling. Retrieved January 6, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. Retrieved January 6, 2026.
  • BenchChem. (2025). Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide to CRISPR-Based Approaches. Retrieved January 6, 2026.
  • BenchChem. (2025). Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide Using Knockout Models. Retrieved January 6, 2026.
  • National Institutes of Health. (n.d.). Target Engagement Assays in Early Drug Discovery. PubMed Central. Retrieved January 6, 2026, from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved January 6, 2026, from [Link]

  • Altasciences. (n.d.). Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Retrieved January 6, 2026.
  • National Institutes of Health. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved January 6, 2026.
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved January 6, 2026.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Retrieved January 6, 2026.
  • Houghton, P. J., et al. (n.d.). Pharmacokinetic/Pharmacodynamic-Driven Drug Development. PubMed Central. Retrieved January 6, 2026, from [Link]

  • Domainex. (n.d.). In Vitro Biology Expertise for Data-Driven Drug Discovery. Retrieved January 6, 2026.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved January 6, 2026.
  • ALS Therapy Development Institute. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. Retrieved January 6, 2026.
  • Journal of Medicinal Chemistry. (2025, June 4). Target Engagement Assays in Early Drug Discovery. Retrieved January 6, 2026, from [Link]

  • BioAgilytix Labs. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved January 6, 2026.
  • Selvita. (2025, November 13). Redefining target engagement with new strategies in drug discovery. Retrieved January 6, 2026.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 6, 2026.
  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved January 6, 2026, from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved January 6, 2026, from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved January 6, 2026.
  • National Center for Biotechnology Information. (n.d.). Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. PubMed Central. Retrieved January 6, 2026, from [Link]

  • BenchChem. (n.d.). Piperidine-4-carbonitrile hydrochloride | CAS 240401-22-3. Retrieved January 6, 2026.
  • Open Exploration Publishing. (2024).
  • PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved January 6, 2026, from [Link]

  • Encyclopedia.pub. (2023, February 9).
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved January 6, 2026, from [Link]

Sources

A Researcher's Guide to Navigating Target Selectivity and Off-Target Effects of Piperidine-3-Carbonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of bioactive molecules and its favorable physicochemical properties.[1][2] Among its many derivatives, the piperidine-3-carbonitrile scaffold has emerged as a particularly promising framework for the development of potent and selective inhibitors targeting key signaling pathways implicated in a variety of diseases, most notably cancer.[3] However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, paramount among them being the rigorous assessment of target selectivity and the comprehensive characterization of off-target effects. This guide provides an in-depth technical comparison of methodologies to evaluate piperidine-3-carbonitrile-based compounds, supported by experimental protocols and data interpretation strategies, to empower researchers in their drug discovery endeavors.

The Double-Edged Sword: On-Target Potency Versus Off-Target Liabilities

The therapeutic efficacy of any targeted drug is intrinsically linked to its selectivity profile. While high on-target potency is desirable, unintended interactions with other cellular components can lead to toxicity and adverse effects, ultimately derailing a promising therapeutic candidate. Therefore, a multi-faceted approach to assessing both on-target engagement and off-target liabilities is not just recommended but essential for robust and reproducible drug development.

This guide will dissect the critical experimental workflows for a thorough evaluation of piperidine-3-carbonitrile-based compounds, focusing on three key areas:

  • Biochemical and Cellular Target Engagement: Confirming that the compound directly interacts with its intended target in a relevant biological context.

  • Cellular Phenotypic Assessment: Evaluating the compound's effect on cellular processes, such as proliferation and viability.

  • Safety and Off-Target Profiling: Identifying potential off-target interactions and assessing the risk of genotoxicity.

Section 1: Deciphering Target Engagement and Selectivity

A fundamental first step in characterizing any potential therapeutic is to unequivocally demonstrate that it binds to its intended molecular target and to understand its selectivity against other related proteins. For piperidine-3-carbonitrile-based compounds, which often target protein kinases, a tiered approach is recommended.

In Vitro Kinase Inhibition Assays: The First Line of Assessment

Biochemical kinase assays are the workhorse for determining the intrinsic potency of an inhibitor against a purified enzyme. These assays typically measure the transfer of a phosphate group from ATP to a substrate, and the inhibitor's ability to block this reaction is quantified as the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Kinase Inhibition Profile of Hypothetical Piperidine-3-Carbonitrile Analogs

Compound IDTarget KinaseIC50 (nM)Kinase Family
PPC-1 JAK15JAK
JAK250JAK
JAK3250JAK
TYK2100JAK
PPC-2 PI3Kα10PI3K
PI3Kβ150PI3K
PI3Kδ20PI3K
PI3Kγ200PI3K
PPC-3 mTOR8PI3K-related
DNA-PK500PI3K-related
ATM>1000PI3K-related
ATR>1000PI3K-related

This is a hypothetical table for illustrative purposes. Actual values would be derived from experimental data.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 value of a piperidine-3-carbonitrile compound against a specific protein kinase.

Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. The inhibition of kinase activity results in a higher ATP concentration, leading to a stronger luminescent signal.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Piperidine-3-carbonitrile test compound

  • ATP

  • Kinase assay buffer (e.g., containing MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the piperidine-3-carbonitrile compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and diluted compound or vehicle control (DMSO).

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Detection: Add the detection reagent from the luminescent assay kit to stop the reaction and measure the remaining ATP.

  • Data Analysis: Measure luminescence using a plate-reading luminometer. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

While in vitro assays are invaluable for determining intrinsic potency, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct assessment of target engagement in intact cells or tissues.[4] The principle behind CETSA is that a protein's thermal stability increases upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of a piperidine-3-carbonitrile compound to its target protein in intact cells.

Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This is detected by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

  • Cultured cells expressing the target protein

  • Piperidine-3-carbonitrile test compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified duration.

  • Heating: Harvest and resuspend the cells in PBS with inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualization: CETSA Workflow

CETSA_Workflow start Cell Treatment with Compound heat Heat Treatment (Temperature Gradient) start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge separate Separate Soluble and Precipitated Fractions centrifuge->separate analyze Analyze Soluble Fraction (e.g., Western Blot) separate->analyze end Generate Melting Curve analyze->end

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Section 2: Assessing Cellular Phenotypes

Beyond direct target engagement, it is crucial to understand the downstream functional consequences of inhibiting the target protein. Cytotoxicity assays are fundamental for evaluating a compound's impact on cell viability and proliferation.

MTT Assay: A Colorimetric Readout of Cell Viability

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.

Data Presentation: Comparative Cytotoxicity of Hypothetical Piperidine-3-Carbonitrile Analogs

Compound IDCell Line (Cancer Type)IC50 (µM)
PPC-1 MV-4-11 (Leukemia)0.1
HCT116 (Colon)1.5
A549 (Lung)>10
PPC-2 PC-3 (Prostate)0.5
MCF-7 (Breast)2.0
U-87 MG (Glioblastoma)>10
PPC-3 HeLa (Cervical)1.2
HepG2 (Liver)5.8
K562 (Leukemia)>10

This is a hypothetical table for illustrative purposes. Actual values would be derived from experimental data.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of a piperidine-3-carbonitrile compound on cancer cell lines.

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Piperidine-3-carbonitrile test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Section 3: Probing for Off-Target Effects and Genotoxicity

A critical aspect of preclinical drug development is the identification of potential off-target liabilities that could lead to toxicity. This involves broad screening against a panel of potential off-targets and assessing the compound's potential to cause genetic damage.

Broad Panel Off-Target Screening

Screening a compound against a broad panel of receptors, enzymes, and ion channels is a proactive approach to identify potential off-target interactions early in the drug discovery process. Commercial services offer screening against hundreds of targets, providing a comprehensive overview of a compound's selectivity.

Genotoxicity Assessment: Ensuring Genetic Safety

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes. A standard battery of tests is typically required by regulatory agencies.

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation that restores the bacteria's ability to produce histidine.

Experimental Protocol: Ames Test

Objective: To evaluate the mutagenic potential of a piperidine-3-carbonitrile compound.

Principle: The test compound is incubated with a histidine-dependent bacterial strain. If the compound is a mutagen, it will cause mutations that revert the bacteria to a state where they can synthesize their own histidine and form colonies on a histidine-free medium.

Materials:

  • Histidine-dependent Salmonella typhimurium strains

  • Minimal glucose agar plates

  • Top agar

  • Piperidine-3-carbonitrile test compound

  • Positive and negative controls

  • S9 fraction (for metabolic activation)

Procedure:

  • Preparation: Mix the test compound, bacterial strain, and either S9 mix (for metabolic activation) or buffer in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

The in vitro micronucleus assay is used to detect both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss). Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Experimental Protocol: In Vitro Micronucleus Assay

Objective: To assess the potential of a piperidine-3-carbonitrile compound to induce chromosomal damage.

Principle: Cells are treated with the test compound and then with cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.

Materials:

  • Mammalian cell line (e.g., CHO, TK6)

  • Cell culture medium and supplements

  • Piperidine-3-carbonitrile test compound

  • Positive and negative controls

  • Cytochalasin B

  • Hypotonic solution

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., Giemsa, DAPI)

  • Microscope slides

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound for a specified period.

  • Cytokinesis Block: Add cytochalasin B to the culture medium and incubate to allow for nuclear division without cell division.

  • Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution to swell the cytoplasm, and fix them.

  • Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain with a DNA-specific stain.

  • Scoring: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration under a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates genotoxic potential.

Section 4: Understanding the Mechanism of Action through Signaling Pathway Analysis

Many piperidine-3-carbonitrile-based compounds exert their effects by modulating key signaling pathways that are dysregulated in disease. Understanding which pathways are affected is crucial for elucidating the compound's mechanism of action.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[5][6][7]

Visualization: PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis.[8][9] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

Visualization: JAK/STAT Signaling Pathway

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Regulates

Caption: A simplified diagram of the JAK/STAT signaling pathway.

TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[10][11] It has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.

Visualization: TGF-β Signaling Pathway

TGF_beta_Pathway TGFb TGF-β Ligand TGFbR TGF-β Receptor TGFb->TGFbR Binds to SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates SMAD_complex SMAD Complex SMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4 Nucleus Nucleus SMAD_complex->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Regulates

Caption: A simplified diagram of the canonical TGF-β signaling pathway.

Conclusion

The development of piperidine-3-carbonitrile-based compounds as therapeutic agents holds immense promise. However, a rigorous and comprehensive evaluation of their target selectivity and off-target effects is paramount for their successful translation to the clinic. By employing a multi-pronged approach that combines biochemical and cellular assays for target engagement, phenotypic screens for cellular effects, and a battery of tests for safety and genotoxicity, researchers can build a robust data package that informs on both the potential efficacy and the safety profile of their lead candidates. This guide provides a framework for these critical studies, empowering researchers to make data-driven decisions and advance the most promising compounds through the drug discovery pipeline.

References

  • Massagué, J. (2012). TGFβ signalling in cancer.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
  • Derynck, R., & Zhang, Y. E. (2003). Smad-dependent and Smad-independent pathways in TGF-β family signalling.
  • Mortensen, D. S. (2013). A practical guide to the Ames test. In Vitro Toxicology, 1-14.
  • OECD. (1997). OECD Guideline for the Testing of Chemicals, No.
  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
  • O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine, 368(2), 161-170.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Available at: [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of cell signaling. Science, 296(5573), 1653-1655.
  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... Available at: [Link]

  • Traer, E., & O'Hare, T. (2021). A comprehensive overview of globally approved JAK inhibitors. Cancers, 13(21), 5347.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available at: [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Available at: [Link]

  • McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.
  • National Center for Biotechnology Information. (n.d.). Table 2, IC50 values for selected compounds versus caspase panel. In Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Wang, Y. H., et al. (2007). Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 629(1), 57-64.
  • Choy, E. H. (2019). Clinical significance of Janus Kinase inhibitor selectivity.
  • Nash, P., et al. (2021). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases.
  • Lipton, J. O., & Sahin, M. (2014). mTOR inhibitor therapy and metabolic consequences: where do we stand?. Cellular and Molecular Life Sciences, 71(21), 4191-4209.
  • Kisseleva, T., Bhattacharya, S., Braunstein, J., & Schindler, C. W. (2002). Signaling through the JAK/STAT pathway, recent advances and future challenges. Gene, 285(1-2), 1-24.
  • ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. Available at: [Link]

  • Zhou, H. Y., & Huang, S. (2016). mTOR inhibitors at a glance. Cellular and Molecular Life Sciences, 73(8), 1541-1553.
  • Hendriks, G., et al. (2022). Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker®. Toxicology Letters, 362, 50-58.
  • Jiang, J., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798.
  • Gu, J., & Wu, M. (2013). Updates of mTOR inhibitors. Cancer Metastasis Reviews, 32(3-4), 439-450.
  • Patsnap Synapse. (2024). What are mTOR inhibitors and how do they work?. Available at: [Link]

  • El-Fakharany, E. M., et al. (2022). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules, 27(19), 6523.
  • U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). AZD2927 | Ligand Activity Charts. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of Piperidine-3-carbonitrile hydrochloride. As a valued partner in your research and development endeavors, we are committed to providing information that ensures the safety of your laboratory personnel and the protection of our environment. This guide moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering your team to handle chemical waste with confidence and integrity.

Section 1: Hazard Assessment & Characterization

Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is not merely a benign organic molecule; it is a substance that demands respect and careful handling due to its dual-hazard nature, stemming from both the piperidine ring and the nitrile functional group.

  • Toxicity (Oral): The primary and most acute hazard is its toxicity if swallowed.[1] Safety Data Sheets (SDS) consistently use the "Danger" signal word and the H301 "Toxic if swallowed" hazard statement.[1] This classification necessitates immediate medical attention in case of ingestion.

  • Irritation and Corrosivity: While the hydrochloride salt is a solid, the parent piperidine molecule is a corrosive liquid.[2][3] The hydrochloride form can still cause significant skin and serious eye irritation.[4]

  • Metabolic Risk of Nitriles: Aliphatic nitriles, as a class, are known to pose a systemic toxicity risk as they can be metabolized by cytochrome P450 enzymes, potentially liberating cyanide.[5] This metabolic pathway underscores the importance of preventing any route of exposure.

The disposal plan for this compound is therefore governed by its classification as a toxic and hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), a waste may be deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[6] Given its acute oral toxicity, this compound waste would likely be classified as an acutely toxic waste (P-listed) or a toxic waste based on its characteristics.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral) Toxic or fatal if swallowed.[1]Prevent ingestion by avoiding hand-to-mouth contact. Do not eat, drink, or smoke when handling.[4]
Skin Irritation Causes skin irritation upon contact.[4]Wear chemically resistant gloves and a lab coat.
Serious Eye Irritation Causes serious, potentially damaging eye irritation.[4]Wear safety glasses or chemical splash goggles.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[4]Handle in a well-ventilated area or a chemical fume hood.[7]

Section 2: Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable. The selection of PPE is not arbitrary; it is a scientifically-informed barrier designed to protect against the specific hazards identified in Section 1.

  • Hand Protection: Standard latex gloves are insufficient. Chemically resistant gloves are required. Nitrile or butyl rubber gloves provide adequate protection against a range of chemicals.[8] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[7]

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal to protect against fine dusts or potential splashes during spill cleanup.

  • Body Protection: A professional lab coat must be worn and kept fully buttoned. This protects against accidental skin contact from spills.

  • Respiratory Protection: When handling larger quantities or if there is a risk of generating dust, work should be conducted in a certified chemical fume hood.[7] If a fume hood is not available, a respirator with an appropriate cartridge may be necessary, in accordance with your institution's safety plan and OSHA standards.[9]

Section 3: Waste Collection & Segregation

Improper segregation of chemical waste is a primary cause of laboratory incidents. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases. This compound waste must be handled with a clear and logical segregation strategy.

Core Principle: All materials (including gloves, weigh boats, and contaminated paper towels) that come into direct contact with this compound are considered hazardous waste and must be disposed of accordingly.

Procedure:

  • Designate a Waste Container: Use a dedicated, wide-mouth container made of a compatible material (e.g., high-density polyethylene, HDPE) for collecting solid waste. The original chemical container is often a suitable choice for its tested compatibility.[10]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag the moment the first piece of waste is added. The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

  • Segregation: Store the waste container in a designated satellite accumulation area within the lab. This area should be under the control of laboratory personnel and away from general traffic.[11] Crucially, this waste must be segregated from:

    • Strong Oxidizing Agents: To prevent a potentially violent reaction.

    • Strong Bases: Contact with a strong base could deprotonate the hydrochloride salt, potentially liberating the more volatile and corrosive free piperidine base.

    • Acids: While it is a hydrochloride salt, mixing with other acids is poor practice and should be avoided.

    • Aqueous Waste Streams: Do not mix this solid waste with liquid waste streams. Keep solid and liquid waste separate.[12]

Caption: Waste segregation workflow for this compound.

Section 4: Spill Management Protocol

Even with meticulous care, spills can occur. An immediate and correct response is critical to mitigating exposure and environmental contamination.

For a Small Spill (Solid Material):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear the PPE detailed in Section 2 (resistant gloves, goggles, lab coat).

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow. Avoid raising dust.

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into the designated hazardous waste container. Use non-sparking tools if there is any fire risk.

  • Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, followed by ethanol or acetone). The cleaning materials are also hazardous waste and must be placed in the designated container.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department, following all internal reporting procedures.

Section 5: Step-by-Step Disposal Procedure

Final disposal of this compound waste must be conducted through a licensed hazardous waste disposal service. It is illegal and unsafe to dispose of this chemical in the regular trash or down the sewer drain.[10][11]

  • Container Management: Keep the hazardous waste container closed at all times, except when adding waste.[10] Do not overfill the container; a good rule of thumb is to fill it to no more than 80-90% capacity.

  • Request Pickup: Once the container is full or the project is complete, submit a waste collection request to your institution's EHS or a contracted hazardous waste disposal company.

  • Documentation: Ensure all paperwork required by your institution and by regulatory bodies like the EPA is completed accurately. This creates a chain of custody for the waste from "cradle to grave."

  • Professional Disposal: The licensed waste vendor will transport the sealed container to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic, toxic waste is high-temperature incineration, which ensures the complete destruction of the hazardous compound.[13]

Section 6: Empty Container Decontamination

The original container that held pure this compound is also considered hazardous waste until properly decontaminated. For acutely toxic waste, this requires a specific procedure.[10]

  • Triple Rinsing: The container must be triple-rinsed.

    • Rinse 1: Add a suitable solvent (such as water, to dissolve the hydrochloride salt) to the container, filling it to about 10% of its volume. Securely cap the container and shake vigorously.

    • Pour Rinsate: Pour the resulting liquid (rinsate) into a designated hazardous liquid waste container for halogenated or nitrogenous organic waste. This rinsate is hazardous.

    • Repeat: Repeat this rinsing procedure two more times.

  • Container Disposal: After triple rinsing, the container is generally considered decontaminated. Deface or remove the original chemical label to prevent confusion.[10] The container may then be disposed of in the regular trash or recycled, according to your facility's policies.

By adhering to this comprehensive guide, you are not only complying with regulatory standards set by bodies like OSHA and the EPA but are also upholding the highest principles of laboratory safety and environmental stewardship.[14][15]

References

Essential Protective Measures: A Guide to Handling Piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to safely handle Piperidine-3-carbonitrile hydrochloride. The protocols herein are designed to be self-validating systems, grounded in the fundamental chemical nature of the compound to ensure your safety and the integrity of your work.

Section 1: Hazard Assessment - A Synthesis of Chemical Risks

Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. The hazard profile of this compound is a composite of three distinct structural features: the piperidine ring, the nitrile functional group, and its hydrochloride salt form.

  • The Piperidine Moiety : The parent compound, piperidine, is a flammable, corrosive, and toxic cyclic amine.[1][2][3] It can cause severe skin burns, serious eye damage, and is readily absorbed through the skin, presenting a significant dermal exposure risk.[1][4][5] Its vapors are heavier than air and can form explosive mixtures.[3][5]

  • The Nitrile Group (-C≡N) : While the primary toxicity of this specific molecule is driven by the piperidine ring, nitrile-containing compounds are a recognized hazard class. They can cause irritation and are treated with caution due to the potential for metabolic release of cyanide, although this is highly dependent on the specific molecular structure. The nitrile group contributes to the overall toxicity profile.

  • The Hydrochloride Salt : This solid, crystalline form mitigates the high volatility and flammability of freebase piperidine. However, it introduces a new risk: the potential for aerosolization of fine dust during handling.[6] This dust can be easily inhaled and can irritate the respiratory system.[7][8] Safety data for the hydrochloride salt of piperidine indicates it is toxic if swallowed.[6][9]

Based on analogous compounds, a comprehensive hazard profile can be summarized as follows:

Hazard Category GHS Pictograms Hazard Statements (H-Codes) Primary Concerns
Acute Toxicity GHS06 (Toxic)H301/H302: Toxic/Harmful if swallowed.[6][9] H311: Toxic in contact with skin.[2] H331/H332: Toxic/Harmful if inhaled.Ingestion, Skin Absorption, Dust Inhalation
Skin Corrosion/Irritation GHS05 (Corrosive)H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[5][7][8]Direct contact, Chemical Burns
Eye Damage/Irritation GHS05 (Corrosive)H318/H319: Causes serious eye damage / Causes serious eye irritation.[7][8]Splashes, Dust Contact
Respiratory Irritation GHS07 (Irritant)H335: May cause respiratory irritation.[7][8]Dust Inhalation

Section 2: Personal Protective Equipment (PPE) - Your Primary Defense

The selection of PPE is not a matter of simple compliance but a direct response to the specific chemical threats outlined above. All handling of this compound must be performed within a certified and properly functioning chemical fume hood to control vapor and dust exposure at the source.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Unpacking Safety glassesChemical-resistant gloves (Nitrile)Lab coatNot required if package is intact
Weighing & Transfer (Solid) Chemical splash goggles & Face shieldDouble-gloved with chemical-resistant gloves (Nitrile)Chemical-resistant lab coat, closed-toe shoesEngineering Control: Chemical Fume Hood
Solution Preparation Chemical splash goggles & Face shieldDouble-gloved with chemical-resistant gloves (Nitrile)Chemical-resistant lab coat, closed-toe shoesEngineering Control: Chemical Fume Hood
Reaction Workup & Purification Chemical splash goggles & Face shieldDouble-gloved with chemical-resistant gloves (Nitrile)Chemical-resistant lab coat, closed-toe shoesEngineering Control: Chemical Fume Hood
Spill Cleanup Chemical splash goggles & Face shieldHeavy-duty chemical-resistant gauntlets (e.g., Butyl rubber over Nitrile)Chemical-resistant apron or suit over lab coatAir-purifying respirator with appropriate cartridges (if outside fume hood) or SCBA for large spills

Causality Behind PPE Choices:

  • Eye/Face Protection : Due to the severe corrosive potential, chemical splash goggles are mandatory to form a complete seal around the eyes.[10] A full face shield is required over the goggles when handling the solid (risk of dust) or solutions (risk of splash) to protect the entire face from contact.[10]

  • Hand Protection : Nitrile gloves provide good resistance to a range of chemicals and are a standard for laboratory use.[11][12][13] Double-gloving is a critical practice. It provides a failsafe against undetected pinholes or tears in the outer glove and allows for the safe removal of the contaminated outer layer without compromising the inner glove. For extended contact or spill cleanup, heavier gauntlets are necessary.[14]

  • Body Protection : A standard cotton lab coat is insufficient. A chemical-resistant coat (e.g., polyester or a treated fabric) is required to prevent corrosive materials from soaking through and reaching the skin.[10] Always wear long pants and fully enclosed, chemical-resistant footwear.

Section 3: Operational Protocols - From Receipt to Disposal

Handling and Storage Protocol:

  • Procurement & Receipt : Upon receipt, inspect the container for damage. Store immediately in a cool, dry, well-ventilated area designated for toxic and corrosive substances.

  • Storage Conditions : Keep the container tightly closed and store under an inert atmosphere if possible, as the material can be hygroscopic. Store away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[1]

  • Weighing & Transfer :

    • Always conduct these operations inside a chemical fume hood.

    • Use disposable weigh boats or papers to minimize contamination of balances.

    • Employ anti-static techniques, especially in low-humidity environments, to prevent dispersal of the fine powder.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution :

    • Add the solid reagent to the solvent slowly and in portions.

    • Be aware of any potential exotherms, especially when dissolving in protic solvents.

Emergency Procedures: Spills and Exposure

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of emergency showers and eyewash stations.

First Aid Measures:

  • Inhalation : Immediately move the affected person to fresh air.[7][9][15] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact : Immediately remove all contaminated clothing.[16] Flush the affected skin area with copious amounts of water for at least 15-30 minutes.[7][15][17] Seek immediate medical attention.[9][16]

  • Eye Contact : Immediately flush eyes with lukewarm, gently flowing water for at least 15-30 minutes, holding the eyelids open.[7][15][17] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting.[7][17] If the person is conscious, rinse their mouth with water and have them drink 4 to 8 ounces of water.[15] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.[6][9]

Spill Response Workflow:

The following diagram outlines the logical flow for responding to a chemical spill.

Spill_Response_Workflow cluster_Initial Initial Actions cluster_Assessment Assessment & Preparation cluster_Containment Containment & Cleanup cluster_Final Decontamination & Disposal spill Spill Detected alert Alert Personnel & Evacuate Immediate Area spill->alert assess Assess Spill Size & Hazard (Inside vs. Outside Hood) alert->assess ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Respirator if needed) assess->ppe materials Gather Spill Kit (Absorbent, Neutralizer, Waste Bags) ppe->materials contain Contain Spill (Cover with absorbent material like sand or vermiculite) materials->contain collect Carefully Collect Material (Use non-sparking tools) contain->collect clean Decontaminate Area (Wash with soap and water) collect->clean dispose Package Waste (Seal in labeled, appropriate hazardous waste container) clean->dispose report Report Incident to EHS dispose->report

Caption: Workflow for Responding to a this compound Spill.

Waste Disposal Plan:

  • Segregation : All waste contaminated with this compound must be treated as hazardous. Maintain separate, clearly labeled waste streams for:

    • Solid Waste : Contaminated PPE, weigh papers, absorbent materials from spills.

    • Solvent Waste : Contaminated organic solvents from reactions or cleaning.

    • Aqueous Waste : Contaminated aqueous solutions.

  • Containment : Use robust, leak-proof containers that are compatible with the waste they hold. Do not overfill containers.

  • Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal : All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[17] Never discharge this chemical or its waste into drains or the municipal sewer system.[6][17]

By integrating this expert-level understanding of the risks with meticulous operational protocols, you build a resilient safety culture that protects you, your colleagues, and the quality of your scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-3-carbonitrile hydrochloride
Reactant of Route 2
Piperidine-3-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.